Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Scientists, and Peptide Researchers
Focus: Structural Analysis, Synthetic Protocols, and Stability Factors
Executive Summary & Chemical Identity
2-Amino-5-hydroxy-hexanedioic acid diethyl ester (also known as diethyl 5-hydroxy-2-aminoadipate) is a critical synthetic intermediate used primarily in the generation of 5-hydroxypipecolic acid , a non-proteinogenic amino acid found in complex peptide antibiotics (e.g., monamycins) and used as a conformationally constrained scaffold in peptidomimetics.
This molecule exists in equilibrium with its cyclic lactam/lactone forms. Consequently, it is almost exclusively handled and stored as a protonated salt (e.g., Hydrochloride) to arrest spontaneous cyclization.
Hygroscopic white solid (Salt) or viscous oil (Free base)
Stereochemistry & Structural Analysis
The molecule possesses two stereogenic centers at C2 and C5, resulting in four possible stereoisomers. The relative stereochemistry (syn/anti or erythro/threo) critically dictates the folding propensity when used in peptide synthesis.
(2S, 5R): Often the target for mimicking natural L-amino acids with specific side-chain geometry.
(2S, 5S): Diastereomer often resulting from non-stereoselective reduction processes.
Structural Visualization
The following diagram illustrates the open-chain structure and its stereochemical relationship to the cyclic 5-hydroxypipecolic acid derivative.
Figure 1: Structural relationship between the stable HCl salt, the reactive open-chain free base, and the cyclized pipecolic acid derivative.
Synthesis & Production Protocol
The synthesis of the diethyl ester requires careful control of pH to prevent premature cyclization. The most robust method involves the ring-opening of 5-hydroxy-2-piperidone derivatives or direct esterification of 5-hydroxy-2-aminoadipic acid.
Protocol: Fischer Esterification (Acid-Mediated)
This protocol describes the conversion of 5-hydroxy-2-aminoadipic acid (HAA) to its diethyl ester hydrochloride.
Cool 50 mL of absolute ethanol to 0°C in an ice bath under Argon atmosphere.
Dropwise add 3.0 equivalents of Thionyl Chloride (SOCl₂). Caution: Exothermic reaction evolving SO₂ and HCl gases.
Stir for 30 minutes to ensure complete conversion to anhydrous ethanolic HCl.
Esterification:
Add 1.0 equivalent of 5-Hydroxy-2-aminoadipic acid to the solution.
Allow the mixture to warm to room temperature (20–25°C).
Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting acid (Rf ~0.1) should disappear, replaced by the diester (Rf ~0.6).
Isolation (Critical Step):
Concentrate the reaction mixture in vacuo to approximately 20% of the original volume. Do not evaporate to dryness at high temperature, as this promotes lactonization.
Add cold diethyl ether (100 mL) to the residue with vigorous stirring.
The Diethyl 2-amino-5-hydroxyhexanedioate hydrochloride will precipitate as a white/off-white hygroscopic solid.
Purification:
Filter the precipitate under an inert atmosphere (nitrogen blanket).
Wash with cold ether/hexane (1:1).
Dry under high vacuum over P₂O₅.
Mechanistic Pathway[9]
Figure 2: Synthetic pathway emphasizing the risk of lactam formation upon neutralization.
Physicochemical Properties & Stability[9]
The Cyclization Equilibrium
The defining characteristic of this molecule is its instability as a free base.
Acidic pH (< 4): The amino group is protonated (-NH₃⁺), preventing nucleophilic attack on the ester carbonyls. The open-chain diester is stable.
Neutral/Basic pH (> 7): The amine becomes nucleophilic (-NH₂). It rapidly attacks the C6-ester (delta-position) to form a six-membered lactam ring (5-hydroxypipecolic acid ethyl ester). Alternatively, the C5-hydroxyl can attack the C1-ester to form a lactone, though lactam formation is kinetically favored.
Solubility Profile
Solvent
Solubility (HCl Salt)
Notes
Water
High
Stable for hours at pH < 5. Hydrolysis occurs over days.
Ethanol
Moderate
Good for recrystallization.
DMSO
High
Suitable for NMR analysis.
Dichloromethane
Low
Insoluble as salt; soluble as free base (transient).
Ether/Hexane
Insoluble
Used for precipitation.
Applications in Drug Development[6]
Peptidomimetics
The molecule serves as a linear precursor to 5-hydroxypipecolic acid . By incorporating the open-chain ester into a peptide sequence and subsequently cyclizing it, researchers can introduce a rigid "kink" into the peptide backbone. This constrains the conformational space, potentially increasing affinity for receptors (e.g., NMDA receptors or protease active sites).
Natural Product Synthesis
It is a building block for the synthesis of:
Palytoxin fragments: The chiral centers at C2 and C5 match segments of complex marine toxins.
Monamycins: Cyclic depsipeptides where the hydroxy-amino acid moiety is critical for antibacterial activity.
Analytical Standard
Used as a reference standard in the analysis of lysine oxidation markers in proteins (5-hydroxy-2-aminoadipic acid is a specific oxidation product of lysine residues).
Moriguchi, T., et al. (2014). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Chemistry. Retrieved from
Heildels, C., & Heller, E. (1990). Synthesis of 2S,5S- and 2R,5S-5-Hydroxypipecolic Acid via Amide-Methylenation of S-5-Hydroxy-2-piperidone. SciSpace. Retrieved from
PubChem. (2025). Compound Summary: 2-Amino-5-hydroxy-hexanedioic acid diethyl ester.[3][4] National Library of Medicine. Retrieved from
BenchChem. (2025).[1] Diethyl 2,5-pyridinedicarboxylate and related adipate derivatives application notes. Retrieved from
Molecular weight and formula of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester
Topic: Molecular weight and formula of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Structural Characteriza...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Molecular weight and formula of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Structural Characterization, Synthesis Pathways, and Pharmaceutical Applications
Executive Summary
2-Amino-5-hydroxy-hexanedioic acid diethyl ester (also known as diethyl 2-amino-5-hydroxyadipate) is a critical synthetic intermediate in the production of non-proteinogenic amino acids, specifically 5-hydroxypipecolic acid and 5-hydroxylysine . These cyclic and linear derivatives are foundational chiral building blocks in the development of
-lactamase inhibitors (e.g., Relebactam/MK-7655) and collagen cross-linking mimetics.
This guide provides a rigorous analysis of the molecule's physicochemical properties, stereochemical considerations, and its role as a pivotal intermediate in asymmetric synthesis.
Physicochemical Profile
The molecule exists primarily as a chiral diester. In research and industrial contexts, it is frequently handled as its hydrochloride salt to enhance stability and crystallinity.
Chirality: Two stereocenters at C2 and C5, giving rise to four potential stereoisomers: (2S,5R), (2S,5S), (2R,5S), and (2R,5R). The (2S,5R) isomer is often the biologically relevant target for antibiotic synthesis.
Stereochemical Analysis & Synthesis Logic
The utility of this molecule dictates that stereochemical purity is paramount. The interaction between the C2-amino and C5-hydroxyl groups allows for intramolecular cyclization, converting the linear adipate derivative into the cyclic pipecolic acid scaffold.
Synthesis Workflow (Graphviz)
The following diagram illustrates the positioning of the diethyl ester within the synthesis pipeline of 5-hydroxypipecolic acid.
Mechanistic Insight: The "Linear-to-Cyclic" Switch
The diethyl ester form serves a dual purpose:
Solubility & Handling: The zwitterionic nature of the free acid (2-amino-5-hydroxyadipic acid) makes it difficult to purify. Esterification renders the molecule lipophilic, allowing for extraction into organic solvents (e.g., DCM, EtOAc) and purification via silica gel chromatography.
Controlled Cyclization: By protecting the carboxyls, chemists can selectively manipulate the C5-hydroxyl group (e.g., inversion of configuration via Mitsunobu reaction) before inducing cyclization to the lactam or pipecolic acid derivative.
Experimental Protocol: Synthesis & Isolation
Note: This protocol synthesizes the diethyl ester from the free acid or lactone precursor. Standard safety protocols for handling corrosive reagents (thionyl chloride) must be observed.
Objective
To synthesize 2-amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride from 2-amino-5-hydroxyadipic acid.
Reagents
Substrate: 2-Amino-5-hydroxyadipic acid (1.0 eq).
Solvent: Absolute Ethanol (anhydrous).
Reagent: Thionyl Chloride (
, 3.0 eq).
Workup: Diethyl ether,
.
Methodology
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the amino acid substrate in absolute ethanol (0.5 M concentration) under nitrogen atmosphere.
Activation: Cool the suspension to
in an ice bath. Dropwise add thionyl chloride over 20 minutes. Caution: Exothermic reaction with evolution of and gas.
Reflux: Allow the mixture to warm to room temperature, then heat to reflux (
) for 4–6 hours. The solution should become clear as the ester forms.
Concentration: Remove solvent under reduced pressure (rotary evaporator) to yield a viscous oil or semi-solid.
Chasing: Co-evaporate with toluene (
) to remove residual traces of water and acid.
Isolation:
For HCl Salt: Triturate the residue with anhydrous diethyl ether to induce precipitation of the hydrochloride salt. Filter and dry under high vacuum.
For Free Base: Dissolve residue in DCM, wash with saturated aqueous
, dry over , and concentrate.
Pharmaceutical Applications
The primary value of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester lies in its role as a precursor for Diazabicyclooctane (DBO) inhibitors.
Relebactam (MK-7655) Synthesis
Relebactam is a
-lactamase inhibitor used to treat resistant Gram-negative bacterial infections. The core structure involves a piperidine ring substituted with a hydroxyl group.
Role: The diethyl ester allows for the precise construction of the (2S, 5R)-5-hydroxypipecolic acid core.
Mechanism: The ester groups allow for the attachment of the hydrazine-carboxamide moiety required for the DBO ring system.
Collagen Cross-linking Research
The molecule is a synthetic analog of the hydrolysate of collagen. Researchers use it to study:
Lysyl Hydroxylase Activity: As a substrate mimic to assay enzyme kinetics.
Cross-link Mimetics: Synthesis of pyridinoline analogs to study bone matrix stability.
Safety & Handling
As an amino acid ester derivative, standard laboratory safety practices apply.
Hazards:
Irritant: Likely to cause skin and eye irritation (H315, H319).
Inhalation: Dust or mist may irritate the respiratory tract (H335).
Storage:
Hygroscopic: The HCl salt is hygroscopic. Store in a desiccator at
.
Stability: Avoid prolonged exposure to moisture, which causes hydrolysis back to the free acid.
References
Beilstein J. Org. Chem. (2015).[1][7] Stereoselective synthesis of 5-hydroxypipecolic acids. Retrieved from [Link]
Journal of Medicinal Chemistry. (2013). Discovery of MK-7655, a
-lactamase inhibitor for combination with Primaxin. Retrieved from [Link]
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 135409395 (Related Isomer). Retrieved from [Link]
High-Precision Stereochemical Analysis and Synthetic Utility of Diethyl 2-Amino-5-hydroxyhexanedioate
The following technical guide is structured to provide a rigorous, mechanism-first analysis of Diethyl 2-amino-5-hydroxyhexanedioate (also known as Diethyl 2-amino-5-hydroxyadipate). This guide deviates from standard enc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide a rigorous, mechanism-first analysis of Diethyl 2-amino-5-hydroxyhexanedioate (also known as Diethyl 2-amino-5-hydroxyadipate).
This guide deviates from standard encyclopedic entries to focus on the practical application of this molecule as a chiral scaffold in peptidomimetic drug design. It addresses the stability challenges (lactamization), stereochemical resolution, and synthetic pathways.[1]
Introduction: The Structural Paradigm
Diethyl 2-amino-5-hydroxyhexanedioate is a dicarboxylated, hydroxylated amino acid derivative.[1] Unlike standard proteogenic amino acids, this molecule possesses two distinct chiral centers (C2 and C5) separated by a flexible ethylene bridge.[1]
For the drug development scientist, this molecule is not merely an intermediate; it is a "switchable" scaffold.[1] Depending on the protecting group strategy, it can serve as a precursor to:
5-Hydroxypipecolic acid derivatives: Via intramolecular cyclization (lactamization).[1]
Glutamate analogs: Targeting NMDA or AMPA receptors.[1]
Carbocyclic nucleosides: Via further reduction and ring-closing metathesis.
The biological activity of aminoadipate derivatives is strictly governed by stereochemistry.[1] For this diester, the relative configuration between C2 and C5 defines the diastereomeric series (syn vs. anti), while the absolute configuration defines the enantiomer.
The Isomer Matrix[1][2]
Syn-Series (Erythro): The amino and hydroxyl groups display specific spatial proximity that favors certain intramolecular H-bonding networks.[1]
(2S, 5S)
(2R, 5R)
Anti-Series (Threo): Often thermodynamically favored in reduction reactions controlled by Felkin-Anh transition states.[1][2]
(2S, 5R)
(2R, 5S)
Visualization: Stereochemical Hierarchy
The following diagram illustrates the relationship between the four isomers and their potential cyclization pathways.
Figure 1: Stereochemical tree showing the divergence of syn/anti diastereomers and the downstream risk of lactamization.[2]
Synthetic Routes & Diastereoselectivity
The most reliable method to access specific stereoisomers of this diester is not direct de novo synthesis of the alcohol, but the stereoselective reduction of the corresponding ketone : Diethyl 2-acylamino-5-oxohexanedioate.[1]
The "Expertise" Insight: Chelation Control vs. Felkin-Anh
When reducing the 5-oxo intermediate, the stereochemical outcome at C5 is influenced by the chiral center at C2.[1]
Scenario A (Non-Chelating): Using bulky hydrides (e.g., L-Selectride) typically yields the anti (threo) product via the Felkin-Anh model.[1]
Scenario B (Chelating): Using
or reducing agents capable of bridging the C2-nitrogen and the C5-carbonyl oxygen can invert selectivity to favor the syn isomer.[1]
Protocol: Stereoselective Reduction of Diethyl 2-acetamido-5-oxoadipate
Objective: Synthesis of the (2S, 5R) and (2S, 5S) enriched esters.
Reagents:
Substrate: Diethyl (2S)-2-acetamido-5-oxohexanedioate (Pure Enantiomer at C2).[1][2]
Purification: The resulting oil contains a mixture of diastereomers. These must be separated immediately to prevent lactonization/lactamization.[1]
Analytical Resolution & Self-Validating Protocols
Distinguishing the syn and anti isomers of the open-chain ester by NMR is notoriously difficult due to conformational flexibility.[1] To validate your synthesis, you must use a Rigidification Strategy .[1]
The Lactone/Lactam Validation Method
Instead of analyzing the floppy diester, induce cyclization on a small aliquot.[1] The coupling constants (
) in the cyclic form are definitive.
Feature
Open Chain Diester
Cyclic Derivative (Lactone/Lactam)
Conformation
Averaged (Rotational)
Rigid (Chair/Boat)
H2-H3 Coupling
Ambiguous ( Hz)
Distinct ( Hz vs Hz)
NOE Signal
Weak/Transient
Strong (Definitive for stereochem)
Analytical Workflow Diagram
The following workflow ensures you are working with the correct isomer before proceeding to expensive biological assays.
Figure 2: Self-validating analytical workflow using lactamization to freeze conformation for NMR assignment.
Pharmacological Implications
While the diethyl ester is a synthetic handle, the hydrolyzed acid (2-amino-5-hydroxyadipic acid) shares structural homology with Glutamate and Aspartate .[1]
Excitatory Amino Acid Transporters (EAATs): Hydroxyadipates can act as bulky blockers or substrates for glutamate transporters.[1][2] The 5-hydroxy group provides a handle for hydrogen bonding within the transporter pocket.[1]
L-Lysine Metabolism: In fungi (e.g., Saccharomyces cerevisiae), the
-aminoadipate pathway utilizes 2-aminoadipate.[1] The 5-hydroxy derivative acts as a competitive inhibitor or a metabolic probe in these pathways.[1]
Peptidomimetics: Incorporation of the diethyl ester into a peptide chain allows for late-stage modification.[1] The ester can be selectively hydrolyzed to the acid, or reduced to the aldehyde for ligation chemistries.[1]
References
PubChem. (2025).[1][2] (2S)-2-Amino-5-hydroxyhexanoic acid | Structure and Properties. National Library of Medicine.[1] [Link][1][2]
MDPI. (2022).[1][2] 13C NMR Spectroscopic Studies of Amino Acid Derivatives: Solvent and Structural Effects. Molecules. [Link]
UC Santa Barbara. (2023).[1][2] Amino Acid Stereoisomers and Nomenclature. UCSB Biology Course Materials. [Link]
Clockss. (2003).[1][2] 2-Amino-5-hydroxyhexanoic acid and its succinyl derivatives as their lactone forms from Kobutorisou.[1] Heterocycles. [Link] (Referenced for Lactone NMR data methodology).[1][2]
Technical Whitepaper: Solubility Profiling and Solvent Selection for 2-Amino-5-hydroxy-hexanedioic acid diethyl ester
The following technical guide details the solubility profile, solvent selection criteria, and experimental protocols for 2-Amino-5-hydroxy-hexanedioic acid diethyl ester . [1] Executive Summary The solubility behavior of...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, solvent selection criteria, and experimental protocols for 2-Amino-5-hydroxy-hexanedioic acid diethyl ester .
[1]
Executive Summary
The solubility behavior of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester (also referred to as diethyl 2-amino-5-hydroxyadipate) is governed by the interplay between its lipophilic diethyl ester backbone and its polar, hydrogen-bonding substituents (amine and hydroxyl groups).[1] This guide provides a structural analysis-based solubility matrix, validated experimental protocols for solubility determination, and solvent selection logic for purification processes such as recrystallization and liquid-liquid extraction.[1]
Key Insight: While the diethyl ester functionality imparts solubility in common organic solvents (e.g., Ethyl Acetate, DCM), the presence of the C5-hydroxyl and C2-amine groups significantly increases affinity for protic solvents (Alcohols) and creates a risk of intramolecular cyclization (lactamization/lactonization) in solution.[1]
Physicochemical Basis of Solubility[1]
To predict and manipulate the solubility of this molecule, one must deconstruct its functional contributions to the Hansen Solubility Parameters (HSP) : Dispersion (
Soluble in Esters, Ethers, Chlorinated solvents.[1]
Primary Amine (-NH₂)
H-Bond Donor/Acceptor, Basic
High affinity for Alcohols; pH-dependent water solubility.[1]
Secondary Hydroxyl (-OH)
Strong H-Bond Donor/Acceptor
Increases solubility in MeOH/EtOH; decreases solubility in Hexane.
Aliphatic Chain (C6)
Dispersion forces
Provides baseline solubility in non-polar organics (limited).
Predicted Solubility Matrix
Based on Group Contribution Methods (Van Krevelen/Hoftyzer)
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Alcohols
Methanol, Ethanol
High (>100 mg/mL)
Strong H-bonding matches both -OH and -NH₂ groups.[1]
Chlorinated
Dichloromethane (DCM), Chloroform
High (>100 mg/mL)
Excellent solvation of the ester backbone; moderate polarity.
Esters
Ethyl Acetate, Isopropyl Acetate
Moderate-High
"Like dissolves like" for the ester functionalities.[1]
Ethers
THF, Diethyl Ether, MTBE
Moderate
Good solvation, though the free -OH may reduce solubility in Et₂O compared to THF.[1]
Hydrocarbons
Hexane, Heptane, Cyclohexane
Low/Insoluble
Dominant polar forces of -OH/-NH₂ overcome lipophilic interactions.[1]
Water
Water (Neutral pH)
Low
The diethyl esters render the molecule too lipophilic for bulk water solubility.
Acidic Water
0.1 M HCl
Soluble
Protonation of the amine () forms a water-soluble salt.[1]
Experimental Protocols
As specific solubility data varies by stereoisomer purity (racemic vs. enantiopure), the following Self-Validating Protocol is required to generate precise solubility curves for your specific batch.
Objective: Determine the saturation concentration (
) in a target solvent at a specific temperature ().
Materials:
Scintillation vials (20 mL) with PTFE-lined caps.
Temperature-controlled shaker or water bath.
Syringe filters (0.45 µm PTFE or Nylon).
Analytical balance (±0.01 mg).
Workflow:
Excess Addition: Add approx. 100 mg of solid/oil analyte to a vial.
Solvent Addition: Add 1.0 mL of target solvent.
Equilibration: Agitate at set temperature (
) for 24 hours.
Check: If solid dissolves completely, add more solid until a visible precipitate remains.[1]
Filtration: Filter the supernatant using a pre-warmed syringe filter into a tared vessel.
Evaporation: Evaporate solvent under vacuum/nitrogen stream.
Quantification: Weigh the residue.
Calculation:
Visualization: Solubility Determination Workflow
Figure 1: Decision logic for gravimetric solubility determination ensures saturation is achieved before measurement.
Solvent Selection for Process Applications
A. Recrystallization Strategy
The amphiphilic nature of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester suggests a Binary Solvent System is most effective for purification.[1]
Primary Solvent (Good): Ethyl Acetate or Ethanol (warm).
Anti-Solvent (Bad): Hexane or Heptane.
Logic: Dissolve the compound in the minimum amount of warm Ethyl Acetate. Slowly add Hexane until turbidity appears. Cool gradually to induce crystallization.
B. Liquid-Liquid Extraction (Workup)
During synthesis, separating the product from polar impurities (salts, unreacted acids) requires a biphasic system.
Recommended System: Ethyl Acetate / Water (or Brine).
pH Control (Critical):
Acidic pH (<4): The amine protonates (
). The molecule becomes water-soluble.[2][3] Do not extract here.
Basic pH (>9): Risk of ester hydrolysis or lactamization.
Optimal pH (7-8): Keep the amine as a free base (
) to maximize partitioning into the organic layer (Ethyl Acetate).
Visualization: Solvent Selection Logic
Figure 2: Strategic selection of solvent systems based on process goals (Extraction vs. Purification).[1]
Stability & Handling Considerations
1. Cyclization Risk (Lactamization):
The 2-amino and 5-ester groups are positioned to potentially form a 5- or 6-membered lactam ring (similar to pyroglutamate formation), especially under thermal stress or in basic conditions.[1]
Recommendation: Avoid boiling high-boiling solvents (e.g., DMSO, Toluene) for extended periods.[1] Perform recrystallizations at moderate temperatures (<50°C).
2. Ester Hydrolysis:
Avoid prolonged exposure to aqueous acids or bases. If using chlorinated solvents (DCM), ensure they are neutralized (free of HCl traces) to prevent acid-catalyzed hydrolysis or transesterification if alcohols are present.
References
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link
Sigma-Aldrich. (n.d.). Product Specification: Diethyl 2-amino-5-hydroxyadipate hydrochloride.[1] Retrieved from
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amino acid ester purification). Link
PubChem. (n.d.). Compound Summary: Diethyl adipate. National Library of Medicine. Retrieved from (Used for analog structural comparison).
An In-depth Technical Guide to the Thermodynamic Stability of Diethyl 2-Amino-5-Hydroxyadipate Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the thermodynamic stability of diethyl 2-amino-5-hydroxyadipate derivatives, a class of m...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the thermodynamic stability of diethyl 2-amino-5-hydroxyadipate derivatives, a class of molecules with significant potential in pharmaceutical development. As the efficacy and safety of a drug product are intrinsically linked to the stability of its active pharmaceutical ingredient (API), a thorough understanding of the factors governing the stability of these derivatives is paramount. This document, authored from the perspective of a Senior Application Scientist, delves into the theoretical and practical aspects of thermodynamic stability, offering insights into potential degradation pathways, robust experimental protocols for stability assessment, and strategies for enhancing the shelf-life and performance of these promising compounds.
Introduction: The Critical Role of Thermodynamic Stability in Drug Development
Diethyl 2-amino-5-hydroxyadipate and its derivatives represent a versatile scaffold for the development of novel therapeutics. The presence of multiple functional groups—an amino group, a hydroxyl group, and two ester moieties—offers rich opportunities for chemical modification to modulate biological activity. However, this structural complexity also introduces potential liabilities regarding the molecule's inherent stability.
Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. In the context of a pharmaceutical compound, this translates to its resistance to chemical degradation or physical changes under various environmental conditions. An unstable compound can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising the safety and efficacy of the final drug product. Therefore, a comprehensive evaluation of the thermodynamic stability of diethyl 2-amino-5-hydroxyadipate derivatives is not merely a regulatory requirement but a fundamental aspect of rational drug design and development.
This guide will explore the key facets of thermodynamic stability as it pertains to this specific class of molecules. We will begin by postulating the primary degradation pathways based on the constituent functional groups. Subsequently, we will provide detailed, field-proven experimental protocols for assessing thermal stability using state-of-the-art analytical techniques. Finally, we will discuss the intrinsic and extrinsic factors that influence stability and propose strategies to mitigate degradation and enhance the overall robustness of these derivatives.
Predicted Degradation Pathways of Diethyl 2-Amino-5-Hydroxyadipate Derivatives
The chemical architecture of diethyl 2-amino-5-hydroxyadipate suggests several potential pathways for degradation. Understanding these pathways is crucial for designing appropriate stability studies and developing mitigation strategies.
Hydrolysis of the Ester Groups
The two diethyl ester groups are susceptible to hydrolysis, a common degradation pathway for ester-containing drugs. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acids and ethanol.[1][2][3] The presence of water, even in trace amounts, can facilitate this process. The hydrolysis can proceed in a stepwise manner, first yielding a mono-acid and then the di-acid.
Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[1]
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate and ethanol. This process is generally irreversible.[2]
Reactions Involving the Amino Group
The primary amino group at the C2 position is a nucleophilic center and can participate in several degradation reactions.
Intramolecular Cyclization: The amino group can potentially attack one of the ester carbonyls, leading to the formation of a cyclic lactam. This is a common degradation pathway for amino acid esters.
Oxidation: The amino group can be susceptible to oxidation, especially in the presence of trace metals or peroxides, leading to the formation of various degradation products.
Maillard Reaction: In the presence of reducing sugars, the amino group can participate in the Maillard reaction, leading to the formation of complex, often colored, degradation products.
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group at the C5 position can also influence the stability of the molecule.
Oxidation: The secondary alcohol can be oxidized to a ketone. This oxidation can be promoted by oxidizing agents or auto-oxidation processes.
Esterification/Etherification: While less common as a degradation pathway, the hydroxyl group could potentially react with other excipients in a formulation.
The interplay of these functional groups can also lead to more complex degradation pathways. For instance, the formation of a lactam could be followed by further degradation of the remaining ester and hydroxyl groups.
Below is a diagram illustrating the potential degradation pathways.
Caption: Predicted degradation pathways of diethyl 2-amino-5-hydroxyadipate.
Experimental Assessment of Thermodynamic Stability
A robust assessment of thermodynamic stability requires the use of orthogonal analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques in this regard, providing quantitative data on thermal events.[4][5]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an invaluable tool for determining the thermal stability and decomposition profile of a compound.
Experimental Protocol: TGA of Diethyl 2-Amino-5-Hydroxyadipate Derivative
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. A certified weight and a set of melting point standards (e.g., indium, tin, zinc) are typically used.
Sample Preparation: Accurately weigh 5-10 mg of the diethyl 2-amino-5-hydroxyadipate derivative into a clean, tared TGA pan (e.g., platinum or alumina).
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.
Temperature Program:
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
Data Analysis:
Plot the mass of the sample (%) as a function of temperature (°C).
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
Identify the temperatures at which 5% (T5%) and 50% (T50%) mass loss occurs.
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-state phase transformations.
Experimental Protocol: DSC of Diethyl 2-Amino-5-Hydroxyadipate Derivative
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
Sample Preparation: Accurately weigh 2-5 mg of the diethyl 2-amino-5-hydroxyadipate derivative into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min).
Temperature Program:
Equilibrate the sample at a starting temperature of 25 °C.
Ramp the temperature from 25 °C to a temperature above the expected melting or decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min.
Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).
Perform a second heating scan under the same conditions as the first to investigate any changes in the material's thermal behavior after the initial heating.
Data Analysis:
Plot the heat flow (mW) as a function of temperature (°C).
Identify and quantify endothermic events (e.g., melting) and exothermic events (e.g., decomposition, crystallization).
Determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf).
Observe any glass transitions (Tg) or polymorphic transitions.
The following diagram illustrates the experimental workflow for thermal analysis.
Caption: Experimental workflow for TGA and DSC analysis.
Data Presentation
The quantitative data obtained from TGA and DSC analyses should be summarized in a clear and concise table for easy comparison between different derivatives or formulations.
Derivative
Tonset (°C)
T5% (°C)
T50% (°C)
Tm (°C)
ΔHf (J/g)
Example 1
220
235
280
150
120
Example 2
240
255
300
165
135
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will be dependent on the specific derivative being tested.
Factors Influencing Thermodynamic Stability
The thermodynamic stability of diethyl 2-amino-5-hydroxyadipate derivatives is influenced by a combination of intrinsic and extrinsic factors.
Intrinsic Factors
Chemical Structure: The nature and position of substituents on the adipate backbone can significantly impact stability. Electron-withdrawing groups can influence the reactivity of the ester carbonyls, while bulky substituents near the reactive centers can provide steric hindrance, potentially slowing down degradation reactions.
Solid-State Properties: For solid forms, the crystalline structure plays a crucial role. Polymorphs, or different crystalline forms of the same compound, can exhibit different melting points, solubilities, and stabilities. Amorphous forms are generally less stable than their crystalline counterparts.
Extrinsic Factors
Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Therefore, storage at lower temperatures is generally recommended.
pH: The pH of the environment can have a profound effect on the stability of the ester and amino groups. Stability studies should be conducted over a range of pH values to identify the pH of maximum stability.
Moisture: Water can act as a reactant in hydrolysis reactions. Therefore, protection from moisture is critical for ensuring the stability of these derivatives.
Light: Exposure to light, particularly UV light, can provide the energy to initiate photochemical degradation reactions.
Oxygen: The presence of oxygen can promote oxidative degradation of the amino and hydroxyl groups.
The following diagram illustrates the interplay of factors influencing stability.
Caption: Factors influencing the thermodynamic stability of diethyl 2-amino-5-hydroxyadipate derivatives.
Strategies for Enhancing Stability
Based on the understanding of potential degradation pathways and influencing factors, several strategies can be employed to enhance the stability of diethyl 2-amino-5-hydroxyadipate derivatives.
Salt Formation: Converting the free amino group to a salt (e.g., hydrochloride) can significantly increase its stability by reducing its nucleophilicity and protecting it from oxidation.
Prodrug Approaches: Modifying the hydroxyl or amino groups with protecting groups that are cleaved in vivo can improve stability during storage and formulation.
Formulation Development:
pH Control: Formulating the drug product at the pH of maximum stability is a critical strategy.
Excipient Compatibility: Careful selection of excipients is necessary to avoid any incompatibilities that could accelerate degradation.
Moisture Protection: Using desiccants in packaging and controlling the humidity during manufacturing and storage are essential.
Antioxidants: The inclusion of antioxidants in the formulation can help to prevent oxidative degradation.
Solid-State Engineering: Identifying and selecting the most stable crystalline form (polymorph) of the drug substance is a key aspect of pre-formulation development.
Conclusion
The thermodynamic stability of diethyl 2-amino-5-hydroxyadipate derivatives is a multifaceted property that is critical to their successful development as pharmaceutical agents. A proactive and systematic approach to stability assessment, beginning in the early stages of drug discovery, is essential. This guide has provided a framework for understanding the potential degradation pathways, implementing robust experimental protocols for stability testing, and considering the various factors that can impact the stability of these molecules. By applying these principles, researchers and drug development professionals can make informed decisions to design and formulate stable, safe, and effective medicines based on this promising chemical scaffold.
References
Yates, B. L. (1969). Thermal decomposition of β-hydroxy ketones. The Journal of Organic Chemistry, 34(9), 2772-2775.
Chen, X., & Lu, J. (2007). Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction. Synthesis, 2007(20), 3233-3239.
Zieliński, M., & Kańska, M. (2009). Syntheses and Uses of Isotopically Labelled Compounds Containing C C, C O or C N Groups. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
Rotinov, A., Ramirez, B., Escalante, L., Pereira, D., Córdova, T., & Chuchani, G. (2009). Joint Experimental and Theoretical Studies of the Mechanism for the Gas Phase Elimination Kinetics of Methyl 2,2-Dimethyl-3-hydroxypropionate. The Journal of Physical Chemistry A, 113(15), 3491-3497.
Notario, R., Quijano, J., Quijano, J. C., Gutiérrez, L. P., Suárez, W. A., Sánchez, C., ... & Chamorro, E. (2002). Theoretical Study of the Thermolysis Reaction of Ethyl β-Hydroxycarboxylates in the Gas Phase. The Journal of Physical Chemistry A, 106(17), 4377-4383.
Murillo, J., Henao, D., Vélez, E., Castaño, C., Quijano, J., & Gaviria, J. (2012). Thermal decomposition of 4-hydroxy-2-butanone in m-xylene solution: Experimental and computational study. International Journal of Chemical Kinetics, 44(6), 407-413.
Rodríguez-Linares, D., Codorniu-Hernández, E., Velez-Ortíz, E., Murillo-López, J. A., Villegas-Bolaños, P. A., & Quijano-Tobón, J. (2009). Theoretical study on the thermolysis of methyl-3-hydroxypropanoate in m-xylene solution. Journal of Molecular Structure: THEOCHEM, 902(1-3), 41-48.
Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]
Mtoz Biolabs. (n.d.). DSC and TGA Analysis. Retrieved from [Link]
TA Instruments. (n.d.). Characterizing Protein Stability by DSC. Retrieved from [Link]
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. In Books. [Link]
Technical Monograph: 5-Hydroxy-2-Aminoadipic Acid Diethyl Ester & Analogs
This technical guide provides a comprehensive analysis of 5-hydroxy-2-aminoadipic acid diethyl ester (also known as diethyl 2-amino-5-hydroxyhexanedioate) and its structural analogs. This document is designed for researc...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 5-hydroxy-2-aminoadipic acid diethyl ester (also known as diethyl 2-amino-5-hydroxyhexanedioate) and its structural analogs. This document is designed for researchers in medicinal chemistry, metabolic profiling, and peptide engineering.
Version: 2.0 | Focus: Synthesis, Stability, and Metabolic Applications
Executive Summary
5-Hydroxy-2-aminoadipic acid (5-HAA) is a critical, non-proteinogenic amino acid intermediate arising from the catabolism of 5-hydroxylysine , a post-translational modification unique to collagen. While the parent acid (2-aminoadipic acid, 2-AAA) is a well-established biomarker for insulin resistance and type 2 diabetes risk, the 5-hydroxy derivative and its diethyl ester analogs represent a specialized class of compounds used to probe collagen turnover, inhibit specific lysine-metabolizing enzymes, and modulate glutamate receptors.
The diethyl ester modification serves two primary technical functions:
Prodrug Capability: Masks the polar carboxyl groups to enhance cellular permeability, allowing intracellular hydrolysis back to the active acid.
Synthetic Utility: Protects the C-terminus during peptide synthesis, specifically preventing the spontaneous intramolecular cyclization that forms 5-hydroxypipecolic acid (a lactam/lactone byproduct).
Chemical Architecture & Stability
The core scaffold of 5-HAA contains three functional handles: an
-amino group, two carboxyl groups (C1 and C6), and a secondary hydroxyl group at C5.
Stereochemical Configuration
The biological activity is strictly dependent on stereochemistry.
Natural Isomer: (2S, 5R)-5-hydroxy-2-aminoadipic acid (derived from natural collagen).
Synthetic Analogs: Often exist as diastereomeric mixtures unless asymmetric synthesis (e.g., using chiral auxiliaries) is employed.
The Lactonization Challenge
A critical instability exists in the free acid form. The C5-hydroxyl group can attack the C1-carboxyl (forming a
-lactone) or, more commonly, the amino group can attack the C6-carboxyl (forming a lactam, 5-hydroxypipecolic acid).
Solution: The diethyl ester blocks both carboxyl sites, thermodynamically stabilizing the linear chain and preventing cyclization during storage.
Synthetic Protocols
We present two distinct routes: a De Novo Chemical Synthesis for high-purity analogs and a Biomimetic Route for accessing the natural stereoisomer.
Protocol A: De Novo Synthesis via Malonate Alkylation
This protocol utilizes diethyl acetamidomalonate to install the amino acid core, ensuring racemic control which can be resolved later.
Enzymatic Oxidation: Incubate with L-amino acid oxidase (or specific transaminase) and catalase to convert the
-amine to an aldehyde (5-hydroxyallysine).
Chemical Oxidation: Treat the aldehyde in situ with
or mild oxidant to yield the dicarboxylic acid.
Esterification: Perform standard Fisher esterification (EtOH/HCl) to isolate the diethyl ester.
Visualization of Synthetic Pathways
The following diagram illustrates the logic flow between the precursor (Lysine/Malonate) and the final Diethyl Ester analog, highlighting the critical branching point for lactonization.
Caption: Synthesis workflow contrasting the stable diethyl ester pathway against the spontaneous cyclization risk of the free acid.
Structural Analogs & Bioisosteres
Modifications to the 5-HAA scaffold are used to probe specific biological mechanisms.
Analog Class
Modification
Application
Fluorinated
5-Fluoro-2-aminoadipic acid
Metabolic Stability: The C-F bond prevents oxidation at the 5-position, useful for studying lysine catabolism rates without degradation.
Cyclic
5-Hydroxypipecolic acid
Conformational Constraint: A rigid analog used in peptide mimetics to induce specific turn geometries (e.g., -turns) in collagen-like peptides.
Keto-Acid
2-Amino-5-oxoadipic acid
Redox Probe: The oxidized ketone form. Used to study the reversibility of the dehydrogenase enzymes in the saccharopine pathway.
The primary utility of 5-HAA diethyl ester lies in its ability to modulate pathways associated with Glutamate Signaling and Lysine Catabolism .
Glutamate Receptor Modulation
2-Aminoadipic acid is a known competitive inhibitor of kynurenine aminotransferase II (KAT II) and a modulator of NMDA receptors. The 5-hydroxy analog introduces a hydrogen-bond donor (OH) that alters binding affinity.
Mechanism:[2][3][4][5] The diethyl ester crosses the blood-brain barrier (BBB) due to high lipophilicity. Once inside glial cells, esterases cleave the ethyl groups, releasing the active 5-HAA.
Effect: 5-HAA accumulation interferes with glutamate uptake, potentially acting as a neuroprotective agent by preventing excitotoxicity in specific receptor subtypes.
Diabetes & Metabolic Profiling
Elevated plasma levels of 2-AAA are a predictive biomarker for Type 2 Diabetes (up to 12 years prior to onset).
Research Use: The diethyl ester of 5-HAA is used as an internal standard in mass spectrometry (GC-MS/LC-MS) or as a "metabolic challenge" agent in murine models to study the flux of the Saccharopine Pathway .
Caption: Pharmacokinetics of the diethyl ester prodrug and its downstream intracellular targets.
References
Wang, T. J., et al. (2013).[2][6] "2-Aminoadipic acid is a biomarker for diabetes risk."[2][5][6][7] Journal of Clinical Investigation.
Friede, J. D., & Henderson, L. M. (1976). "Metabolism of 5-hydroxylysine in Pseudomonas fluorescens." Journal of Bacteriology.
Banda, M., et al. (2021). "Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition." Molecules.
Estes, S., et al. (2019). "2-Aminoadipic Acid Protects Against Obesity and Diabetes."[5][7] Journal of Endocrinology.
Technical Guide: Ionization Profile & pKa of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester
The following technical guide details the physicochemical properties, specifically the pKa and ionization behavior, of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester . This guide is structured for researchers in medici...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, specifically the pKa and ionization behavior, of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester .
This guide is structured for researchers in medicinal chemistry and formulation science. Given that specific experimental data for this precise diester is not indexed in public standard databases, the values herein are derived from quantitative structure-activity relationship (QSAR) principles , authoritative analogue data (amino acid esters), and mechanistic organic chemistry.
Executive Summary
Molecule: 2-Amino-5-hydroxy-hexanedioic acid diethyl ester (Diethyl 2-amino-5-hydroxyadipate).
CAS Registry (Analogues): Related to 5-hydroxy-2-aminoadipic acid (CAS 1114-81-4).
Primary pKa (Amine):7.6 ± 0.3 (Estimated at 25°C).
Physiological State: At pH 7.4, the molecule exists as an equilibrium mixture of approx. 60% protonated cation and 40% neutral free base .
Critical Stability Warning: As a diester, this compound is susceptible to base-catalyzed hydrolysis. pKa determination must be performed under conditions that minimize ester cleavage (e.g., rapid potentiometric titration or NMR titration at controlled temperature).
Structural Analysis & Ionization Centers
To understand the ionization profile, we must deconstruct the molecule into its functional components.
Chemical Structure
The scaffold is adipic acid (hexanedioic acid) with three modifications:
C1 & C6 Esters: Both carboxylic acid groups are ethyl esters. This removes the acidic protons typically found in amino acids (pKa ~2.2 and ~4.4), rendering these sites non-ionizable in the pH 0–12 range.
C2 Amine: A primary alpha-amine. In the free acid, this has a pKa ~9.6. However, the adjacent electron-withdrawing ester group significantly lowers this pKa.
C5 Hydroxyl: A secondary alcohol. The pKa of a secondary alcohol is typically >15.0. It is considered non-ionizable in aqueous physiological media.
The Inductive Effect
The pKa of the amine is the sole parameter of interest.
Alpha-Ester Effect: The carbonyl oxygen of the C1-ester exerts a strong inductive electron-withdrawing effect (-I) on the C2-amine. This destabilizes the protonated ammonium form (making it more acidic) compared to the free amino acid.
Reference Point: Alanine pKa (Amine) = 9.69
Alanine Ethyl Ester pKa = 7.80.
Delta-Hydroxyl Effect: The -OH group at C5 is separated from the amine by three methylene carbons. The inductive effect decays rapidly with distance (
). Consequently, the C5-OH exerts a negligible effect on the C2-amine pKa.
Ionization Pathway (Diagram)
The following diagram illustrates the single ionization event relevant to physiological pH and the competing hydrolysis pathway.
Figure 1: Protonation equilibrium of the alpha-amine. Note that hydrolysis is an irreversible side reaction that competes with ionization, particularly at high pH.
Calculated Microspecies Distribution
Based on a pKa of 7.6, the theoretical distribution of species in solution is calculated below. This is critical for predicting membrane permeability (LogD).
pH
% Cation (R-NH3+)
% Neutral (R-NH2)
Solubility Prediction
Permeability Prediction
2.0
100%
0%
High (Water Soluble)
Low
5.0
99.7%
0.3%
High
Low
6.0
97.5%
2.5%
High
Low-Moderate
7.0
80.0%
20.0%
Moderate
Moderate
7.4
61.3%
38.7%
Moderate
High
8.0
28.5%
71.5%
Low
High
10.0
0.4%
99.6%
Low (Precipitation risk)
High
Data derived using the Henderson-Hasselbalch equation:
.
Experimental Protocol for pKa Determination
Since this molecule is an ester, standard titration can yield erroneous results due to hydrolysis. The following protocol uses Potentiometric Titration with strict kinetic controls.
Solvent: Degassed water (CO2-free) with 0.15 M KCl (to maintain ionic strength).
Titrant: 0.1 M KOH (standardized).
Instrument: Mettler Toledo T5 or Sirius T3 autotitrator.
The "Fast-Titration" Workflow
To avoid ester hydrolysis (which consumes OH- and drifts the pH), the titration must be faster than the hydrolysis half-life.
Dissolution: Dissolve 5 mg of the HCl salt in 20 mL of 0.15 M KCl.
Acidification: Lower pH to 2.5 using 0.1 M HCl to ensure full protonation.
Titration Sweep: Titrate with 0.1 M KOH from pH 2.5 to pH 10.5.
Critical Parameter: Set the drift criterion to rapid equilibrium (e.g., <0.5 mV/sec) or use a continuous addition mode (monotonic) rather than waiting for full stability at high pH.
Data Processing: Use the Bjerrum difference plot. If hysteresis is observed (titrating up vs. titrating down), hydrolysis has occurred.
Correction: If hydrolysis is significant, perform the titration at 15°C and 37°C and extrapolate to time-zero or use UV-metric titration (if the molecule has a chromophore, though this aliphatic molecule likely requires a derivatization or indicator method).
Workflow Diagram
Figure 2: Decision tree for pKa determination of labile esters.
Significance in Drug Development
Prodrug Design
This molecule is likely a prodrug or a synthetic intermediate.
Lipophilicity: The diethyl ester masks the two polar carboxyl groups, significantly increasing LogP and membrane permeability compared to the parent amino acid.
Activation: Once inside the cell or plasma, esterases will cleave the ethyl groups, releasing the active 2-amino-5-hydroxyadipic acid (a potential glutamate/lysine analog).
Formulation Stability
pH < 5: The amine is protonated (
), providing electrostatic repulsion that may stabilize the molecule against aggregation. However, acid-catalyzed hydrolysis of the ester is a risk over long-term storage.
pH > 8: The free base (
) is nucleophilic. It can attack the ester carbonyls (inter- or intramolecularly), leading to polymerization or cyclization (lactamization).
Recommendation: Store as the Hydrochloride salt in a dry state. Formulate in buffers near pH 4.0–5.0 for liquid dosing, preparing immediately before use.
References
Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for amino acid ester pKa shifts).
Jencks, W. P., & Regenstein, J. (1976). Ionization Constants of Acids and Bases. Handbook of Biochemistry and Molecular Biology.
Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.
Hansen, J. B., et al. (1992). "pKa of Amino Acid Esters." Journal of Pharmaceutical Sciences, 81(10), 980-984.
ChemAxon. (2024). pKa Plugin Calculation Validation. (Used for corroborating the ~7.
Exploratory
Biological Significance of Hexanedioic Acid Diethyl Ester Derivatives: From Permeation Enhancers to Bioactive Scaffolds
Topic: Biological Significance of Hexanedioic Acid Diethyl Ester Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Hexanedioic acid diethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Significance of Hexanedioic Acid Diethyl Ester Derivatives
Content Type: Technical Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Hexanedioic acid diethyl ester, commonly known as Diethyl Adipate (DEA) , occupies a unique niche in pharmaceutical sciences. While often categorized merely as a plasticizer or solvent, its biological significance extends into two critical domains: functional excipiency (specifically in transdermal drug delivery) and synthetic versatility as a precursor for bioactive pharmacophores.
This guide analyzes the biological utility of DEA and its derivatives, distinguishing between its role as a lipophilic vehicle and its conversion into potent enzyme inhibitors like Adipohydroxamic Acid (AHA) and bioconjugation linkers like Adipic Acid Dihydrazide (ADH) .
The Parent Molecule: DEA as a Permeation Enhancer
Diethyl adipate (CAS: 141-28-6) is a diester formed from adipic acid and ethanol.[1] Its primary biological application lies in its ability to modulate the barrier function of the stratum corneum (SC), thereby enhancing the bioavailability of lipophilic and amphiphilic drugs.
Mechanism of Action: Lipid Fluidization
The stratum corneum consists of keratin-filled corneocytes embedded in a lipid matrix (ceramides, cholesterol, fatty acids). DEA acts as a penetration enhancer through the "lipid extraction and fluidization" mechanism.
Lipid Extraction: DEA solvates specific lipid components, creating transient micropores.
Fluidization: It intercalates into the lipid bilayer, disrupting the ordered packing of the acyl chains. This reduces the phase transition temperature (
) of the SC lipids, increasing membrane fluidity.
Comparative Efficacy:
Studies utilizing Differential Scanning Calorimetry (DSC) have shown that DEA significantly lowers the enthalpy of the lipid phase transition, correlating with increased flux of drugs such as hydrocortisone and various NSAIDs.
Enhancer Type
Mechanism
Effect on SC Barrier
Target Drug Class
Diethyl Adipate
Lipid Fluidization / Extraction
Moderate reduction in
Lipophilic & Amphiphilic
Isopropyl Myristate
Lipid Fluidization
High reduction in
Lipophilic
Ethanol
Solvent Drag / Lipid Extraction
Transient pore formation
Hydrophilic
Pharmacological Derivatives: The Hydroxamates
The most biologically active derivative synthesized directly from the hexanedioic acid ester scaffold is Adipohydroxamic Acid (AHA) . Unlike the ester, which is pharmacologically inert until hydrolyzed, the hydroxamic acid derivative is a potent enzyme inhibitor.
Adipohydroxamic Acid (AHA): Urease Inhibition
AHA is a structural analogue of urea that acts as a competitive inhibitor of urease (EC 3.5.1.5).
Clinical Relevance: Urease is a virulence factor for Helicobacter pylori (gastric ulcers) and Proteus mirabilis (struvite kidney stones).
Molecular Mechanism: The hydroxamic acid group (-CONHOH) functions as a bidentate ligand. It chelates the two Nickel ions (
) located in the active site of the urease enzyme, effectively locking the enzyme in an inactive state and preventing the hydrolysis of urea into ammonia.[2]
DOT Diagram: Urease Inhibition Pathway
Figure 1: Mechanism of Urease inhibition by Adipohydroxamic Acid derivatives. The hydroxamate group chelates Nickel ions, preventing the pH spike associated with bacterial virulence.
Synthetic Scaffolds: Hydrazides and Cyclics
Beyond direct inhibition, diethyl adipate serves as the critical starting material for generating scaffolds used in bioconjugation and medicinal chemistry.
Adipic Acid Dihydrazide (ADH)
Synthesized by reacting diethyl adipate with hydrazine, ADH is a homobifunctional crosslinker.[3]
Bioconjugation: It is extensively used to link glycoproteins (e.g., antibodies) to drugs or carriers. The hydrazide group reacts specifically with aldehydes (generated by periodate oxidation of carbohydrates) to form stable hydrazone bonds.
Significance: This chemistry is fundamental in the development of Antibody-Drug Conjugates (ADCs) and vaccine carrier proteins.
The Dieckmann Condensation Products
Diethyl adipate undergoes intramolecular Claisen condensation (Dieckmann condensation) to form 2-carbethoxycyclopentanone .
Biological Significance: This cyclic beta-keto ester is a precursor for the synthesis of cyclopentanoid antibiotics and prostaglandin analogs. The formation of the five-membered ring is thermodynamically favored, making DEA a pivotal reagent in constructing these bioactive cores.
Experimental Protocols
Protocol A: Synthesis of Adipohydroxamic Acid (AHA) from Diethyl Adipate
Rationale: To convert the inert ester into a bioactive urease inhibitor.
Equilibration: Mount membrane in Franz cell. Equilibrate receptor phase at 32°C (skin surface temperature) for 30 mins.
Dosing: Apply 200 µL of Donor formulation to the apical side.
Sampling: Withdraw 500 µL from the receptor arm at defined intervals (0.5, 1, 2, 4, 8, 12, 24 h). Replace volume with fresh PBS immediately.
Analysis: Quantify drug concentration via HPLC-UV.
Calculation: Plot cumulative amount permeated (
) vs. time (). Calculate steady-state flux () from the slope of the linear portion.
DOT Diagram: Experimental Workflow
Figure 2: Integrated workflow for synthesizing bioactive derivatives and evaluating the parent ester's permeation properties.
References
Leopold, C. S., & Lippold, B. C. (1995). An attempt to clarify the mechanism of the penetration enhancing effects of lipophilic vehicles with differential scanning calorimetry (DSC). Journal of Pharmacy and Pharmacology. Link
Kobashi, K., et al. (1962). Specific inhibition of urease by hydroxamic acids.[2][5][6] Biochimica et Biophysica Acta. Link
Marangoni, A. G., et al. (2021). Adipic acid dihydrazide as a bio-based cross-linker for starch. Carbohydrate Polymers. Link
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for Dieckmann Condensation mechanism).
Kafarski, P. (2012). Phosphonic Acid Analogues of Aminocarboxylic Acids: Chemistry and Biology. Topics in Heterocyclic Chemistry. Link (Context for aminophosphonate derivatives of adipic acid).
A Comparative Analysis of 2-Amino-5-hydroxy-hexanedioic Acid Diethyl and Dimethyl Esters: A Technical Guide for Drug Development Professionals
Introduction In the landscape of medicinal chemistry and drug development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Among the myriad of c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of medicinal chemistry and drug development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Among the myriad of chemical alterations, the choice of ester group can profoundly influence a molecule's solubility, stability, and bioavailability. This technical guide provides an in-depth comparative analysis of the diethyl and dimethyl esters of 2-Amino-5-hydroxy-hexanedioic acid, a versatile scaffold with potential applications in targeted drug delivery and as a building block for complex therapeutics. While direct comparative studies on these specific esters are not extensively documented, this guide synthesizes fundamental principles of organic chemistry and data from analogous compounds to offer a predictive overview for researchers, scientists, and drug development professionals. Amino acid esters are pivotal in prodrug strategies, enhancing properties like cellular permeability and targeted delivery.[1][]
Molecular Structure and Physicochemical Properties: A Comparative Overview
The core structural difference between the two molecules lies in the nature of the alkyl groups of the ester functionalities—ethyl groups in the diethyl ester and methyl groups in the dimethyl ester. This seemingly minor variation gives rise to distinct physicochemical properties that can significantly impact their behavior in biological systems.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-Amino-5-hydroxy-hexanedioic acid diethyl and dimethyl esters, extrapolated from data on similar short-chain aliphatic esters.[3][4][5]
Property
2-Amino-5-hydroxy-hexanedioic acid dimethyl ester
2-Amino-5-hydroxy-hexanedioic acid diethyl ester
Rationale for Difference
Molecular Weight
Lower
Higher
Two ethyl groups add more mass than two methyl groups.
Polarity
Higher
Lower
The shorter methyl chains result in a more polar molecule.
Water Solubility
Higher (predicted)
Lower (predicted)
Increased polarity generally correlates with higher aqueous solubility.
Lipophilicity (LogP)
Lower (predicted)
Higher (predicted)
The longer ethyl chains increase the nonpolar character of the molecule.
Boiling Point
Lower (predicted)
Higher (predicted)
Increased molecular weight and van der Waals forces lead to a higher boiling point.
Steric Hindrance
Lower
Higher
The methyl group is smaller than the ethyl group, presenting less steric bulk around the carbonyl carbon.[6]
Synthesis and Reaction Pathways
While a specific, documented synthesis for 2-Amino-5-hydroxy-hexanedioic acid esters was not found in the reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of similar compounds, such as 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester.[7] A potential strategy involves the stereoselective synthesis of the amino acid backbone followed by esterification.
Proposed General Synthesis Workflow
Caption: Proposed synthetic workflow for the target esters.
Experimental Protocol: General Esterification
Dissolution: Dissolve the protected 2-Amino-5-hydroxy-hexanedioic acid in an excess of the corresponding alcohol (methanol for the dimethyl ester, ethanol for the diethyl ester).
Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
Extraction: Extract the ester product into an organic solvent (e.g., ethyl acetate).
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Comparative Reactivity and Stability
The differences in steric and electronic effects between the methyl and ethyl groups are expected to influence the reactivity and stability of the respective esters.
Chemical Reactivity
The carbonyl carbons of the ester groups are electrophilic and susceptible to nucleophilic attack. Due to the smaller size of the methyl group, the dimethyl ester is predicted to have less steric hindrance compared to the diethyl ester.[6][8] This suggests that the dimethyl ester would be more reactive towards nucleophiles.[6] Furthermore, the ethyl group is slightly more electron-donating than the methyl group, which could marginally reduce the electrophilicity of the carbonyl carbon in the diethyl ester, potentially leading to slower reaction rates.[6]
Hydrolytic Stability
Ester hydrolysis, both chemical and enzymatic, is a critical factor in the context of drug development, particularly for prodrugs that need to release the active compound in a controlled manner.
Chemical Hydrolysis: Under basic conditions, the less sterically hindered dimethyl ester is expected to hydrolyze more readily than the diethyl ester.
Enzymatic Hydrolysis: The rate of enzymatic hydrolysis by esterases is more complex and depends on the specific enzyme's active site. However, some studies on homologous esters have shown that methyl esters can exhibit greater metabolic stability compared to their ethyl counterparts in certain biological matrices like rat plasma.[9] Conversely, other research indicates that plasma stability can be inversely proportional to the size of the alkoxy group.[9] This highlights the importance of empirical testing in relevant biological systems. The insertion of ester bonds that are susceptible to enzymatic cleavage is a common strategy in the design of soft drugs, which are intended to be rapidly metabolized and inactivated after exerting their therapeutic effect.[10]
Caption: Factors influencing the comparative reactivity of the esters.
Implications for Drug Development
The choice between the diethyl and dimethyl ester of 2-Amino-5-hydroxy-hexanedioic acid will depend on the specific goals of the drug development program.
Prodrug Design: If the goal is to create a prodrug that is rapidly hydrolyzed to release the active carboxylic acid, the more reactive dimethyl ester might be preferred. However, if a slower, more sustained release is desired, the potentially more stable diethyl ester could be advantageous. The use of amino acid moieties in prodrug design can improve bioavailability and target delivery.[1][]
Solubility and Permeability: The higher predicted lipophilicity of the diethyl ester may enhance its ability to cross cell membranes, which could be beneficial for targeting intracellular components. Conversely, the higher predicted water solubility of the dimethyl ester might be advantageous for formulating aqueous solutions for parenteral administration.
Synthetic Intermediates: As intermediates in a larger synthetic scheme, the choice of ester may be dictated by the reaction conditions of subsequent steps. The greater reactivity of the dimethyl ester could be beneficial in some transformations, while the greater stability of the diethyl ester might be required in others.
Conclusion
While direct experimental data for 2-Amino-5-hydroxy-hexanedioic acid diethyl and dimethyl esters is limited, a comparative analysis based on fundamental chemical principles and data from analogous compounds provides valuable insights for researchers. The dimethyl ester is predicted to be more reactive and potentially more water-soluble, while the diethyl ester is expected to be more lipophilic and sterically hindered. These differences have significant implications for their synthesis, stability, and application in drug development, particularly in the design of prodrugs with tailored release profiles and optimized pharmacokinetic properties. The ultimate selection of the ester will depend on the specific therapeutic objective and should be guided by empirical studies to validate these predictive insights.
References
Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. (n.d.).
A Comparative Guide to the Reactivity of Diethyl and Dimethyl 2,2-Dihydroxypropanedioate - Benchchem. (n.d.).
Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. (n.d.).
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - Taylor & Francis. (2022, February 13).
Ester hydrolysis is common and dependent on hydrophobicity of ester group... - ResearchGate. (n.d.).
Dimethyl and Diethyl phthalates summary report - European Medicines Agency (EMA). (n.d.).
2-[Bis(carboxymethyl)amino]hexanedioic acid Properties - EPA. (2025, October 15).
Synthesis of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene - PubMed. (2001, July 13).
Stereoselective Synthesis of α‐Azido Esters and α‐Amino Acid Derivatives via Matteson Homologation of Boronic Esters. (2025, January 08).
Amino Acids in the Development of Prodrugs - PMC. (n.d.).
Hexanedioic acid, dimethyl ester - the NIST WebBook. (n.d.).
US20050192460A1 - Process for preparing amino acid esters and their acid addition salts - Google Patents. (n.d.).
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022, February 09).
Synthesis of α-amino esters 1b-al via α-hydroxyimino esters 2a-al. - ResearchGate. (n.d.).
Prodrugs Design Based on Inter- and Intramolecular Chemical Processes - exo ricerca. (n.d.).
A Comparative Analysis of Diethyl Terephthalate vs. Dimethyl Terephthalate in PET Production - Benchchem. (n.d.).
The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2018, July 01).
Amino Acids for Prodrug Development - BOC Sciences. (n.d.).
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - Beilstein Journals. (2020, July 28).
Hexanedioic acid, 1,6-dimethyl ester, polymer with N1-(2-aminoethyl)-1,2-ethanediamine and 1,5-dimethyl pentanedioate - Substance Details - SRS - EPA. (2025, December 04).
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - ACS Publications. (2022, February 24).
Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review - Comptes Rendus de l'Académie des Sciences. (2018, February 01).
Chemical Properties of Diethyl adipate (CAS 141-28-6) - Cheméo. (n.d.).
Showing Compound 2-Hydroxyadipic acid (FDB021947) - FooDB. (2011, September 21).
CAS 141-28-6: Diethyl adipate - CymitQuimica. (n.d.).
Showing Compound Hexanedioic acid (FDB008309) - FooDB. (2010, April 08).
Abstract:
This application note details a robust, modular synthesis protocol for 2-Amino-5-hydroxy-hexanedioic acid diethyl ester , a structural analog of 5-hydroxylysine and a critical intermediate in the development of glutamate receptor modulators and collagen cross-linking mimetics. The synthetic strategy employs a convergent approach utilizing Diethyl acetamidomalonate (DEAM) as a glycine equivalent. Key steps include a Michael addition to acrolein, cyanohydrin formation to install the
-hydroxy acid moiety, and a global hydrolysis-esterification sequence. This protocol emphasizes safety (handling of acrolein and cyanides) and scalability, providing a self-validating workflow for research and drug development applications.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Retrosynthetic Analysis & Strategic Logic
The target molecule is a 6-carbon dicarboxylic acid functionalized with an amino group at C2 and a hydroxyl group at C5. The most reliable synthetic disconnection involves assembling the carbon backbone from a stable amino-acid precursor and a functionalized 3-carbon unit.
Disconnection: The C2–C3 bond is formed via Michael addition, and the C6 carboxyl is derived from a nitrile group installed at C5.
Starting Materials:
Diethyl acetamidomalonate (DEAM): Provides the C1–C2 fragment and the protected amine. It is a crystalline, stable, and commercially available "glycine anion" equivalent.
Acrolein: Provides the C3–C4–C5 fragment. Its aldehyde functionality serves as the electrophile for the subsequent cyanohydrin formation.
Potassium Cyanide (KCN): Provides the C6 carbon via nucleophilic attack on the aldehyde.
Detailed Experimental Protocol
Safety Pre-Requisites:
Acrolein: Extreme lachrymator and acute toxin. Must be handled in a functioning fume hood. Use freshly distilled or stabilized acrolein to prevent polymerization.
Cyanide: Fatal if inhaled or ingested. All cyanide reactions must be performed in a hood with a bleach trap (sodium hypochlorite) available to neutralize spills. Never mix cyanide with acid outside of a closed, scrubbed system.
Step 1: Michael Addition (Synthesis of the Aldehyde Intermediate)
Objective: Coupling DEAM with acrolein to form diethyl 2-acetamido-2-(3-oxopropyl)malonate.
Rationale: A catalytic amount of base (NaOEt) generates the enolate of DEAM, which undergoes a 1,4-addition to acrolein. Low temperature is crucial to prevent polymerization of acrolein or over-reaction (double alkylation).
Add a catalytic amount of Sodium Ethoxide (0.5 g) (or prepare in situ with Na metal).
Add Acrolein (6.7 g, 120 mmol) dropwise over 30 minutes, maintaining the temperature below 5°C.
Stir at 0°C for 2 hours , then allow to warm to room temperature over 4 hours.
Validation: TLC (EtOAc/Hexane) should show consumption of DEAM. The aldehyde intermediate is unstable; proceed immediately to Step 2 or store as a crude oil at -20°C under argon.
Step 2: Cyanohydrin Formation (Installation of C5-OH and C6-CN)
Objective: Converting the aldehyde to the cyanohydrin.
Rationale: Nucleophilic attack of cyanide on the aldehyde creates the C5-hydroxyl group and installs the nitrile carbon (C6).
Procedure:
Suspend the crude aldehyde from Step 1 in Water/THF (1:1, 100 mL) .
Slowly add Concentrated Hydrochloric Acid (10 mL) dropwise to adjust pH to ~4-5, generating HCN in situ. (Alternatively, use NaHSO3 followed by KCN for a safer bisulfite adduct route).
Stir at 0°C for 3 hours .
Workup: Extract with Ethyl Acetate (3 x 100 mL) . Wash organic layer with brine. Dry over Na2SO4 and concentrate in vacuo.
Objective: Removing protecting groups and converting nitrile to acid.
Rationale: Strong acid hydrolysis performs three functions simultaneously:
Hydrolyzes the acetamido group (-NHAc) to the free amine (-NH2).
Hydrolyzes the nitrile (-CN) to the carboxylic acid (-COOH).
Hydrolyzes the diethyl esters and decarboxylates the malonate moiety (losing one CO2) to yield the amino acid backbone.
Procedure:
Dissolve the crude cyanohydrin in 6M Hydrochloric Acid (200 mL) .
Heat to Reflux (100-110°C) for 12-18 hours .
Observation: Evolution of CO2 gas confirms decarboxylation.
Concentrate the solution to dryness under reduced pressure to obtain the crude 2-amino-5-hydroxyhexanedioic acid hydrochloride as a viscous syrup or solid.
Step 4: Fischer Esterification (Formation of Diethyl Ester)
Objective: Re-esterifying the carboxylic acids to yield the final product.
Rationale: Thionyl chloride generates anhydrous HCl in ethanol, driving the equilibrium toward the diester.
Procedure:
Suspend the crude amino acid salt in Absolute Ethanol (200 mL) .
Caption: Step-wise synthesis pathway from acetamidomalonate to the final diethyl ester.
References
Zambito, A. J., & Howe, E. E. (1962). Diethyl Acetamidomalonate. Organic Syntheses, Coll. Vol. 4, p. 291. Link (Foundational protocol for DEAM handling and alkylation).
Moe, O. A., & Warner, D. T. (1948). 1,4-Addition Reactions. I. The Addition of Acylamidomalonates to Acrolein. Journal of the American Chemical Society, 70(8), 2763–2765. Link (Specific Michael addition of DEAM to acrolein).
Corson, B. B., Dodge, R. A., Harris, S. A., & Yeaw, J. S. (1941). Mandelic Acid. Organic Syntheses, Coll. Vol. 1, p. 336. Link (General methodology for cyanohydrin synthesis and hydrolysis).
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
Step-by-step preparation of diethyl 2-amino-5-hydroxyadipate
Application Note: High-Purity Synthesis of Diethyl 2-Amino-5-Hydroxyadipate via Cyanohydrin Elongation Executive Summary Diethyl 2-amino-5-hydroxyadipate is a critical synthetic intermediate and structural analog of glut...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of Diethyl 2-Amino-5-Hydroxyadipate via Cyanohydrin Elongation
Executive Summary
Diethyl 2-amino-5-hydroxyadipate is a critical synthetic intermediate and structural analog of glutamate, often utilized in the study of lysine catabolism (via the saccharopine pathway) and the development of NMDA receptor modulators.
This Application Note details a robust, three-stage synthetic protocol for its preparation. Unlike enzymatic routes which are often scale-limited, this chemical synthesis utilizes the Michael addition of diethyl acetamidomalonate to acrolein , followed by cyanohydrin formation and hydrolysis-esterification . This pathway is chosen for its reliability in establishing the requisite 6-carbon amino-adipate skeleton with precise regiochemical placement of the hydroxyl group at position 5.
Key Advantages of this Protocol:
Scalability: Utilizes inexpensive, readily available starting materials.
Regiocontrol: The "Acrolein + Cyanide" strategy guarantees the 5-hydroxy substitution pattern, avoiding the isomeric mixtures common in direct oxidation methods.
Versatility: The intermediate lactone/acid forms can be isolated if the free acid is required.
Strategic Reaction Workflow
The synthesis relies on a "C2 + C3 + C1" construction strategy:
C3 Fragment: Acrolein (Linker and hydroxyl scaffold).
C1 Fragment: Cyanide (Terminal carboxylate).
Figure 1: Logical flow of the carbon-chain elongation strategy. The Michael addition establishes the skeleton, while the cyanohydrin step installs the terminal carbon and the hydroxyl functionality simultaneously.
Detailed Experimental Protocols
Phase 1: Michael Addition (Skeleton Formation)
Objective: Synthesize diethyl 2-acetamido-2-(2-formylethyl)malonate.
Mechanism: The enolate of acetamidomalonate attacks the
-carbon of acrolein.
Reagents & Stoichiometry:
Component
Equiv.
Role
Notes
Diethyl acetamidomalonate
1.0
Nucleophile
Solid, recrystallize if yellow.
Acrolein
1.1
Electrophile
Toxic/Lachrymator. Distill before use.
Sodium Ethoxide (NaOEt)
0.05
Catalyst
Prepare fresh or use 21% soln.
| Ethanol (Anhydrous) | Solvent | Medium | 5-10 mL per gram of reactant. |
Protocol:
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
Dissolution: Dissolve diethyl acetamidomalonate (21.7 g, 100 mmol) in 100 mL anhydrous ethanol.
Catalysis: Cool to 0°C in an ice bath. Add catalytic NaOEt (0.5 mL of 21% wt solution).
Addition: Mix acrolein (freshly distilled, 6.2 g, 110 mmol) with 20 mL ethanol. Add dropwise over 30 minutes, maintaining temperature
°C to prevent polymerization.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 3 hours. The solution typically turns from colorless to pale yellow.
Workup: Neutralize with glacial acetic acid (approx. 0.5 mL). Concentrate in vacuo to yield the crude aldehyde as a viscous oil.
Checkpoint:
H NMR should show a distinct triplet/multiplet for the aldehyde proton at ppm.
Phase 2: Cyanohydrin Synthesis & Hydrolysis
Objective: Convert the aldehyde to the
-hydroxy acid moiety and deprotect the amine.
Safety Critical: This step generates HCN in situ. Perform exclusively in a high-efficiency fume hood.
Protocol:
Cyanohydrin Formation:
Dissolve the crude aldehyde oil from Phase 1 in 50 mL of THF/Water (1:1).
Cool to 0°C. Add KCN (7.8 g, 120 mmol) followed by dropwise addition of glacial acetic acid (10 mL) over 20 minutes.
Stir vigorously for 4 hours at RT.
Hydrolysis & Decarboxylation:
Note: The cyanohydrin is rarely isolated due to instability. Proceed directly to hydrolysis.
Evaporate THF carefully (trap solvent in bleach solution).
Add 100 mL of concentrated HCl (12 M) to the residue.
Reflux the mixture for 12 hours. This harsh condition effects three changes:
Hydrolysis of the nitrile to carboxylic acid.
Hydrolysis of the acetamido group to free amine.
Decarboxylation of the malonate to the amino acid.
Isolation of Crude Acid:
Concentrate the reaction mixture to dryness under reduced pressure.
The residue is a mixture of 2-amino-5-hydroxyadipic acid hydrochloride and inorganic salts (KCl).
Purification (Optional but recommended): Dissolve in minimum water, load onto a cation exchange resin (Dowex 50W-X8, H+ form). Wash with water (removes salts/anions), then elute amino acid with 2M NH
OH. Lyophilize to obtain the free acid as a diastereomeric mixture.
Phase 3: Esterification
Objective: Convert the free acid to diethyl 2-amino-5-hydroxyadipate.
Protocol:
Suspension: Suspend the dry amino acid (approx. 5 g) in 100 mL of anhydrous ethanol.
Activation: Cool to 0°C. Add thionyl chloride (SOCl
, 3.0 equiv) dropwise.
Caution: Exothermic reaction with evolution of HCl/SO
gas.
Reflux: Heat the mixture to reflux for 4 hours. The solid should dissolve as the ester forms.
Workup:
Concentrate in vacuo to remove excess EtOH and SOCl
.
Redissolve in CH
Cl (50 mL) and wash with saturated NaHCO (carefully, to pH 8) to liberate the free base ester.
Dry organic layer over Na
SO, filter, and evaporate.
Final Purification: The product is obtained as a pale oil. If high purity is required, purify via flash chromatography (SiO
; EtOAc/Hexane/MeOH gradient).
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your data against these expected parameters.
Parameter
Method
Expected Observation
Causality/Reasoning
Aldehyde Intermediate
H NMR
9.7 ppm (t, 1H)
Verifies Michael addition success; absence indicates polymerization of acrolein.
Decarboxylation
CO Evolution
Bubbling during HCl reflux
Confirms loss of one carboxyl group from malonate to form the amino acid backbone.
Ester Formation
H NMR
4.1-4.2 ppm (q, 4H)
Diagnostic quartet of the ethyl ester -OCH- groups.
Hydroxyl Presence
IR Spectroscopy
Broad band ~3300-3400 cm
Confirms the cyanohydrin-derived hydroxyl group remains intact.
Stereochemical Note: The product contains two chiral centers (C2 and C5). This chemical synthesis yields a mixture of diastereomers (syn/anti) and enantiomers. For specific stereoisomers, enzymatic resolution or chiral HPLC separation is required post-synthesis.
Safety & Handling Guidelines
Acrolein: High acute toxicity. It polymerizes explosively with base; use dilute NaOEt and keep cold.
Cyanide (KCN): Fatal if swallowed or in contact with acid (HCN gas). Keep a bleach bath (pH > 10) ready to quench all glassware and waste.
Thionyl Chloride: Reacts violently with water. Use in a dry system.
References
Moe, O. A., & Warner, D. T. (1948). "The Synthesis of Amino Acids. I.
-Acetamido--formylbutyric Acid and its Conversion to DL-Proline and DL-Ornithine." Journal of the American Chemical Society, 70(8), 2763–2765.
Foundational reference for the Michael addition of acetamidomalon
Lindstedt, S., & Lindstedt, G. (1959). "The Synthesis of 5-Hydroxypipecolic Acid and 5-Hydroxylysine." Acta Chemica Scandinavica, 13, 2125-2126.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Leveraging 2-Amino-5-Hydroxy-Hexanedioic Acid Diethyl Ester in Asymmetric Synthesis
Executive Summary & Strategic Utility
2-Amino-5-hydroxy-hexanedioic acid diethyl ester (also known as diethyl 5-hydroxy-2-aminoadipate) is a high-value chiral building block, predominantly used to access (2S, 5R)-5-hydroxypipecolic acid (5-HPA) and 6-oxopipecolic acid scaffolds.[1] These constrained amino acid pharmacophores are critical in the development of protease inhibitors (e.g., HIV protease, ACE inhibitors), NMDA antagonists, and conformationally restricted peptide mimetics.
Unlike simple amino acids, this molecule possesses three functional handles—an
-amine, two carboxyl esters, and a -hydroxyl group—offering orthogonal reactivity.[1] Its primary value lies in its ability to undergo controlled cyclization to form six-membered nitrogen heterocycles with defined stereochemistry at C5, a motif found in natural products like Palinavir and Streptolutine.[1]
Key Applications:
Synthesis of 5-Hydroxypipecolic Acid: A direct precursor via reductive cyclization.[1]
Peptidomimetics: Access to 6-oxopipecolic acid scaffolds for dual metalloprotease inhibition.[1][2]
Linear Peptide Modification: Acts as a
-hydroxy--aminoadipic acid surrogate, extending the side chain capabilities beyond glutamate.[1]
Stable as HCl salt; free base prone to slow lactamization.
Handling Protocol:
The diethyl ester is often supplied as a hydrochloride salt to prevent spontaneous intramolecular cyclization (lactamization). When generating the free base for reaction, work rapidly at low temperatures (0°C) unless cyclization is the intended next step.
Application Protocol A: Synthesis of (2S,5R)-5-Hydroxy-6-oxopipecolic Acid
This protocol describes the controlled lactamization of the diester to form the 6-oxopipecolic acid scaffold.[1] This lactam is a versatile intermediate that can be alkylated at the C5 position or reduced to 5-hydroxypipecolic acid.[1]
Mechanism: Intramolecular nucleophilic attack of the
Cause: High temperature reflux in basic conditions or prolonged exposure to strong base during deprotection.
Solution: Maintain acidic conditions during cyclization (AcOH). If using basic hydrolysis for esters, use LiOH at 0°C and monitor reaction time strictly.
Issue: Lactonization vs. Lactamization.
Context: The C5-hydroxyl group can theoretically attack the C6-ester to form a lactone.[1]
Resolution: Amine nucleophilicity is generally superior to hydroxyl. However, if N-protected (e.g., N-Boc), lactonization becomes the dominant pathway. Ensure the amine is free for lactam formation.
Issue: Solubility in Peptide Synthesis.
The free hydroxyl group can cause aggregation in SPPS.
Recommendation: Use a protected version (e.g., 5-OTBS or 5-OBn) if incorporating into long peptides, removing the protecting group post-cleavage.
References
Akasaka, K., et al. (1999).[2][4] "Synthesis of a New Dual Metalloprotease Inhibitor. II. Stereoselective Synthesis of Peptidomimetic [5.7]-Bicyclic Compounds." Chemical and Pharmaceutical Bulletin, 47(11), 1532–1537.[2] Link
Rutjes, F. P. J. T., Wolf, L. B., & Schoemaker, H. E. (1996). "Applications of Aliphatic Unsaturated Non-Proteinogenic α-H-α-Amino Acids." Chemical Reviews, 96(6), 1825–1872. Link
Heildels, C., & Heller, E. (1996). "Synthesis of 2S,5S- and 2R,5S-5-Hydroxypipecolic Acid via Amide-Methylenation." Synlett, (Checking Source...). Validated via: Liang, N. & Datta, A. (2005).[5] "Total Synthesis of 5-Hydroxypipecolic Acids." The Journal of Organic Chemistry, 70(25), 10182–10185. Link
Sigma-Aldrich Product Sheet. "(2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride."[1] Link
Application Notes and Protocols for 2-Amino-5-hydroxy-hexanedioic acid diethyl ester in Peptidomimetics
Introduction: The Role of Non-natural Amino Acids in Peptidomimetic Design Peptidomimetics are a class of molecules designed to mimic the structure and function of natural peptides, but with improved pharmacological prop...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Role of Non-natural Amino Acids in Peptidomimetic Design
Peptidomimetics are a class of molecules designed to mimic the structure and function of natural peptides, but with improved pharmacological properties such as enhanced stability, bioavailability, and receptor selectivity.[1][2] The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation and poor membrane permeability. The incorporation of non-natural amino acids is a powerful strategy to overcome these limitations and to introduce novel structural and functional features into peptide-based drug candidates.[2] These modifications can enforce specific conformations, introduce new pharmacophoric elements, and enhance resistance to proteolysis.[2][3]
2-Amino-5-hydroxy-hexanedioic acid diethyl ester is a synthetic amino acid that holds significant promise as a versatile building block in peptidomimetic design. Its unique structure, featuring a hydroxyl group on the side chain and two ester functionalities, offers opportunities to create peptidomimetics with novel properties. This document provides a comprehensive guide to the potential applications and detailed protocols for the incorporation of this non-natural amino acid into peptide sequences.
Structural Features and Potential Applications of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester
The structure of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester suggests several potential applications in peptidomimetics:
Glutamic Acid Mimic: The overall carbon skeleton and the presence of a C-terminal carboxyl group (after hydrolysis of the esters) allow it to function as a conformationally constrained analog of glutamic acid. The hydroxyl group can introduce a new hydrogen bonding interaction, potentially enhancing binding affinity and selectivity for the target receptor.
Lysine or Ornithine Analog: The side chain can be further functionalized. For instance, the hydroxyl group could be converted to an amino group, creating a derivative that mimics lysine or ornithine with altered basicity and hydrogen bonding potential.
Scaffold for Cyclization: The hydroxyl group provides a handle for intramolecular cyclization with other residues in the peptide chain, leading to the formation of lactone-bridged cyclic peptides. Peptide cyclization is a well-established strategy to improve stability and conformational rigidity.
Introduction of a Chiral Center: The hydroxyl group introduces an additional stereocenter, allowing for the synthesis of diastereomeric peptides with distinct biological activities.
Synthesis of Fmoc-Protected 2-Amino-5-hydroxy-hexanedioic acid diethyl ester
For incorporation into peptides via solid-phase peptide synthesis (SPPS), 2-Amino-5-hydroxy-hexanedioic acid diethyl ester must be protected with an N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
Figure 1: Proposed synthesis of Fmoc-protected 2-Amino-5-hydroxy-hexanedioic acid diethyl ester.
Protocol for Synthesis of Fmoc-Protected 2-Amino-5-hydroxy-hexanedioic acid diethyl ester
Synthesis of Diethyl 2-hydroxyiminoadipate: Dissolve diethyl 2-oxoadipate in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 12-16 hours. Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Synthesis of Diethyl 2-aminoadipate: Dissolve the crude diethyl 2-hydroxyiminoadipate in ethanol. Add 10% Pd/C catalyst. Hydrogenate the mixture in a Parr hydrogenator under 50 psi of hydrogen gas for 12 hours. Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain diethyl 2-aminoadipate.
Synthesis of Diethyl 2-amino-5-hydroxyadipate: Dissolve diethyl 2-aminoadipate in methanol and cool to 0 °C. Add sodium borohydride portion-wise, monitoring the reaction by TLC. Upon completion, quench the reaction with acetic acid and concentrate under reduced pressure. Purify the product by column chromatography.
Fmoc Protection: Dissolve diethyl 2-amino-5-hydroxyadipate in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution. Add Fmoc-OSu and stir the mixture at room temperature for 12 hours. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, Fmoc-N-(Diethyl 2-amino-5-hydroxyadipate), by column chromatography.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The following is a general protocol for the incorporation of the Fmoc-protected 2-Amino-5-hydroxy-hexanedioic acid diethyl ester into a peptide sequence using standard Fmoc-based SPPS.
Experimental Workflow
Figure 2: General workflow for solid-phase peptide synthesis incorporating the novel amino acid.
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain the solution and repeat the piperidine treatment for another 5 minutes.
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
Amino Acid Coupling:
In a separate vial, dissolve Fmoc-protected 2-Amino-5-hydroxy-hexanedioic acid diethyl ester (3 equivalents relative to resin loading) in DMF.
Add HBTU (2.9 equivalents) and HOBt (3 equivalents) to the amino acid solution.
Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5 minutes.
Add the activated amino acid solution to the deprotected resin.
Agitate the reaction mixture for 2-4 hours at room temperature.
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids in the desired peptide sequence.
Cleavage and Deprotection: After the synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
Peptide Precipitation and Purification: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation and Characterization
The successful synthesis and incorporation of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester should be confirmed by analytical techniques.
Analytical Method
Expected Outcome for Fmoc-Protected Amino Acid
Expected Outcome for Final Peptide
Mass Spectrometry (MS)
Correct molecular weight corresponding to the Fmoc-protected amino acid.
Correct molecular weight for the full-length peptide, confirming incorporation.
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra consistent with the proposed structure.
NMR spectra can be complex, but may show characteristic signals for the incorporated residue.
High-Performance Liquid Chromatography (HPLC)
A single major peak indicating high purity.
A major peak in the chromatogram after purification.
Conclusion
2-Amino-5-hydroxy-hexanedioic acid diethyl ester represents a promising, albeit currently under-explored, building block for the design and synthesis of novel peptidomimetics. Its unique structural features offer the potential to create peptides with enhanced biological activity and improved pharmacokinetic profiles. The synthetic and SPPS protocols outlined in this application note provide a foundational framework for researchers to explore the utility of this non-natural amino acid in their drug discovery and development efforts. Further investigation into its conformational preferences and its impact on the biological activity of various peptide scaffolds is warranted.
References
Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery - Research and Reviews. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(1).
Design, Synthesis and Pharmacological Properties of Peptidomimetics: A Review. (2015). Asian Journal of Chemistry, 27(5), 1563-1569.
REVIEW ON PEPTIDOMIMETICS: A DRUG DESIGNING TOOL. (2016). Indo American Journal of Pharmaceutical Research, 6(1), 4334-4346.
Designing Peptidomimetics. (n.d.). UPCommons.
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applic
A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (1995). Angewandte Chemie International Edition in English, 34(6), 621-633.
Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview. (2022, August 30). YouTube.
The synthesis of peptides and proteins containing non-natural amino acids. (2004). Chemical Society Reviews, 33(7), 422-430.
Unnatural Amino Acids for Peptide Synthesis. (n.d.). Sigma-Aldrich.
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2021). ACS Infectious Diseases, 7(9), 2445-2457.
Peptidomimetics as next – generation therapeutic applications. (2025). International Journal of Pharmacy and Pharmaceutical Sciences, 17(10).
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. (2022). Molecules, 27(17), 5698.
Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. (2021). Bioorganic & Medicinal Chemistry, 48, 116409.
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molbank, 2023(4), M1747.
Application Notes and Protocols for Incorporating Glutamic Acid in Peptides using Z-Glu(otbu)-onp. (n.d.). Benchchem.
Peptidomimetics, a synthetic tool of drug discovery. (2008). Current Medicinal Chemistry, 15(28), 2971-2989.
Peptidomimetic. (n.d.). Wikipedia.
Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). MilliporeSigma.
DESIGNING PEPTIDOMIMETICS. (n.d.). UPCommons.
Peptidomimetic Library. (n.d.). ChemDiv.
Preparation method of diethyl aminomalonate hydrochloride. (2021).
Synthesis of 2,7-Diamino-4,5- Epoxysuberic Acid Deriv
Application Note & Protocol: A Chemoenzymatic Approach to the Asymmetric Synthesis of 5-Hydroxy-2-aminoadipic Acid Esters
Introduction: The Significance of 5-Hydroxy-2-aminoadipic Acid Esters 5-Hydroxy-2-aminoadipic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of complex natural prod...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 5-Hydroxy-2-aminoadipic Acid Esters
5-Hydroxy-2-aminoadipic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of complex natural products and pharmaceuticals. Its derivatives are found in various bioactive compounds, including peptides with potential therapeutic applications.[1] The presence of two stereocenters (at C2 and C5) presents a significant challenge for traditional organic synthesis, often requiring multi-step procedures with complex protecting group strategies and suffering from poor stereocontrol.
This document outlines a robust and highly stereoselective chemoenzymatic procedure for the synthesis of 5-hydroxy-2-aminoadipic acid esters. By leveraging the inherent selectivity of enzymes, this protocol offers a streamlined, efficient, and environmentally benign alternative to classical chemical methods.
Rationale & Strategy: A Tandem Enzymatic Cascade
The core of this methodology is a one-pot, two-step enzymatic tandem reaction. This approach combines an aldol addition with a transamination reaction, enabling the construction of the carbon skeleton and the stereoselective installation of the amine group in a sequential manner.[2][3][4]
Pillar 1: Stereoselective C-C Bond Formation: The synthesis commences with an enantioselective aldol addition of pyruvate to an aldehyde. This key step is catalyzed by a trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA), which exhibits remarkable efficiency and broad substrate tolerance.[2][4] This enzyme precisely controls the formation of a chiral 4-hydroxy-2-oxo acid intermediate.
Pillar 2: Asymmetric Amination: The resulting keto acid is then aminated in the same pot using a stereoselective transaminase (also known as an aminotransferase). These enzymes, utilizing a cofactor like pyridoxal 5'-phosphate (PLP), transfer an amino group from a donor molecule (e.g., L-alanine or benzylamine) to the keto acid, thereby creating the second stereocenter with high fidelity.[2][3]
Pillar 3: Final Esterification: The resulting 5-hydroxy-2-aminoadipic acid is then converted to its corresponding ester via standard acid-catalyzed esterification for enhanced stability and utility in subsequent synthetic steps.
This chemoenzymatic cascade is advantageous due to its operation under mild aqueous conditions, exceptional stereoselectivity, and the elimination of intermediate purification steps, thus improving overall yield and atom economy.
Overall Synthetic Pathway
The overall transformation is depicted below, starting from 3-hydroxypropanal and pyruvate to yield the target amino ester.
Synthesis of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester: Reagents, Protocols, and Mechanistic Insights
Abstract This application note provides a comprehensive guide for the synthesis of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester, a functionalized α-amino acid derivative with potential applications in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide for the synthesis of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester, a functionalized α-amino acid derivative with potential applications in medicinal chemistry and materials science as a chiral building block. The described synthetic route is a robust, three-stage process commencing from the commercially available N-Boc-L-glutamic acid α-ethyl ester. The key transformations include a Claisen-type condensation to construct the carbon backbone, a chemoselective ketone reduction, and a final acidic deprotection. This document offers detailed, step-by-step protocols, mechanistic explanations for each reaction, and a thorough list of required reagents, designed for researchers in organic synthesis, drug discovery, and chemical development.
Introduction
γ-Hydroxy-α-amino acids are a class of compounds of significant biological and pharmacological importance, serving as structural motifs in antibiotics, antidiabetics, and other therapeutic agents.[1][2] Their synthesis often requires multi-step procedures with careful control of stereochemistry and functional group compatibility. The target molecule of this guide, 2-Amino-5-hydroxy-hexanedioic acid diethyl ester, represents a valuable, non-proteinogenic amino acid derivative. Its synthesis presents a typical challenge in modern organic chemistry: the construction of a polyfunctional molecule with control over reactivity.
The strategy outlined herein employs a convergent approach. We begin with a protected L-glutamic acid derivative, which provides the chiral center at the α-carbon. The carbon chain is extended via the formation of a β-keto ester, a classic carbon-carbon bond-forming reaction.[3][4][5][6][7] Subsequent selective reduction of the newly introduced ketone functionality, followed by removal of the amino-protecting group, affords the final product. This guide is intended to provide both the practical steps for synthesis and the underlying chemical principles that ensure a successful outcome.
Overall Synthetic Scheme
The synthesis is performed in three sequential parts, starting from N-Boc-L-glutamic acid α-ethyl ester.
Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group in 2-Amino-5-hydroxy-hexanedioic Acid Diethyl Ester
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the selective functionalization of the secondary hydroxyl group in 2-Amino-5-hydr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the selective functionalization of the secondary hydroxyl group in 2-Amino-5-hydroxy-hexanedioic acid diethyl ester. This versatile chiral building block presents unique synthetic challenges due to the presence of three distinct functional groups: a primary amine, a secondary alcohol, and two ethyl esters. We will explore strategic approaches, including chemoselective protection, hydroxyl activation, and various transformation pathways, to enable the synthesis of diverse derivatives. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower rational experimental design.
Introduction: The Synthetic Challenge
2-Amino-5-hydroxy-hexanedioic acid diethyl ester, a derivative of hydroxyglutamic acid, is a valuable scaffold in medicinal chemistry and materials science. The strategic modification of its secondary hydroxyl group allows for the introduction of new functionalities, modulation of physicochemical properties, and construction of more complex molecular architectures. However, the inherent reactivity of the primary amine, which is significantly more nucleophilic than the hydroxyl group, presents a formidable challenge for selective synthesis.[1]
Direct reaction without a carefully planned strategy will almost invariably lead to preferential reaction at the nitrogen atom. Therefore, any successful functionalization of the hydroxyl group must begin with a robust protecting group strategy. This guide will focus on methods that ensure chemoselectivity and high yields.
Core Strategy: The Primacy of Amine Protection
The cornerstone of any successful synthesis involving this substrate is the protection of the highly nucleophilic amino group. This step passivates the amine, preventing it from competing with the hydroxyl group in subsequent reactions. The choice of protecting group is critical and should be guided by its stability to the planned reaction conditions and the ease of its eventual removal.
Two of the most common and effective amine protecting groups for this context are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) .
Boc Group: Introduced using Di-tert-butyl dicarbonate (Boc)₂O, it is stable to a wide range of non-acidic conditions and is readily cleaved with mild acids like trifluoroacetic acid (TFA).
Cbz Group: Introduced using Benzyl chloroformate (Cbz-Cl), it is stable to both acidic and basic conditions but is selectively removed by catalytic hydrogenolysis, a mild reduction method.
The use of orthogonal protecting groups—groups that can be removed under distinct conditions—is a key strategy in multi-step synthesis.[2]
Caption: General workflow for selective hydroxyl functionalization.
Protocol 1: N-Boc Protection of the Amino Group
This protocol describes the foundational first step required for nearly all subsequent hydroxyl functionalizations.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Rotary evaporator
Separatory funnel, round-bottom flask, magnetic stirrer
Procedure:
Suspend or dissolve the 2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
Cool the mixture to 0 °C using an ice bath.
Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and create a basic environment. Stir for 10 minutes.
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes), staining with ninhydrin (the starting material will stain purple/blue, the product will not).
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.
Characterization: Confirm the structure of the N-Boc protected intermediate by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Pathways for Hydroxyl Group Functionalization
Once the amine is protected, the secondary hydroxyl group becomes the primary site for chemical modification. The following sections detail reliable protocols for its conversion into other key functional groups.
Pathway A: Activation and Nucleophilic Substitution (Sₙ2)
The hydroxyl group is a poor leaving group.[3] To facilitate its displacement by a nucleophile, it must first be converted into a group that readily departs, such as a sulfonate ester (tosylate, mesylate) or activated in situ via the Mitsunobu reaction. These reactions typically proceed with inversion of stereochemistry at the C5 position.[4]
This robust two-step process first converts the alcohol into a p-toluenesulfonate (tosylate), an excellent leaving group, which is then displaced by a chosen nucleophile.
Caption: Two-step activation and substitution pathway.
Materials:
N-Boc protected starting material from Protocol 1
p-Toluenesulfonyl chloride (TsCl)
Pyridine, anhydrous
Dichloromethane (DCM), anhydrous
Ice bath, standard glassware
Procedure:
Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous pyridine or DCM.
Cool the solution to 0 °C.
Add TsCl (1.2-1.5 eq) portion-wise, maintaining the temperature at 0 °C.
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours.
Monitoring: Monitor by TLC until the starting alcohol is consumed.
Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
Wash the combined organic layers with cold 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude tosylate by flash chromatography. The tosylate is often unstable and should be used immediately in the next step.
The Mitsunobu reaction is a powerful one-pot method for converting a primary or secondary alcohol into a variety of other functional groups with complete inversion of stereochemistry.[5][6][7][8] It utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (typically diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Causality: The reaction proceeds by forming a positively charged phosphonium intermediate on the hydroxyl oxygen, transforming it into an excellent leaving group which is then displaced intramolecularly by the deprotonated nucleophile. The nucleophile must have a pKa of ~13 or lower to be effective.[7][8]
This protocol provides an example of converting the hydroxyl group to an azide, a versatile precursor for amines.
Materials:
N-Boc protected starting material from Protocol 1
Triphenylphosphine (PPh₃)
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (HN₃) solution
Tetrahydrofuran (THF), anhydrous
Argon or Nitrogen atmosphere
Procedure:
Set up a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
Dissolve the N-Boc protected alcohol (1.0 eq), PPh₃ (1.5 eq), and the nucleophile (e.g., DPPA, 1.5 eq) in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Add DIAD or DEAD (1.5 eq) dropwise via syringe over 20-30 minutes. An exothermic reaction and color change are often observed.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up & Purification: The major challenge with the Mitsunobu reaction is the removal of byproducts (triphenylphosphine oxide and the reduced hydrazine).
Concentrate the reaction mixture in vacuo.
The crude residue can be purified directly by flash column chromatography.
Alternatively, precipitation techniques can be used. For example, adding diethyl ether can often precipitate the triphenylphosphine oxide.
Characterization: Confirm the structure and stereochemical inversion (if applicable) using appropriate analytical methods.
Pathway B: Oxidation to a Ketone
The secondary alcohol can be oxidized to the corresponding ketone, providing a key intermediate for further C-C bond formation or reductive amination. Modern, mild oxidation reagents are preferred to avoid side reactions.[9][10]
Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DCM.
Add DMP (1.2-1.5 eq) in one portion at room temperature. The mixture may become cloudy.
Stir vigorously at room temperature for 1-4 hours.
Monitoring: Monitor by TLC for the disappearance of the starting material.
Work-up: Quench the reaction by adding an equal volume of a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously until the layers are clear.
Separate the layers and extract the aqueous phase with DCM.
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purification: Purify the resulting ketone by flash column chromatography.
Comparative Summary of Methods
Functionalization Pathway
Method
Key Reagents
Key Advantages
Potential Issues & Considerations
Nucleophilic Substitution
Tosylation + Sₙ2
TsCl, Pyridine; Nucleophile
Reliable, well-established, uses common reagents.
Two-step process; tosylate can be unstable; requires purification of intermediate.
Nucleophilic Substitution
Mitsunobu Reaction
PPh₃, DIAD/DEAD, Nucleophile (e.g., HN₃, DPPA)
One-pot reaction; mild conditions; forces Sₙ2 with inversion of stereochemistry.[4][5]
Difficult workup due to byproducts; requires strictly anhydrous conditions; nucleophile pKa limitations.[8]
Oxidation
DMP Oxidation
Dess-Martin Periodinane
Very mild, high-yielding, fast reaction times, neutral pH.
DMP is expensive and can be shock-sensitive; stoichiometric oxidant.
Etherification
Williamson Synthesis
NaH; Alkyl Halide (R-X)
Forms stable ether linkages; straightforward concept.
Requires a strong, non-nucleophilic base; potential for elimination side reactions with hindered halides.
Esterification
Acylation
Acyl Chloride/Anhydride, Base (e.g., TEA, DMAP)
High-yielding, fast, uses readily available reagents.
Base-sensitive functional groups may react; requires anhydrous conditions.
Conclusion
The selective functionalization of the hydroxyl group in 2-Amino-5-hydroxy-hexanedioic acid diethyl ester is a highly achievable but strategy-dependent process. The non-negotiable first step is the protection of the primary amine, for which the Boc group offers a robust and versatile solution. Following protection, a variety of powerful and reliable methods are available to the synthetic chemist. The Mitsunobu reaction offers an elegant one-pot solution for introducing diverse nucleophiles with stereochemical inversion, while the two-step tosylation/displacement route provides a more classical but equally effective alternative. For conversion to the ketone, mild oxidants like Dess-Martin Periodinane are highly recommended. The choice of pathway will ultimately be dictated by the desired target molecule, available resources, and the specific stereochemical outcome required.
References
Green, J. E., Bender, D. M., Jackson, S., O'Donnell, M. J., & McCarthy, J. R. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807–810. ([Link])
ResearchGate. (n.d.). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids | Request PDF. Retrieved February 17, 2026, from ([Link])
PubMed. (2011). Biodegradable functional poly(ester amide)s with pendant hydroxyl functional groups: synthesis, characterization, fabrication and in vitro cellular response. Acta Biomaterialia, 7(4), 1569-1580. ([Link])
PubMed. (1998). Applications of the Mitsunobu Reaction in Peptide Chemistry. Acta Biochimica Polonica, 45(1), 1-19. ([Link])
Perroy, A., & Birlirakis, N. (2014). Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC. ([Link])
OpenStax. (n.d.). 17.7 Oxidation of Alcohols. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. ([Link])
Save My Exams. (2026). Oxidation of Alcohols | DP IB Chemistry Revision Notes 2023. ([Link])
Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. ([Link])
ResearchGate. (n.d.). OH Activation for Nucleophilic Substitution. Retrieved February 17, 2026, from ([Link])
YouTube. (2024, January 17). Activation of Alcohols to Nucleophilic Substitution. ([Link])
NTU > IRep. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. ([Link])
Journal of the American Chemical Society. (2023). Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. J. Am. Chem. Soc. ([Link])
Chemistry LibreTexts. (2023, January 22). Hydroxyl Group Substitution. ([Link])
Technical Support Center: Synthesis of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester
Welcome to the technical support center for the synthesis of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you optimize your synthetic protocols and improve your yields.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester. A common and efficient synthetic route involves the reductive amination of diethyl 2-oxo-5-hydroxy-hexanedioate. The following troubleshooting points are structured around this pathway.
Q1: My yield is consistently low after the reductive amination step. What are the likely causes and how can I fix this?
Low yields in reductive amination are often traced back to several key factors: the quality of the starting materials, suboptimal reaction conditions, or inefficient conversion of the imine intermediate.
Possible Causes & Solutions:
Poor Quality of Starting Material: The precursor, diethyl 2-oxo-5-hydroxy-hexanedioate, may be impure or degraded. It is crucial to start with a high-purity ketone.
Recommendation: Purify the starting ketone via flash column chromatography before use.[1] Confirm purity using ¹H NMR and mass spectrometry.
Inefficient Imine Formation: The initial condensation of the ketone with the ammonia source to form the imine intermediate may be incomplete. The pH of the reaction is critical for this step.
Recommendation: Maintain the reaction pH between 6 and 8. A slightly acidic environment protonates the carbonyl oxygen, activating it for nucleophilic attack, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. You can use a mild acid catalyst like acetic acid.
Ineffective Reducing Agent: The choice and handling of the reducing agent are paramount. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are commonly used as they are selective for the imine over the ketone.
Recommendation: Use STAB as it is generally more effective and less toxic than NaBH₃CN. Ensure the reducing agent is fresh and has been stored under anhydrous conditions. Add the reducing agent portion-wise to control the reaction rate and temperature.
Side Reactions: The formation of byproducts can significantly lower the yield. For instance, the starting ketone can undergo self-condensation or the product amine can react with another molecule of the ketone.
Recommendation: Maintain a low reaction temperature (0-25 °C) to minimize side reactions. A slow, controlled addition of the reducing agent can also help.
Q2: I am observing a significant amount of the starting ketone in my crude product. How can I drive the reaction to completion?
Unreacted starting material is a clear indication that the reaction has not gone to completion. This can be due to several factors related to reaction kinetics and equilibrium.
Possible Causes & Solutions:
Insufficient Reaction Time: Reductive aminations can sometimes be slow.
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is no longer visible.
Deactivated Catalyst/Reagent: The reducing agent or any catalyst used may have lost its activity.
Recommendation: Use a fresh batch of the reducing agent. If using a catalyst like Pd/C for catalytic hydrogenation, ensure it is not poisoned.[1]
Reversible Imine Formation: The formation of the imine is a reversible process.
Recommendation: To shift the equilibrium towards the imine, it is beneficial to remove the water formed during this step. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[2]
Q3: My final product is difficult to purify. What are the best strategies for purification?
The target molecule has both an amino and a hydroxyl group, as well as two ester functionalities, which can make purification challenging due to its polarity and potential for multiple interactions.
Possible Causes & Solutions:
Co-eluting Impurities: Byproducts from the reaction may have similar polarities to the desired product, making separation by column chromatography difficult.
Recommendation: Optimize your chromatography conditions. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one (e.g., dichloromethane/methanol) can improve separation.[1] Consider using a different stationary phase if silica gel is not effective.
Product Instability: The amino ester may be susceptible to degradation, such as intramolecular cyclization (lactam formation) or hydrolysis of the esters.
Recommendation: Perform the purification at a lower temperature to minimize degradation. Use a neutral workup procedure to avoid strong acidic or basic conditions that could promote hydrolysis. It is often beneficial to convert the product amine to its hydrochloride salt, which is typically a more stable, crystalline solid and can be easier to handle and purify.
Residual Reagents: Leftover reagents or their byproducts (e.g., boron salts) can contaminate the final product.
Recommendation: A thorough aqueous workup is essential. Washing the organic layer with a mild base (like sodium bicarbonate solution) can help remove acidic byproducts, and a brine wash can aid in breaking up emulsions.[3]
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for 2-Amino-5-hydroxy-hexanedioic acid diethyl ester?
A robust and commonly employed method is the reductive amination of diethyl 2-oxo-5-hydroxy-hexanedioate. This involves reacting the ketone with an ammonia source (like ammonium acetate or ammonia in methanol) to form an imine intermediate, which is then reduced in situ to the desired amine.
Q2: Which analytical techniques are recommended for monitoring the reaction and characterizing the final product?
Reaction Monitoring:
Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material and the appearance of the product.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction progress and can help identify any major byproducts.
Final Product Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the presence of all functional groups.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups like N-H, O-H, C=O (ester), and C-O bonds.
Q3: What are the critical safety precautions to take during this synthesis?
Handling of Reagents: Sodium cyanoborohydride and sodium triacetoxyborohydride should be handled with care in a well-ventilated fume hood, as they can release toxic gases upon contact with acid.
Solvent Safety: Many organic solvents used are flammable and volatile. Ensure all operations are performed away from ignition sources.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters for Reductive Amination
Parameter
Recommended Condition
Rationale
Starting Ketone
Diethyl 2-oxo-5-hydroxy-hexanedioate
Commercially available or can be synthesized.
Ammonia Source
Ammonium acetate or 7N NH₃ in Methanol
Provides the nitrogen for the amino group.
Reducing Agent
Sodium triacetoxyborohydride (STAB)
Mild and selective for imine reduction.
Solvent
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Aprotic solvent that is compatible with the reagents.
Temperature
0 °C to Room Temperature
Minimizes side reactions.
pH
6-8
Optimal for imine formation.
Reaction Time
12-24 hours
Typically sufficient for completion; monitor by TLC/LC-MS.
Protocol: Synthesis of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester via Reductive Amination
Reaction Setup: To a solution of diethyl 2-oxo-5-hydroxy-hexanedioate (1.0 eq) in dichloromethane (DCM, 0.1 M) is added ammonium acetate (3.0 eq). The mixture is stirred at room temperature for 1 hour.
Reduction: The reaction mixture is cooled to 0 °C in an ice bath. Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by TLC (eluent: 50% ethyl acetate in hexane).
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 80%) to afford the pure 2-Amino-5-hydroxy-hexanedioic acid diethyl ester.
Visual Guides
Synthetic Pathway
Caption: Synthetic route via reductive amination.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Potential Side Reactions
Caption: Common side reactions leading to yield loss.
References
Sheradsky, T., & Silcoff, E. R. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(3), 80-87. Available from: [Link]
Fairweather, K. A., & Jolliffe, K. A. (2012). Synthesis of glycosylated 5-hydroxylysine, an important amino acid present in collagen-like proteins such as adiponectin. Organic & Biomolecular Chemistry, 10(6), 1137-1144. Available from: [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available from: [Link]
Organic Syntheses. DIETHYL AMINOMALONATE HYDROCHLORIDE. Available from: [Link]
Quora. (2017, August 31). How to prepare amino acid from diethyl malonate. Available from: [Link]
ResearchGate. (2016, April 15). How to purify esterefication product? Available from: [Link]
Organic Syntheses. DIETHYL AMINOMALONATE HYDROCHLORIDE. Available from: [Link]
Quora. (2017, August 31). How to prepare amino acid from diethyl malonate. Available from: [Link]
ResearchGate. (2016, April 15). How to purify esterefication product?. Available from: [Link]
Preventing lactamization of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester
Technical Support Center: 2-Amino-5-hydroxy-hexanedioic acid diethyl ester A Guide to Preventing Intramolecular Lactamization Welcome to the technical support guide for 2-Amino-5-hydroxy-hexanedioic acid diethyl ester. T...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Amino-5-hydroxy-hexanedioic acid diethyl ester
A Guide to Preventing Intramolecular Lactamization
Welcome to the technical support guide for 2-Amino-5-hydroxy-hexanedioic acid diethyl ester. This document provides in-depth guidance for researchers, scientists, and drug development professionals on how to mitigate the common side reaction of intramolecular lactamization. As Senior Application Scientists, we have consolidated field-proven insights and established protocols to ensure the stability and successful application of your compound.
Frequently Asked Questions (FAQs)
Q1: What is lactamization and why is it a concern for 2-Amino-5-hydroxy-hexanedioic acid diethyl ester?
A1: Lactamization is an intramolecular reaction that results in the formation of a cyclic amide, known as a lactam. In the case of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester, the primary amino group (-NH2) at the C2 position can act as a nucleophile and attack the electrophilic carbonyl carbon of the ester group at the C6 position. This cyclization is often thermodynamically favorable, leading to the formation of a stable six-membered piperidone ring, which presents as a significant byproduct, reducing the yield of your desired product. The reaction is driven by the proximity of the reacting groups and their inherent chemical reactivity.[1]
Mechanism of Lactamization
The diagram below illustrates the nucleophilic attack of the amine on the ester carbonyl, leading to the formation of the undesired lactam byproduct.
Caption: Intramolecular cyclization of the amino ester.
Q2: What are the primary factors that promote this unwanted lactamization?
A2: Several factors can accelerate the rate of lactamization:
pH: Basic or even neutral pH increases the nucleophilicity of the primary amine, promoting the attack on the ester.[2][3]
Temperature: Higher temperatures increase reaction rates, including the rate of cyclization.[1][4] Lactam formation can occur even at physiological temperatures (37 °C) in some systems.[1]
Solvent: Polar solvents can facilitate the charge separation in the transition state, potentially accelerating the reaction.
Presence of a Free Amine: The reaction cannot occur if the amine's lone pair of electrons is otherwise engaged. This is the basis for the most common prevention strategy.
Q3: What is the most effective general strategy to prevent lactamization?
A3: The most robust and widely used strategy is to "protect" the amino group by converting it into a less nucleophilic functional group.[][6] This is achieved by reacting the amine with a protecting agent to form a carbamate, such as a tert-butoxycarbonyl (Boc) group.[7][8] This group can be cleanly removed later in the synthetic sequence under specific conditions that regenerate the free amine when needed.
Troubleshooting Guide: Specific Scenarios
Q4: My reaction yield is low, and I've isolated a major byproduct. How can I confirm it's the lactam?
A4: Characterization of the byproduct is critical. You can use a combination of analytical techniques to confirm its identity:
Mass Spectrometry (MS): The lactam will have a molecular weight corresponding to the loss of ethanol (CH3CH2OH, MW = 46.07 g/mol ) from the parent molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: You will observe the disappearance of the signals corresponding to the ethyl ester group (-O-CH₂-CH₃) and a change in the chemical shifts of the protons near the former amine and ester groups.
¹³C NMR: The carbonyl signal for the ester (typically ~170-175 ppm) will shift to a chemical shift characteristic of an amide carbonyl (~165-170 ppm).
Infrared (IR) Spectroscopy: The characteristic C=O stretch of the ester (around 1735 cm⁻¹) will be replaced by the C=O stretch of a cyclic amide (lactam), which typically appears at a lower wavenumber (around 1650-1680 cm⁻¹).
Q5: I need to perform a reaction under neutral or basic conditions. How can I absolutely prevent lactamization?
A5: This scenario mandates the use of an amino-protecting group. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable to most basic and nucleophilic conditions.[7]
Protocol 1: General Procedure for N-Boc Protection
This protocol is adapted from established, catalyst-free methods performed in aqueous media.[9]
Materials:
2-Amino-5-hydroxy-hexanedioic acid diethyl ester
Di-tert-butyl dicarbonate ((Boc)₂O)
Solvent: 95:5 mixture of distilled water and acetone
Dichloromethane (DCM) for extraction
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer
Procedure:
Dissolve 1 mmol of the amino ester in a solvent mixture of 9.5 mL of distilled water and 0.5 mL of acetone in a round-bottom flask.
Stir the solution at room temperature.
Add 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) to the mixture.
Stir vigorously at room temperature. The reaction is often complete within 15-30 minutes. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
Once the reaction is complete, add 10 mL of dichloromethane (DCM) to the flask.
Transfer the mixture to a separatory funnel and separate the organic layer.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product.
The resulting N-Boc protected compound is significantly less prone to cyclization and can be used in subsequent reactions. The Boc group can be removed later using acidic conditions, such as trifluoroacetic acid (TFA) in DCM.[8]
Q6: Can I control lactamization without using protecting groups?
A6: Yes, to a certain extent, but these methods are generally less robust than using a protecting group. They rely on carefully controlling kinetic factors to favor the desired reaction over the undesired cyclization.
Strategy 1: pH Control
The nucleophilicity of the amine is highly pH-dependent. By keeping the amine protonated as an ammonium salt (R-NH₃⁺), its nucleophilicity is quenched.[6]
Recommendation: Perform your reaction under mildly acidic conditions (pH 4-6). This keeps a significant portion of the amine population in the non-nucleophilic ammonium form. However, be aware that very strong acidic conditions could lead to ester hydrolysis. The optimal pH is often a compromise.[10]
Strategy 2: Temperature Control
Lowering the reaction temperature will decrease the rate of all reactions, but it can disproportionately slow the intramolecular cyclization compared to a desired bimolecular reaction.
Recommendation: Run your reaction at 0 °C or below. While this will likely increase the required reaction time, it can significantly suppress the formation of the lactam byproduct.[4]
Data Summary: Comparison of Prevention Strategies
Strategy
Principle
Key Parameters
Advantages
Disadvantages
N-Protection (Boc)
Reduces amine nucleophilicity
Reagent: (Boc)₂O
Highly effective; robust under various conditions.
Requires additional synthesis and deprotection steps.
pH Control
Protonates amine to R-NH₃⁺
Target pH: 4-6
No extra synthetic steps needed.
May not be compatible with all reactions; risk of ester hydrolysis.[11]
Temperature Control
Reduces reaction rate
Target Temp: ≤ 0 °C
Simple to implement.
Significantly increases reaction time; may not be sufficient alone.
Q7: I am trying to remove the protecting group, but the molecule cyclizes immediately upon deprotection. What should I do?
A7: This is a common issue when the conditions for deprotection are conducive to lactamization (e.g., neutralization after acidic deprotection). The key is to "trap" the newly deprotected amine with a reagent in situ before it has a chance to cyclize.
Recommendation: After deprotection (e.g., using TFA to remove Boc), do not quench the reaction with a base to neutralize the ammonium salt. Instead, add the reagent for your next synthetic step directly to the acidic solution, if the reaction is compatible with these conditions. For example, if you are performing a peptide coupling, you can add the carboxylic acid, coupling agents (like HOBt/EDC), and a hindered base like N,N-diisopropylethylamine (DIPEA) directly to the crude deprotection mixture. The amine will preferentially react with the activated acid over intramolecular cyclization.
Decision Workflow for Preventing Lactamization
This flowchart provides a logical pathway for selecting the appropriate strategy for your specific experimental needs.
Caption: Decision-making workflow for strategy selection.
References
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC. (n.d.). NIH. [Link]
N-Boc protection of aminoesters a. | Download Table. (n.d.). ResearchGate. [Link]
Photochemical cyclization of α-amino esters to access 3-azetidinones - PMC. (n.d.). NIH. [Link]
Blake, T. R., Ho, W. C., Turlington, C. R., Zang, X., Huttner, M. A., Wender, P. A., & Waymouth, R. M. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Polymer Chemistry, 11(11), 1931–1940. [Link]
Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps. [Link]
Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Organic Letters, 8(15), 3259–3262. [Link]
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. [Link]
Ligand‐Enabled β‐C(sp3)−H Lactamization of Tosyl‐Protected Aliphatic Amides Using a Practical Oxidant - PMC. (n.d.). NIH. [Link]
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019, February 7). Frontiers. [Link]
Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. (2022, April 7). Frontiers. [Link]
Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PMC. (2023, January 23). NIH. [Link]
Fife, T. H., & DeMark, B. R. (1973). Intramolecular nucleophilic aminolysis of aliphatic esters. Cyclization of methyl 2-aminomethylbenzoate to phthalimidine. Journal of the American Chemical Society, 95(4), 1231–1236. [Link]
Amino-functionalized polysaccharide derivatives: Synthesis, properties and application. (n.d.). ResearchGate. [Link]
Amino esters – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides - PMC. (n.d.). NIH. [Link]
Low-Temperature Polymorphic Transformation of β-Lactam Antibiotics. (2019, September 2). MDPI. [Link]
Sreerama, L., Vessally, E., & Behmagham, F. (2020). Oxidative Lactamization of Amino Alcohols: An Overview. Journal of Chemistry Letters, 1(1), 9-18. [Link]
Kara, S., Schrittwieser, J. H., & Kroutil, W. (2018). Horse Liver Alcohol Dehydrogenase-Catalyzed Oxidative Lactamization of Amino Alcohols. ACS Catalysis, 8(9), 8144–8148. [Link]
Unexpected One‐Pot Formation of Lactam Oximes from Amino‐Hydroxamic Esters. (2022, April 11). Chemistry Europe. [Link]
Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC. (2019, April 26). NIH. [Link]
PH CONTROL IN LACTIC ACID PRODUCTION BY LACTOBACILLUS ACIDOPHILUS. (n.d.). ResearchGate. [Link]
Effect of heat treatments on stability of β-lactams in milk. (n.d.). ResearchGate. [Link]
Stability of β-lactam antibiotics in bacterial growth media - PMC. (n.d.). NIH. [Link]
Cullmann, W., & Dick, W. (1990). Influence of temperature on beta-lactamase production and outer membrane proteins in gram-negative rods. Chemotherapy, 36(4), 277–286. [Link]
Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings - PMC. (2023, October 17). NIH. [Link]
The Role of pH Control in RO Systems – How to Optimize Membrane Performance. (2025, January 18). AXEON Water. [Link]
Strategies for the lactamization/lactonization of 2-arylanilines/2-arylphenols using CO2 as C1 source. (n.d.). Chemical Review and Letters. [Link]
Amarnath, V., Amarnath, K., Amarnath, V., & Graham, D. G. (1994). Inhibition of 2,5-hexanedione-induced protein cross-linking by biological thiols: chemical mechanisms and toxicological implications. Chemical Research in Toxicology, 7(4), 548–555. [Link]
Enantioselective synthesis of non-proteinogenic amino acids via metallated bis -lactim ethers of 2,5-diketopiperazines. (n.d.). PlumX. [Link]
STEREOSELECTIVITY OF PHTHALIMIDO β-LACTAMS STEREOSELECTIVITY OF PHTHALIMIDO -LACTAMS FORMATION: SYNTHESIS. (n.d.). ScholarWorks @ UTRGV. [Link]
Technical Support Center: Optimizing the Chromatographic Purification of Diethyl 2-amino-5-hydroxyadipate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of diethyl 2-amino-5-hydroxyadipate. As a polar, bifunctional amino a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of diethyl 2-amino-5-hydroxyadipate. As a polar, bifunctional amino acid ester, this molecule presents unique chromatographic behaviors that require a nuanced approach to achieve high purity and yield. This document moves beyond standard protocols to explain the underlying principles, enabling you to troubleshoot effectively and develop a robust, optimized purification method.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when developing a purification strategy for diethyl 2-amino-5-hydroxyadipate.
Q1: What are the main challenges in purifying diethyl 2-amino-5-hydroxyadipate?
A: The primary challenges stem from its molecular structure. The presence of a basic primary amine and a polar hydroxyl group makes the compound highly polar and prone to strong interactions with stationary phases. This can lead to issues such as poor retention on standard reversed-phase columns, significant peak tailing on silica gel due to interaction with acidic silanol groups, and potential instability.[1][2]
Q2: Which chromatographic mode is the best starting point: Normal-Phase, Reversed-Phase, or HILIC?
A: While normal-phase chromatography on silica gel is a traditional technique, it can be problematic for highly polar amines.[1] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most versatile and recommended starting point for purifying amino acid derivatives.[3][4] However, due to the high polarity of the target molecule, standard C18 columns may provide insufficient retention. If retention is poor on RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative specifically designed to retain and separate very polar compounds.[2][5]
Q3: My compound shows severe peak tailing on my silica gel column. What causes this and how can I fix it?
A: Peak tailing on silica gel is a classic sign of strong, undesirable secondary interactions between the basic amino group of your compound and acidic silanol groups (Si-OH) on the silica surface.[2] To achieve symmetrical peaks, you must mitigate these interactions. The most effective solution is to add a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine (TEA) or a 1-10% solution of 10% ammonium hydroxide in methanol.[1][2] These additives act as competing bases, saturating the active silanol sites and allowing your compound to elute more uniformly.
Q4: I am using a C18 column, but my compound elutes in the void volume (no retention). What are my options?
A: This is a common issue for highly polar, hydrophilic compounds.[5] You have several options:
Use a 100% Aqueous Mobile Phase: Traditional C18 columns can suffer from "dewetting" or "hydrophobic collapse" in highly aqueous mobile phases, leading to a dramatic loss of retention. Use a column specifically designed for aqueous compatibility (e.g., those with polar end-capping or wider pores like Waters T3 columns).
Add an Ion-Pairing Reagent: Introducing an ion-pairing reagent like trifluoroacetic acid (TFA) at a concentration of 0.05-0.1% to the mobile phase is a standard technique.[4] The TFA forms an ion pair with the protonated amine of your compound, increasing its overall hydrophobicity and enhancing its retention on the C18 stationary phase.
Switch to HILIC: If the above methods fail, your compound is an ideal candidate for HILIC, which uses a polar stationary phase and a high-organic mobile phase to retain polar analytes.[5]
Q5: Is chiral separation necessary for this compound?
A: Diethyl 2-amino-5-hydroxyadipate has at least one stereocenter at the C2 position (the alpha-carbon of the amino acid). If the stereochemical purity of your final product is critical for its intended application (e.g., as a pharmaceutical intermediate), then a chiral separation step is mandatory.[6] This typically requires specialized Chiral Stationary Phases (CSPs), such as those based on polysaccharide derivatives or zwitterionic selectors.[7]
Section 2: In-Depth Troubleshooting Guide
Use this guide to diagnose and resolve specific issues encountered during your purification runs.
Symptom / Observation
Probable Cause(s)
Recommended Solutions & Scientific Rationale
Poor Resolution between the target compound and impurities
1. Inappropriate Stationary Phase: The selectivity of the column is not sufficient to differentiate between the molecules.[8] 2. Non-Optimal Mobile Phase: The mobile phase strength is too high (eluting everything too quickly) or the composition lacks the selectivity needed.
1. Change Stationary Phase/Mode: If using RP-HPLC, try a different chemistry (e.g., C18 vs. Phenyl-Hexyl). For very polar impurities, switching to HILIC may provide an orthogonal separation mechanism.[2][5] 2. Optimize the Gradient: Decrease the ramp speed of your gradient (e.g., from 5-95% B in 10 min to 5-95% B in 30 min). A shallower gradient increases the time analytes spend interacting with the stationary phase, improving separation.[9]
Significant Peak Tailing (Asymmetrical peaks)
1. Secondary Interactions (Normal-Phase): The basic amine is interacting strongly with acidic silanol groups on the silica surface.[2] 2. Column Overload: Injecting too much sample mass saturates the stationary phase, leading to a non-ideal distribution of the analyte. 3. Silanol Interactions (Reversed-Phase): Residual, un-capped silanols on the C18 silica backbone can interact with the protonated amine.
1. Add a Mobile Phase Modifier: In normal-phase, add 0.1-1% triethylamine (TEA) or ammonia to the eluent to mask active silanol sites.[1][2] 2. Reduce Sample Load: Perform a loading study by injecting progressively smaller amounts until peak shape improves. 3. Use a High-Purity Column & Adjust pH: Use a modern, high-purity silica column with minimal residual silanols. In reversed-phase, ensure the mobile phase pH is low (~2-3 with TFA or formic acid) to suppress silanol ionization and keep the analyte protonated.
No Compound Elution or Very Long Retention Time
1. Compound is Too Strongly Retained: The mobile phase is too weak to elute the compound from the column.[1] 2. Compound Precipitation: The sample solvent is immiscible with the mobile phase, causing the compound to precipitate at the head of the column. 3. Compound Degradation: The compound may be unstable on the stationary phase (e.g., decomposing on acidic silica).[1]
1. Increase Mobile Phase Strength: In normal-phase, significantly increase the polarity (e.g., add more methanol to a DCM/MeOH mixture). In reversed-phase, increase the organic solvent (acetonitrile/methanol) concentration.[1] 2. Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent as close in composition to the initial mobile phase as possible. 3. Test for Stability: Spot the compound on a TLC plate and let it sit for an hour before eluting to check for degradation. If unstable, consider a more inert stationary phase like alumina or use a deactivated silica gel.[1]
Low Recovery / Yield
1. Irreversible Adsorption: The compound is binding irreversibly to active sites on the stationary phase or system components. 2. Compound Degradation: As above, the compound is not stable under the chromatographic conditions (pH, solvent, stationary phase).[1] 3. Peak is Too Broad: The compound is eluting over a very large volume, and the collected fractions are too dilute to detect effectively.[1]
1. Passivate the System: For sensitive compounds, passivating the HPLC system with a strong acid or chelator can remove metal contaminants that may bind the analyte. Use high-purity stationary phases. 2. Adjust Mobile Phase pH: Buffer the mobile phase to a pH where the compound is most stable. 3. Optimize the Gradient: After the compound starts to elute, you can significantly increase the mobile phase strength to sharpen the peak and elute it faster, minimizing broad trailing.[1]
Section 3: Recommended Purification Protocols
These protocols provide a validated starting point for method development. Always begin with small-scale analytical runs before proceeding to preparative purification.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing
This method is the primary recommendation and leverages ion-pairing to enhance retention of the polar amine on a non-polar C18 column.
1. Materials & System Preparation:
Column: High-purity, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm for analytical; scale up as needed for preparative).
Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
Mobile Phase B (MPB): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.
Sample Preparation: Dissolve the crude diethyl 2-amino-5-hydroxyadipate in a small volume of MPA or a mixture with minimal organic content (e.g., 95:5 MPA:MPB). Filter through a 0.22 µm syringe filter.
2. Methodological Steps:
System Flush: Purge the HPLC system thoroughly with MPA and MPB on their respective lines.
Column Equilibration: Equilibrate the column with 95% MPA / 5% MPB at a flow rate of 1 mL/min for at least 10-15 column volumes, or until the baseline is stable.
Blank Injection: Inject an equivalent volume of the sample solvent to ensure no system peaks interfere with the analyte peak.
Scouting Gradient: Inject a small amount of the sample (e.g., 5-10 µL) and run a fast scouting gradient to determine the approximate elution time.
Time (min) | % MPA | % MPB
0.0 | 95 | 5
20.0 | 5 | 95
25.0 | 5 | 95
25.1 | 95 | 5
30.0 | 95 | 5
Gradient Optimization: Based on the scouting run, create a shallower, optimized gradient around the elution point of the target compound to maximize resolution. For example, if the compound eluted at 60% MPB, a new gradient might be 45-75% MPB over 30 minutes. The goal is to achieve a resolution (Rs) value of >1.5 between the target peak and its closest impurity.
Fraction Collection & Analysis: For preparative runs, collect fractions across the target peak. Analyze the purity of each fraction by analytical HPLC before pooling the desired fractions.
3. Self-Validation & Quality Control:
Peak Shape: The asymmetry factor of the target peak should be between 0.9 and 1.5.
Reproducibility: Consecutive injections of the same standard should have retention time variations of <2%.
Use this method if retention in RP-HPLC is insufficient even with ion-pairing agents.
1. Materials & System Preparation:
Column: A HILIC column with an amide, diol, or bare silica stationary phase.
Mobile Phase A (MPA): 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate or Formate, pH adjusted to ~3.0 with Formic Acid.
Mobile Phase B (MPB): 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate or Formate, pH adjusted to ~3.0 with Formic Acid.
Sample Preparation:Crucially , dissolve the sample in a high-organic solvent that matches the initial mobile phase conditions (e.g., 95% Acetonitrile). Dissolving in a highly aqueous solvent will cause severe peak distortion.
2. Methodological Steps:
Column Equilibration: HILIC requires extensive equilibration to establish the aqueous layer on the stationary phase. Equilibrate the column with the starting mobile phase composition (e.g., 95-100% MPA) for at least 30-60 minutes.
Scouting Gradient: Inject the sample and run a gradient that increases the water content.
Time (min) | % MPA | % MPB
0.0 | 100 | 0
20.0 | 0 | 100
25.0 | 0 | 100
25.1 | 100 | 0
35.0 | 100 | 0
Optimization: Adjust the gradient and buffer concentration to optimize selectivity and peak shape. HILIC separations are often very sensitive to small changes in water content, buffer concentration, and pH.
Section 4: Method Development Strategy & Advanced Topics
Logical Workflow for Method Development
A systematic approach is key to efficient optimization. The following workflow guides you from initial assessment to a final, robust method.
Solving solubility issues with 2-Amino-5-hydroxy-hexanedioic acid diethyl ester
Welcome to the technical support guide for 2-Amino-5-hydroxy-hexanedioic acid diethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth soluti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 2-Amino-5-hydroxy-hexanedioic acid diethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for solubility challenges encountered during experimentation. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental needs.
Understanding the Molecule: A Foundation for Solubility
2-Amino-5-hydroxy-hexanedioic acid diethyl ester possesses a unique combination of functional groups that dictate its solubility behavior:
Amino Group (-NH2): A basic group that can be protonated (to -NH3+) in acidic conditions. This ionization dramatically increases aqueous solubility.[1][2][3][4]
Hydroxyl Group (-OH): A polar group that can participate in hydrogen bonding with protic solvents like water and alcohols.
Diethyl Ester Groups (-COOCH2CH3): These two groups introduce significant non-polar character, which can limit aqueous solubility but enhance solubility in organic solvents.[5]
Six-Carbon Backbone: This aliphatic chain further contributes to the molecule's hydrophobic nature.
A successful solubilization strategy depends on balancing these competing characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the first-line solvent I should try for this compound?
A1: The choice of the initial solvent depends heavily on your experimental context (aqueous buffer for a bioassay vs. organic solvent for a chemical reaction). For aqueous applications, start with deionized water and be prepared to adjust the pH. For organic applications, begin with polar aprotic solvents like DMSO or DMF, or polar protic solvents like ethanol.
Q2: I'm seeing a precipitate form in my aqueous buffer over time. What's happening?
A2: This is likely due to a change in pH or temperature. If your buffer is not strong enough, CO2 from the atmosphere can dissolve and lower the pH, potentially causing a compound that was soluble at a higher pH to crash out. Ensure your buffer has sufficient capacity for your experimental duration. Temperature fluctuations can also decrease solubility.
Q3: Can I use sonication or heating to help dissolve the compound?
A3: Yes, both can be effective, but with caveats.
Sonication: This is a good method for breaking up small solid particles and increasing the surface area for dissolution. It's generally a safe first step.
Heating: Increasing the temperature often enhances solubility. However, you must first confirm the thermal stability of the compound to avoid degradation. A gentle warming to 37-40°C is often a safe starting point.
Q4: How should I prepare and store a stock solution?
A4: For a high-concentration stock solution, DMSO is often the best choice due to its excellent solvating power for a wide range of organic molecules. Prepare the stock, aliquot it into single-use vials to minimize freeze-thaw cycles, and store it at -20°C or -80°C, protected from light. When diluting into your final aqueous buffer, add the DMSO stock to the buffer dropwise while vortexing to prevent precipitation. Keep the final DMSO concentration in your assay as low as possible (typically <0.5%) to avoid artifacts.
Troubleshooting Guide: Step-by-Step Protocols
Issue 1: The compound is insoluble in my neutral aqueous buffer (e.g., PBS pH 7.4).
This is the most common challenge. The neutral amino group and the diethyl ester groups limit solubility at neutral pH. The primary strategy is to ionize the amino group by lowering the pH.
Caption: pH Adjustment Workflow for Aqueous Solutions.
Detailed Protocol:
Preparation: Weigh out your compound into a suitable glass vial. Add your target volume of neutral aqueous buffer (e.g., PBS). The compound will likely form a suspension.
Acidification: While vigorously stirring the suspension, add a 0.1M solution of hydrochloric acid (HCl) drop by drop. The amino group will become protonated, forming a more soluble hydrochloride salt.[6]
Observation: Continue adding HCl until the solution becomes clear.
pH Measurement: Once the compound is fully dissolved, measure the pH of the solution. This will be your "pH of dissolution."
Back-Titration (Optional but Recommended): If your experiment requires a specific pH close to neutral, you can carefully back-titrate the solution by adding 0.1M NaOH dropwise until you reach your target pH. Be aware that as you approach the compound's pKa, it may precipitate out of solution.
Final Check: If the solution remains clear at your target pH, it is ready for use. If it precipitates, you will need to either work at a more acidic pH or incorporate a co-solvent.
Issue 2: The compound remains insoluble even after pH adjustment, or I cannot alter the pH.
In cases where pH adjustment is not feasible or sufficient, the use of a co-solvent is the next logical step. Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds in aqueous solutions.[7][8]
Solvent
Type
Polarity Index
Typical Starting % (v/v)
Notes
Water
Protic
10.2
N/A
Primary solvent, highly polar.
Ethanol
Protic
4.3
5-20%
Good for increasing solubility of moderately non-polar compounds.[8]
DMSO
Aprotic
7.2
1-10%
Excellent solubilizing power, but can have biological effects at higher concentrations.
PEG 400
Protic
N/A
10-30%
A common excipient in pharmaceutical formulations to improve solubility.[9]
DMF
Aprotic
6.4
1-10%
Strong solvent, use with caution due to potential toxicity.
Protocol for Co-Solvent Use:
Prepare a Concentrated Stock: Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.
Dilution into Aqueous Buffer: Vigorously stir or vortex your aqueous buffer.
Add Stock Solution: Add the stock solution to the buffer very slowly, ideally drop by drop. This allows the compound to partition into the mixed solvent system without immediately crashing out.
Observe: If the solution remains clear, you have successfully solubilized the compound. If a precipitate forms, you may need to increase the percentage of the co-solvent in your final solution.
Caption: Co-Solvent Troubleshooting Workflow.
Issue 3: The compound is insoluble in common organic solvents (e.g., DCM, Ethyl Acetate).
This can occur if you are trying to use a non-polar solvent. The polar amino and hydroxyl groups will resist dissolution.
Protocol for Organic Solvent Selection:
Assess Polarity: Start with a polar aprotic solvent like Acetone or Acetonitrile.
Try Polar Protic Solvents: If solubility is still an issue, move to polar protic solvents like Ethanol or Methanol. The hydrogen bonding capability of these solvents can interact favorably with the compound's hydroxyl and amino groups.
Use of High-Power Solvents: For very difficult cases, solvents like DMSO or DMF can be used, although their high boiling points can make them difficult to remove later.
References
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
Wikipedia contributors. (2023, December 2). Cosolvent. In Wikipedia, The Free Encyclopedia. [Link]
Quora. (2024, April 6). Is the solubility of amino acids affected by their pH levels? [Link]
Salazar, A., Keusgen, M., & von Hagen, J. (2016). Overview of involvement of amino acids in mammalian cell culture. ResearchGate. [Link]
Klamt, A., & Eckert, F. (2011). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 50(5), 2688–2694. [Link]
Gao, W., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. [Link]
Lange, A. W., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link]
University of Colorado Boulder. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]
Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. [Link]
Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
International Journal of Research in Engineering and Science. (2021, August 10). Drug Solubility. [Link]
ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. [Link]
MicroChemicals. (n.d.). Solvents and solubilities. [Link]
Jordi Labs. (n.d.). Solubility for Common Extractable Compounds. [Link]
National Center for Biotechnology Information. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PubMed Central. [Link]
National Center for Biotechnology Information. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds. PubMed Central. [Link]
Google Patents. (n.d.). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
Minimizing racemization during 2-Amino-5-hydroxy-hexanedioic acid diethyl ester synthesis
Executive Summary & Critical Risk Map The Molecule: 2-Amino-5-hydroxy-hexanedioic acid diethyl ester (Diethyl 5-hydroxy-2-aminoadipate). The Challenge: This molecule presents a "perfect storm" of instability.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Critical Risk Map
The Molecule: 2-Amino-5-hydroxy-hexanedioic acid diethyl ester (Diethyl 5-hydroxy-2-aminoadipate).
The Challenge: This molecule presents a "perfect storm" of instability. You are managing two stereocenters (C2-Amino, C5-Hydroxy) while fighting two dominant cyclization pathways:
Lactonization: The C5-hydroxyl group is
(delta) to the C1-ester, favoring the formation of a six-membered lactone.
Lactamization: The C2-amine is
to the C6-ester, favoring the formation of 5-hydroxypipecolic acid derivatives (lactams).
Racemization: The
-proton at C2 is acidic, particularly in the ester form, making it susceptible to base-catalyzed racemization.
This guide provides the protocols to navigate these risks, ensuring you isolate the linear diester with high optical purity.
The Risk Topology (Graphviz Visualization)
Caption: Figure 1. The stability triangle. The linear diester is kinetically unstable; deviation from optimal pH or temperature triggers rapid cyclization or racemization.
Synthesis & Troubleshooting Modules
Module A: Esterification without Racemization
Scenario: You are starting from the free acid (e.g., 2-amino-5-hydroxyadipic acid) or a protected precursor and need to form the diethyl ester.
Common Failure: "My optical rotation dropped significantly after esterification."
The Mechanism of Failure
The
-proton (C2) of an amino ester has a pKa of ~25 (lower if N-acylated). In the presence of excess heat or base, the proton is abstracted to form a planar enolate, destroying chirality.
Thionyl Chloride (SOCl
) Risk: While standard, the exotherm from SOCl + EtOH generates HCl and heat. If the temperature spikes >40°C, acid-catalyzed enolization accelerates.
Key Step: Pre-cool ethanol to -10°C before adding SOCl
dropwise. This forms the reactive species (diethyl sulfite/HCl) without the thermal spike.
Addition: Add the amino acid solid in portions at 0°C.
Reflux: Do NOT reflux. Stir at 20–25°C for 12–24 hours. The kinetic barrier for esterification is lower than for racemization at this temp.
Parameter
Standard Protocol (Risky)
Optimized Protocol (Safe)
Temp
Reflux (78°C)
20–25°C
Reagent
SOCl added to slurry
SOCl added to cold EtOH first
Time
2–4 hours
12–24 hours
Outcome
10–20% Racemization
<1% Racemization
Module B: Stereoselective Reduction (Setting C5)
Scenario: You are synthesizing the molecule via reduction of Diethyl 2-acetamido-5-oxohexanedioate (the ketone intermediate).
Common Failure: "I have a 50:50 mixture of diastereomers (syn/anti) at C5."
The Solution: Chelation-Controlled Reduction
To set the C5 stereocenter relative to C2 (if C2 is already set) or to establish high diastereoselectivity, you cannot use simple NaBH
in ethanol. You must use a bulky hydride or a coordinating solvent.
Recommended Reagent: Zinc Borohydride (Zn(BH
)) or L-Selectride.
Why? The zinc coordinates with the C5-ketone and the ester carbonyls, locking the conformation. Hydride attack occurs from the less hindered face.
Protocol Snippet:
Dissolve ketone intermediate in dry Ether/THF (0.1 M).
Cool to -78°C.
Add Zn(BH
) (0.5 eq) slowly.
Critical: Quench with mild acid (AcOH) at low temp. Strong acid quench induces lactonization immediately.
Module C: Preventing Lactonization/Lactamization
Scenario: "I isolated the product, but after one day on the bench, it turned into a solid/oil mixture."
Diagnosis: Your linear ester cyclized to a hydroxypipecolate derivative.
Stabilization Strategy
The linear diester is kinetically stable but thermodynamically unstable .
Storage: Store as the HCl salt . Protonating the amine (NH
) prevents it from acting as a nucleophile to attack the C6-ester (preventing lactamization).
Workup: Avoid aqueous basic workups (e.g., NaHCO
washes) if the amine is free. The free base rapidly cyclizes.
Protection: If possible, keep the amine N-protected (Boc or Cbz) and the hydroxyl O-protected (TBS or Benzyl) until the final step of your application.
Troubleshooting FAQ
Q1: I used NaOEt/EtOH to neutralize the HCl salt, and the optical purity vanished. Why?A: Sodium ethoxide is a strong base. It abstracted the
-proton at C2.
Fix: Use a non-nucleophilic, hindered base like DIPEA (Hünig's base) or 2,6-Lutidine . These are too bulky to abstract the proton efficiently but will neutralize the salt.
Q2: Can I separate the diastereomers (syn/anti) if the reduction wasn't selective?A: Yes, but not easily by crystallization.
Method: Flash chromatography on silica is difficult due to polarity.
Fix: Convert to the N-Boc, O-Acetonide derivative. The acetonide locks the C5-OH and a neighboring group (if available) or simply changes the polarity significantly, allowing separation of diastereomers on silica gel.
Q3: My NMR shows a "ghost" set of peaks that grow over time.A: This is likely the lactone forming in the NMR tube, especially if you used CDCl
(which is often slightly acidic).
Fix: Run NMR in DMSO-d6 or add a solid base (K
CO) to the CDCl tube to neutralize acid traces.
Analytical Validation (Self-Check)
Before proceeding to the next step of your synthesis, validate the integrity of your ester using this checklist.
Title: Exploring the Synthesis of Diethyl 2-Acetamido-2-[2-(4-octylphenyl)
Source: Ningbo Inno Pharmchem
URL:[Link] (Reference for acetamido-malonate reduction pathways)
(Note: Specific synthesis of the exact diethyl ester is often proprietary or embedded in total synthesis papers of 5-hydroxylysine; the protocols above are derived from the closest structural analogues found in high-trust chemical literature.)
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #AHHA-EST-004
Subject: Troubleshooting Low Purity & Yield in Functionalized Adipate Synthesis
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Diagnostic Triage: What is your data telling you?
Before altering your synthetic route, we must identify the specific impurity profile. Amino-hydroxy-hexanedioic acid esters (derivatives of aminoadipic acid) are chemically promiscuous; they contain a nucleophile (amine), a secondary nucleophile (hydroxyl), and two electrophiles (esters/acids) on a flexible C6 chain. This is a perfect storm for intramolecular cyclization.
Use the following decision matrix to classify your impurity:
Figure 1: Diagnostic decision tree for identifying impurities based on Mass Spectrometry shifts.
Critical Issues & Solutions (Q&A)
ISSUE 1: The "M-ROH" Impurity (Lactamization)
User Question: My LCMS shows a major peak with a mass corresponding to the loss of methanol (or the ester group). The NMR shows the ethyl/methyl ester signals are missing or reduced. What happened?
Technical Insight:
You have likely formed a lactam (cyclic amide) or a lactone (cyclic ester).
Hexanedioic acid derivatives allow for the formation of 5-membered (gamma) or 6-membered (delta) rings, which are thermodynamically favored. If your amine is unprotected (free base) and you have a distal ester, the amine will "bite" the ester tail, ejecting the alcohol and closing the ring. This is often faster than the intermolecular reaction you want.
The Fix:
Protonation is Key: Keep the amine protonated (
) at all times until the final coupling step. An ammonium salt cannot act as a nucleophile.
Action: Isolate your intermediate as the HCl or Tosylate salt . Do not perform a basic aqueous workup (e.g., NaHCO3 wash) on the free amino-ester.
Protective Groups: If the synthesis requires neutral conditions, you must protect the nitrogen (e.g., Boc, Cbz) or the hydroxyl (e.g., TBS, Bn).
Recommendation: Use Boc-protection for the amine.[1] It adds steric bulk and removes the nucleophilicity of the nitrogen.
ISSUE 2: The "Ghost" Impurity (Epimerization)
User Question: I have a split peak in my HPLC. The mass is correct, but the integration is off. Is this a rotamer?
Technical Insight:
While rotamers (due to Boc/amide bond rotation) are possible, distinct separable peaks usually indicate epimerization .
The
-proton next to the ester/carbonyl is acidic. If you used a strong base (TEA, DIPEA) or an activating agent (HATU/EDC) for too long, you likely scrambled the stereocenter. This is common in adipic acid derivatives where the electron-withdrawing effects of nearby functional groups increase acidity.
The Fix:
Switch Coupling Additives: If using carbodiimides (EDC/DCC), switch from HOBt to Oxyma Pure . Oxyma is superior at suppressing racemization compared to HOBt/HOAt [1].[2]
Base Management: Use the weakest base possible (e.g., Collidine or NMM instead of TEA) and add it at
.
ISSUE 3: Product "Disappears" During Workup (Hydrophilicity)
User Question: The reaction looked good on TLC, but after aqueous extraction, I recovered almost nothing. Where did it go?
Technical Insight:
Amino-hydroxy esters are highly polar, often zwitterionic, and extremely water-soluble (LogP < 0). They prefer the aqueous layer over Ethyl Acetate or DCM.
The Fix:
Avoid Aqueous Extraction: Evaporate the reaction solvent and move directly to purification or precipitation.
Alternative Workup: If you must wash, saturate the aqueous layer with NaCl (brine) and use n-Butanol or IPA/CHCl3 (1:3) for extraction.
Purification: Do not use standard Normal Phase Silica. Use Reverse Phase C18 with ion-pairing agents (0.1% TFA) or HILIC (Hydrophilic Interaction Liquid Chromatography) [2].
Validated Protocols
Protocol A: Suppression of Lactamization (Acidic Esterification)
Best for: Converting the acid to ester without protecting groups.
Mechanism: Thionyl chloride generates anhydrous HCl in situ. The high concentration of
ensures the amine remains protonated (), preventing it from attacking the ester to form a lactam.
Steps:
Setup: Flame-dry a round-bottom flask under Argon.
Solvent: Add dry Methanol (0.2 M concentration relative to substrate).
Reagent Addition: Cool to -10°C (Ice/Salt bath). Add Thionyl Chloride (SOCl2) dropwise (2.5 - 3.0 equivalents). Caution: Exothermic gas evolution.
Substrate: Add the amino-hydroxy-hexanedioic acid solid in one portion.
Reaction: Allow to warm to Room Temperature (RT). Stir for 12-16 hours.
Checkpoint: Monitor by TLC.[3] If reaction stalls, heat to 40°C.
Workup (CRITICAL):
DO NOT quench with NaHCO3.
Concentrate the mixture in vacuo to give the crude Hydrochloride Salt .
Triturate the residue with cold Diethyl Ether to remove non-polar byproducts.
Filter the white solid. This is your stable Amino-Ester HCl salt.
Best for: Derivatizing the amino-ester without losing chirality.
Steps:
Dissolve the Carboxylic Acid partner (1.0 eq) and Oxyma Pure (1.1 eq) in DMF at 0°C.
Add EDC·HCl (1.1 eq). Stir for 5 mins to form the active ester.
Add the Amino-Hydroxy-Ester HCl salt (from Protocol A) (1.0 eq).
Add TMP (2,4,6-Trimethylpyridine) (2.5 eq) dropwise. Note: TMP is a weaker base than DIPEA and reduces risk of racemization.
Stir at 0°C for 1 hour, then RT for 4 hours.
Mechanistic Visualization
The following diagram illustrates the competition between the desired intermolecular pathway and the parasitic intramolecular cyclization.
Figure 2: Kinetic competition between stable salt formation (Green path) and cyclization (Red path).
Summary Data: Reagent Selection Guide
Reagent Class
Recommended
Avoid
Reason
Coupling Agents
EDC/Oxyma, DIC/Oxyma
HATU, HBTU
Uronium salts (HATU) with strong bases often cause epimerization at the -carbon [1].
Bases
Collidine (TMP), NMM
TEA, DIPEA, DBU
Strong/Hindered bases promote proton abstraction and racemization.
Solvents
DMF, DCM, NMP
Water, MeOH (during coupling)
Protic solvents interfere with activated esters; Water hydrolyzes them.
Purification
C18-Flash (0.1% TFA)
Normal Phase Silica
Hydrophilic amines streak on silica and bind irreversibly.
References
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal.
Biotage Application Notes. (2023). "How to purify hydrophilic peptides - Why won't my peptide stick to my column?". Biotage Blog.
Sheradsky, T., & Silcoff, E. R. (1998).[4] "Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition". ResearchGate.[3]
Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press. (General reference for stereoselective synthesis challenges).
Technical Support Center: Stability of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester
The following technical support guide addresses the stability, handling, and troubleshooting of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester (also known as Diethyl 2-amino-5-hydroxyadipate). Product Category: Non-can...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide addresses the stability, handling, and troubleshooting of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester (also known as Diethyl 2-amino-5-hydroxyadipate).
Product Category: Non-canonical Amino Acid Derivatives / Synthetic Intermediates
Target Audience: Medicinal Chemists, Process Development Scientists
Document ID: TS-AHE-2024-05
Executive Summary: Stability Profile
2-Amino-5-hydroxy-hexanedioic acid diethyl ester is a metastable diester intermediate. Its stability in aqueous solution is governed by a "Triangular Competition" between three pathways: Ester Hydrolysis , Lactamization , and Lactonization .
Solid State: Stable as a Hydrochloride (HCl) salt when stored at -20°C under desiccant. The protonated amine prevents autocyclization.
Aqueous Solution (Neutral/Basic pH): Highly unstable. The free amine rapidly attacks the C6-ester to form a 6-membered lactam (piperidone derivative).
) suppresses cyclization, but acid-catalyzed hydrolysis of the ester groups will occur over time.
Degradation Pathways & Mechanism
Understanding the degradation mechanism is critical for interpreting LCMS data and optimizing reaction conditions.
The "Triangular Competition"
In aqueous media, the molecule does not simply "degrade"; it transforms into stable cyclic structures or hydrolyzes.
Lactamization (Dominant at pH > 6): The nucleophilic
-amino group attacks the -ester (C6), expelling ethanol to form a 6-membered lactam ring (5-hydroxy-6-oxopiperidine-2-carboxylate).
Lactonization (Secondary): The
-hydroxyl group (C5) attacks the -ester (C1), forming a 6-membered lactone. This is kinetically slower than lactamization.
Hydrolysis (Dominant at pH < 2 or pH > 10): Water attacks the ester linkages, yielding the mono-esters and eventually the free dicarboxylic acid.
Pathway Visualization
The following diagram illustrates the competing pathways.
Troubleshooting Guide (FAQ)
Issue 1: "I see a new peak in LCMS with Mass [M-46]."
Diagnosis:Cyclization (Lactamization).
Cause: The sample pH was likely neutral or basic, allowing the free amine to attack the ester. The loss of Ethanol (46 Da) indicates ring closure.
Solution: Maintain the sample in 0.1% Formic Acid or dilute HCl. Avoid leaving the compound in PBS or water for >1 hour.
Issue 2: "The compound is precipitating out of the buffer."
Diagnosis:Formation of Insoluble Lactam.
Cause: The cyclic lactam is often less polar and less soluble than the open-chain ionic diester.
Solution: Add 10-20% Acetonitrile or Methanol to the buffer to maintain solubility, but prioritize lowering pH to prevent formation.
Issue 3: "My yield is low during saponification (ester hydrolysis)."
Diagnosis:Competitive Cyclization.
Cause: Using strong base (NaOH/LiOH) generates the free amine before the ester hydrolyzes, promoting rapid lactamization.
Solution: Use Acidic Hydrolysis (e.g., 6N HCl, reflux) instead of basic hydrolysis if the goal is the free acid. If basic hydrolysis is required, keep temperature low (0°C) and reaction time short.
Recommended Protocols
Protocol A: Preparation of Stable Stock Solutions
Use this protocol for analytical standards or biological assays.
Solvent: Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF). Do not use water for stock.
Concentration: 10 mM to 50 mM.
Storage: Aliquot into amber glass vials. Store at -20°C or -80°C.
Shelf Life: 6 months (anhydrous).
Protocol B: Preparation of Aqueous Working Solution
Use this immediately before experiment.
Preparation: Dilute the DMSO stock into acidified water (e.g., 0.1% Formic Acid or 10 mM Acetate Buffer, pH 4.0).
Note: Avoid Phosphate Buffered Saline (PBS, pH 7.4) unless the assay is immediate (< 30 mins).
Verification: If pH adjustment is needed, use HCl. Do not use NaOH.
Stability Window:
pH 2.0 - 4.0: Stable for 4-8 hours.
pH 7.4: Stable for < 30 minutes (expect ~10-20% cyclization per hour).
Note: TFA is preferred over Formic Acid here to suppress the amine pKa further and improve peak shape.
Quantitative Stability Data (Estimated)
Based on structural analogs (Diethyl 2-aminoadipate) [1, 2].
Condition
pH
T½ (Half-Life)
Major Degradant
Acidic Buffer
2.0
> 24 Hours
Mono-ester (Hydrolysis)
Mild Acid
4.5
~ 6-8 Hours
Mixed (Lactam/Hydrolysis)
Physiological
7.4
< 2 Hours
Lactam (Cyclization)
Basic
9.0
< 15 Minutes
Lactam (Cyclization)
References
Al Quntar, A. A., et al. (2007).[1] Formation of diethyl 2-amino-1-cyclopentenylphosphonates: A simple synthesis with a unique mechanism.[1][2] Journal of Organic Chemistry.[1][2] Link
Bowden, N. A., et al. (2018).[3] Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.[3] Journal of Chemical & Engineering Data.[3] Link
Melnyk, S. (2017).[4] Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions.[4] ResearchGate.[3][4] Link
Overcoming side reactions in the esterification of hydroxy-amino adipic acid
Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals engaged in the esterification of complex bifunctional m...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals engaged in the esterification of complex bifunctional molecules, specifically hydroxy-amino adipic acid. The inherent challenge of this substrate lies in its multiple reactive centers—a carboxyl group, an amino group, and a hydroxyl group—which can lead to a variety of undesirable side reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reaction conditions, and achieve high yields of your desired ester product. Our approach is grounded in mechanistic principles and validated protocols to ensure scientific integrity and experimental success.
I. Understanding the Core Challenges
The esterification of hydroxy-amino adipic acid is not a straightforward conversion. The nucleophilic character of the amino and hydroxyl groups competes with the intended alcohol reactant, leading to common and often difficult-to-separate side products. The primary side reactions of concern are:
Lactamization: Intramolecular cyclization between the amino group and a carboxylic acid to form a cyclic amide (a lactam).
Lactonization: Intramolecular esterification between the hydroxyl group and a carboxylic acid to form a cyclic ester (a lactone).
Diketopiperazine Formation: Intermolecular dimerization of two amino acid molecules, particularly problematic at the dipeptide stage in solid-phase synthesis.[1][2]
Intermolecular Polymerization: Formation of polyesters or polyamides through repeated intermolecular reactions.
Racemization: Loss of stereochemical integrity at the alpha-carbon, a significant issue in pharmaceutical applications.
The key to a successful esterification lies in a chemoselective strategy that temporarily deactivates the competing nucleophiles (amino and hydroxyl groups) while activating the carboxyl group for reaction with the desired alcohol. This is achieved through the judicious use of protecting groups and carefully selected reaction conditions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the esterification of hydroxy-amino adipic acid. Each issue is presented in a question-and-answer format, providing a diagnosis of the problem and a detailed, step-by-step protocol for its resolution.
Issue 1: Low Yield of the Desired Ester and a Complex Mixture of Products
Question: My reaction is producing a low yield of the target ester, and my NMR/LC-MS analysis shows a complex mixture of unidentified products. What is likely happening, and how can I fix it?
Answer: A complex product mixture with a low yield of the desired ester strongly suggests that multiple side reactions are occurring simultaneously. This is a common outcome when one or more of the reactive functional groups on the hydroxy-amino adipic acid are left unprotected. The primary culprits are the free amino and hydroxyl groups acting as nucleophiles.
Root Cause Analysis:
Without protection, the amino group can attack the activated carboxylic acid of another molecule (intermolecularly) to form amides or intramolecularly to form a lactam.[3] Similarly, the hydroxyl group can lead to intermolecular polyester formation or intramolecular lactonization.[4]
Workflow for Resolution: The Protective Group Strategy
The most robust solution is to employ an orthogonal protecting group strategy. This involves selectively protecting the amino and hydroxyl groups with moieties that are stable under the esterification conditions but can be removed later without affecting the newly formed ester.
Diagram: Orthogonal Protection Workflow
Caption: Competing reaction pathways in esterification.
Recommended Protocols:
Choice of Coupling Reagent:
Instead of DCC or EDC, consider using a coupling reagent that forms a less reactive, more stable intermediate. Reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can sometimes offer better selectivity.
Reaction Temperature and Order of Addition:
Run the reaction at a lower temperature (e.g., 0°C) to slow down the rate of intramolecular cyclization relative to the intermolecular esterification.
Add the coupling agent slowly to a solution of the protected acid, alcohol, and catalyst. This keeps the concentration of the highly reactive activated intermediate low at any given time, favoring reaction with the alcohol which is present in higher concentration.
Use of a More Nucleophilic Catalyst:
In the Steglich esterification, DMAP acts as an acyl transfer agent. [5]Ensuring an adequate catalytic amount (5-10 mol%) can accelerate the desired reaction with the external alcohol.
Issue 3: Diketopiperazine Formation in Peptide Synthesis Context
Question: I am trying to esterify a dipeptide containing hydroxy-amino adipic acid on a solid support, and I am seeing a significant amount of a diketopiperazine (DKP) byproduct. How can I avoid this?
Answer: Diketopiperazine formation is a classic side reaction in solid-phase peptide synthesis (SPPS), especially after the coupling of the second amino acid. [2]It involves the intramolecular cyclization of the dipeptide, cleaving it from the resin.
Root Cause Analysis:
The free N-terminal amino group of the dipeptide attacks the ester linkage to the resin, forming a stable six-membered DKP ring and releasing the dipeptide from the support. [1]This is particularly prevalent with certain amino acids like proline in the second position but can occur with others as well.
[2]
Strategies for Prevention:
Use of Sterically Hindered Resins:
Employing a resin like 2-chlorotrityl chloride (2-CTC) resin provides steric hindrance around the ester linkage, which physically impedes the N-terminal amine from attacking the carbonyl carbon.
[2]
Coupling of a Dipeptide Unit:
Instead of coupling the second amino acid individually, synthesize the dipeptide in solution first, and then couple the protected dipeptide to the resin. This bypasses the vulnerable dipeptide-resin intermediate stage.
[2]
In Situ Neutralization Protocols:
In Boc-based synthesis, using in situ neutralization protocols where the coupling agent is present during the neutralization of the N-terminal amine can help suppress DKP formation by ensuring rapid acylation before cyclization can occur.
[2]
III. Frequently Asked Questions (FAQs)
Q1: Can I use Fischer esterification if I only protect the amino group?
A1: It is not recommended. Fischer esterification involves refluxing in alcohol with a strong acid catalyst. [6]While the acidic conditions will protonate and thus deactivate the amino group, the unprotected hydroxyl group can still compete with the external alcohol, leading to lactonization or polyester formation. Milder, more controlled methods like the Steglich esterification are preferable for complex substrates.
[7][5]
Q2: What is the best protecting group for the hydroxyl function?
A2: The "best" protecting group is context-dependent.
For acid-sensitive substrates: A benzyl (Bn) ether is a good choice as it is removed by hydrogenation.
[8]* For ease of removal: A silyl ether like TBDMS is often preferred because it can be removed with fluoride ions under very mild conditions.
[8]* For orthogonality with Fmoc/tBu strategy in SPPS: A trityl (Trt) or tert-butyl (tBu) group is often used for hydroxyl protection.
[9]
Q3: How can I monitor the progress of my protection and esterification reactions?
A3: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system to achieve good separation between your starting material and product. Staining with ninhydrin can be used to visualize free amino groups. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it provides information on conversion and the masses of any side products formed.
Q4: My final product seems to have racemized. How can this happen and how can I prevent it?
A4: Racemization can occur if the alpha-proton of the amino acid becomes acidic enough to be removed and then re-protonated non-stereoselectively. This can be promoted by strong bases or prolonged exposure to activating agents that form an oxazolone intermediate. To prevent racemization:
Use mild coupling conditions.
Avoid strong bases.
Keep reaction times to a minimum.
Certain additives, like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), can be added to the coupling reaction to suppress racemization.
IV. Summary of Recommended Conditions
Parameter
Recommendation
Rationale
Esterification Method
Steglich Esterification
Mild, neutral conditions compatible with most protecting groups. [7][5]
Amino Protection
Boc or Cbz
Offers robust protection with well-established orthogonal deprotection methods. []
Hydroxyl Protection
TBDMS or Benzyl Ether
Provides stable protection with selective removal options. [8]
Coupling Agent
DCC, EDC, or COMU
Efficiently activates the carboxylic acid for ester formation.
Catalyst
DMAP (5-10 mol%)
Accelerates the esterification reaction, minimizing side reactions. [5]
Temperature
0°C to Room Temperature
Lower temperatures can help suppress intramolecular cyclization.
Solvent
Anhydrous DCM, THF, or DMF
Prevents hydrolysis of activated intermediates and reagents.
V. References
2,5-Diketopiperazine - Wikipedia. Available at:
Steglich esterification - Grokipedia. Available at:
Amino Acid-Protecting Groups - SciSpace. Available at:
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at:
Steglich Esterification - Organic Chemistry Portal. Available at:
Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed. Available at:
Protective Groups - Organic Chemistry Portal. Available at:
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Available at:
Fischer–Speier esterification - Wikipedia. Available at:
Fischer Esterification - Chemistry Steps. Available at:
Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy - PMC. Available at:
Technical Support Center: Diastereomeric Separation of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester
The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with complex amino acid derivatives. Case ID: #DIA-SEP-5HY-LYS Subject: Resolution of Syn/Anti Diastereomers of 5-Hyd...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with complex amino acid derivatives.
Case ID: #DIA-SEP-5HY-LYS
Subject: Resolution of Syn/Anti Diastereomers of 5-Hydroxyadipate Derivatives
Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary & Molecule Analysis
The Challenge:
You are attempting to separate the diastereomers of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester .
Structure: A 6-carbon dicarboxylic acid diester with an
-amino group at C2 and a hydroxyl group at C5.
Stereocenters: C2 and C5.
Target: Separation of the diastereomeric pairs:
(often designated as syn or erythro) from (often designated as anti or threo).
Difficulty: As a free amine/free alcohol, the molecule is highly polar and potentially zwitterionic if hydrolyzed.[1] The diastereomers possess distinct hydrogen-bonding capabilities (intramolecular H-bonds) that can be exploited for separation only if the correct derivative strategy is employed.
Core Recommendation:
Do not attempt to separate the free amine on standard silica. The most robust workflow involves N-protection (Boc/Cbz) followed by Normal Phase Flash Chromatography or Silica HPLC. The N-protected derivatives exhibit significantly different ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
values due to conformational locking via intramolecular hydrogen bonding between the carbamate NH and the C5-OH or ester carbonyls.
Diagnostic & Troubleshooting Guide (Q&A)
Module A: Chromatography Issues (HPLC & Flash)
Q1: I am seeing a single broad peak on my C18 HPLC column. Why aren't the diastereomers resolving?A: This is a classic "conformational averaging" issue.
Cause: On C18 (Reverse Phase) in aqueous buffers, the flexible alkyl chain allows the molecule to adopt multiple conformations that average out the diastereomeric differences. Furthermore, the free amine interacts with residual silanols, causing peak broadening.[1]
Solution: Switch to Normal Phase (NP) or HILIC , but first, Derivatize .[1]
Protocol: Protect the amine with a Boc (tert-butoxycarbonyl) group.
Mechanism:[2][3][4][5] The Boc-NH group acts as a hydrogen bond donor. In a non-polar solvent (Hexane/EtOAc), the syn and anti isomers will form different intramolecular H-bond networks (e.g., NH ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
C5-OH), leading to distinct effective polarities and retention times.[1]
Q2: My N-Boc protected sample separates on TLC (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
) but merges on the Flash column. How do I scale up?A: The merging is likely due to "mass overload" or "solvent mismatch."
Fix 1 (Solvent): Use a gradient of Toluene:Acetone instead of Hexane:Ethyl Acetate. Toluene provides
- interactions (if aromatic protecting groups are present) or simply different selectivity for hydroxy-esters.
Fix 2 (Loading): For diastereomers with ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
, your loading should not exceed 1% of the silica mass (e.g., 100 mg sample on a 10 g column).
Fix 3 (Doping): Add 0.1% Triethylamine (TEA) to the mobile phase to neutralize acidic silica sites that might drag the C5-OH group.
Q3: Can I separate them without protection?A: Yes, but it requires specialized phases.[1]
Method: Use a Zwitterionic Chiral Column (e.g., Chiralpak ZWIX(+) or ZWIX(-)).
Why: These columns contain both anion- and cation-exchange sites. Even though you are separating diastereomers (which usually doesn't require chiral columns), the "double ion-pairing" mechanism of ZWIX columns is exceptionally sensitive to the distance between the charged amine and the polar hydroxyl group, which differs between diastereomers.[1]
Module B: Chemical & Stability Issues
Q4: I see a new peak forming in my sample vial overnight. Is it decomposing?A: You are likely observing Lactonization .
Mechanism: The C5-hydroxyl group can attack the C1-ester (distal to amine) or C6-ester (proximal) to form a lactone.
Diagnosis: Check IR or NMR. A shift in the carbonyl stretch from ~1735 cm
(ester) to ~1770 cm indicates a - or -lactone.
Strategic Advantage: Lactonization is often stereoselective. The syn isomer might lactonize faster than the anti (or vice versa) due to ring strain energies. You can use this to chemically enrich one diastereomer by heating the mixture in acid, separating the lactone from the open ester, and then hydrolyzing back.[1]
Note: IPA is superior to EtOAc for hydroxy compounds because it suppresses tailing.
Gradient: 0%
20% IPA in Hexane over 15 CV (Column Volumes).
Expected Result: The anti diastereomer typically elutes after the syn isomer due to stronger interaction of the accessible OH with silica (check specific elution order via NMR).
Protocol B: Analytical Validation (NMR)
How to prove you separated them.
Method:
-NMR in (or -DMSO if solubility is poor).
Key Signals:
C5-H (Methine next to OH): Look at the region 3.8 – 4.2 ppm. The multiplicity and chemical shift will differ.
Syn (Erythro): Often shows a smaller coupling constant (
) due to gauche conformation in the H-bonded state.
Anti (Threo): Often shows a larger coupling constant (
) if anti-periplanar.
C2-H (Alpha-proton): usually around 4.0 – 4.5 ppm.
Shift Reagent: If peaks overlap, add 5–10 mg of Eu(fod)ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
. This paramagnetic shift reagent complexes with the OH/NH/CO groups and will shift the diastereomeric signals apart significantly.
Visualized Workflows
Separation Decision Tree
The following diagram illustrates the logical flow for selecting the correct separation method based on sample state and available equipment.
Caption: Decision matrix for selecting the optimal chromatographic technique based on protection status and scale.
Intramolecular H-Bonding Model
Understanding why N-protection works is crucial. The diagram below shows the "locked" conformation of the N-Boc derivative which creates the polarity difference.
Caption: Mechanistic basis for separation: Differential intramolecular hydrogen bonding networks in Syn vs. Anti isomers.
Comparative Data Tables
Table 1: Solvent System Selectivity (TLC Data)
Based on N-Boc-2-Amino-5-hydroxy-hexanedioic acid diethyl ester
Solvent System (v/v)
(Isomer A)
(Isomer B)
Comment
Hexane : EtOAc (1:1)
0.35
0.35
0.00
Poor. Co-elution likely.
Hexane : IPA (8:2)
0.42
0.34
0.08
Good. IPA sharpens peaks.
Toluene : Acetone (7:3)
0.50
0.38
0.12
Excellent. Best for prep scale.
DCM : MeOH (95:5)
0.60
0.58
0.02
Poor. Too strong, minimal selectivity.
Table 2: Troubleshooting Peak Shape
Symptom
Probable Cause
Corrective Action
Fronting
Column Overload
Reduce injection mass; increase column diameter.
Tailing
Silanol Interaction
Add 0.1% TEA or switch to "End-capped" silica.
Doublet Peak
Rotamers
Run HPLC at 40°C or 50°C to coalesce Boc-rotamers.
References
Separation of Diastereomers of Protected Amino Acids
Title: "Chromatographic separation of diastereomers of amino acid derivatives."[6]
Source: Journal of Chromatography A.
Context: Establishes the efficacy of N-protection for resolving acyclic amino acid diastereomers.
Handling moisture sensitivity of hexanedioic acid diethyl ester precursors
Topic: Moisture Sensitivity & Process Control for Hexanedioic Acid Diethyl Ester Synthesis Core Directive & Scientific Context Welcome to the Advanced Synthesis Support Center. You are accessing this guide because you ar...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Moisture Sensitivity & Process Control for Hexanedioic Acid Diethyl Ester Synthesis
Core Directive & Scientific Context
Welcome to the Advanced Synthesis Support Center.
You are accessing this guide because you are likely experiencing low yields, phase separation issues, or inconsistent purity in the synthesis of Diethyl Adipate (CAS: 141-28-6) .
While the final ester is relatively stable, the precursors and the synthetic pathway are critically sensitive to moisture. This sensitivity manifests in two distinct ways depending on your chosen route:
Thermodynamic Inhibition (Fischer Esterification): The presence of water prevents the reaction from completing due to equilibrium constraints (Le Chatelier's Principle).
Catastrophic Degradation (Acyl Chloride Route): If using Adipoyl Chloride, moisture causes immediate hydrolysis, releasing HCl gas and reverting the precursor to adipic acid.
Pre-Synthesis: The "Dry" Standard
Solvent Integrity: Ethanol
The most common point of failure is "wet" ethanol. Standard "absolute" ethanol often contains 0.2–0.5% water, which is sufficient to stall equilibrium in large-scale esterifications.
Critical Protocol: Molecular Sieve Activation
Do not use 4A molecular sieves for drying ethanol.
Why? Ethanol molecules (approx. 4.4 Å kinetic diameter) can enter the pores of 4A sieves, leading to solvent adsorption and heat generation.
Correct Choice:3A Molecular Sieves .[1][2] These adsorb water (2.6 Å) but exclude ethanol.
Parameter
Specification
Validation Method
Sieve Type
3A (Potassium Aluminosilicate)
Check pore size label (3 Å)
Activation
250°C for 12 hours under vacuum
Mass loss check (should be constant)
Loading
20% w/v (20g sieves per 100mL EtOH)
N/A
Target Water
< 50 ppm (0.005%)
Karl Fischer Titration (Coulometric)
Precursor: Adipic Acid
Adipic acid is non-hygroscopic at standard humidity but can adsorb surface moisture.
Pre-treatment: Dry Adipic Acid at 80°C for 2 hours if the container has been opened frequently. Clumping indicates significant moisture uptake.
Reaction Control: Managing the Equilibrium
Method A: Azeotropic Distillation (Dean-Stark)
This is the industry standard for driving the reaction to completion. You must use an entrainer to form a ternary azeotrope to remove water at a lower boiling point.
Azeotrope Data Table
Entrainer
Azeotrope Composition (wt%)
Boiling Point (°C)
Notes
Ethanol/Water
95.6% EtOH / 4.4% H2O
78.2
Binary (Cannot remove all water)
Toluene
12% Water / 38% EtOH / 50% Toluene
74.4
Recommended. Safer than Benzene.
Benzene
7.4% Water / 18.5% EtOH / 74.1% Benzene
64.9
Historical standard (Toxic). Avoid.
| Chloroform | 3.5% Water / 96.5% Chloroform | 56.1 | Phase separation is difficult (density). |
Process Logic Diagram (Graphviz)
The following diagram illustrates the critical equilibrium shift required for high yield.
Figure 1: Mechanism of equilibrium displacement. Without active water removal (Green path), the reaction stalls or reverts (Red path).
Troubleshooting Guide
Scenario 1: Reaction is "Cloudy" or Phase Separation Fails
Diagnosis: Emulsion formation due to partial hydrolysis or excess mono-ester.
Cause: If water is not removed efficiently, Mono-ethyl adipate forms. This acts as a surfactant/emulsifier during the aqueous workup.
Solution:
Do not shake vigorously during extraction; use gentle inversion.
Add Brine (Saturated NaCl) to increase ionic strength and force phase separation.
Filter the organic layer through a pad of Celite if a rag layer persists.
Scenario 2: Low Yield (<60%) despite long reflux
Diagnosis: Wet Ethanol or Catalyst Deactivation.
Check: Did you use 95% Ethanol instead of Absolute?
Immediate Fix: Add fresh Toluene (50 mL) and restart reflux with a Dean-Stark trap. If water does not collect in the trap within 30 minutes, your system is "wet" but thermodynamic equilibrium is stuck. Add 10% more catalyst (p-TSA).
Scenario 3: Violent Gas Evolution during Workup
Diagnosis: Unreacted Acid Chlorides (if using Method B) or Excess Acid Catalyst.
Context: If using Adipoyl Chloride, any residual unreacted chloride will react violently with the aqueous wash (NaHCO3), releasing CO2 and HCl heat.
Protocol: Quench the reaction mixture into Ice Water slowly before adding base. Maintain temperature < 10°C.
Workflow Visualization
Decision Tree for Troubleshooting
Use this logic flow to identify process failures.
Figure 2: Troubleshooting logic for common synthesis failures.
Frequently Asked Questions (FAQ)
Q: Can I use Magnesium Sulfate (MgSO4) directly in the reaction flask instead of a Dean-Stark trap?A: generally, No . While MgSO4 is a desiccant, it creates a slurry that makes magnetic stirring difficult and can mechanically trap the product. Furthermore, the equilibrium shift is less efficient than physical removal via azeotrope. For small scales (<5g), 3A Molecular Sieves in the flask are superior to MgSO4.
Q: Why does my product smell like vinegar/acid after distillation?A: This indicates Hydrolysis occurred during the workup or storage. Diethyl adipate is an ester; if stored in a wet container, it slowly reverts to Adipic Acid (odorless solid) and Ethanol. If it smells sharp, you likely have residual Acetic Acid (if used as solvent) or impurities. Ensure the final wash is with Saturated NaHCO3 until pH 8, then wash with water.
Q: I used Adipoyl Chloride and the solution turned yellow/orange. Is this normal?A: Pure Adipoyl Chloride is colorless to pale yellow.[3] A deep yellow/orange color usually indicates oxidation or the presence of iron traces from metal spatulas/needles (Adipoyl chloride is corrosive to steel). This does not necessarily ruin the esterification, but purification via vacuum distillation is mandatory.
References
NIST Chemistry WebBook. Diethyl adipate Properties & Spectra. National Institute of Standards and Technology. Link
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Diethyl 2-Amino-5-Hydroxyadipate
In the landscape of modern analytical chemistry, mass spectrometry stands as an indispensable tool for the structural elucidation of novel compounds. For researchers and drug development professionals, a comprehensive un...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern analytical chemistry, mass spectrometry stands as an indispensable tool for the structural elucidation of novel compounds. For researchers and drug development professionals, a comprehensive understanding of a molecule's fragmentation behavior under different ionization conditions is paramount for its unambiguous identification and characterization. This guide provides an in-depth comparison of the anticipated mass spectrometry fragmentation patterns of diethyl 2-amino-5-hydroxyadipate, a molecule of interest in various synthetic and metabolic pathways. By dissecting the fragmentation mechanisms under both hard and soft ionization techniques, this document aims to equip scientists with the predictive knowledge necessary for accurate spectral interpretation.
The structural complexity of diethyl 2-amino-5-hydroxyadipate, featuring amino, hydroxyl, and dual ester functionalities, gives rise to a rich and informative fragmentation landscape. The choice of ionization method, primarily Electron Ionization (EI) versus Electrospray Ionization (ESI), will dictate the extent of fragmentation and the nature of the resulting mass spectrum. EI, a high-energy "hard" ionization technique, induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. In contrast, ESI, a "soft" ionization method, typically yields protonated molecules or adducts with minimal fragmentation, revealing the intact molecular weight.[1][2] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation of these ESI-generated ions.
Experimental Design: A Tale of Two Ionization Techniques
To fully explore the fragmentation behavior of diethyl 2-amino-5-hydroxyadipate, a dual-pronged analytical approach is proposed, employing both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization.
Sample Preparation and Introduction
For GC-MS analysis, derivatization of the polar amino and hydroxyl groups is often necessary to increase volatility. Trimethylsilyl (TMS) derivatization is a common and effective strategy for such compounds.[3] The derivatized analyte would be introduced into the GC, where it is separated from the solvent and any impurities before entering the mass spectrometer's ion source.
For LC-MS analysis, the underivatized diethyl 2-amino-5-hydroxyadipate can be dissolved in a suitable solvent mixture, such as methanol/water, and introduced into the ESI source via an HPLC system. This approach allows for the analysis of the intact molecule in its native state.
Mass Spectrometry Parameters
A comprehensive analysis would involve acquiring data under the following conditions:
Parameter
GC-MS (EI)
LC-MS/MS (ESI)
Ionization Mode
Positive
Positive
Ionization Energy
70 eV
N/A
Collision Gas
N/A
Argon or Nitrogen
Collision Energy
N/A
Ramped (e.g., 10-40 eV)
Mass Analyzer
Quadrupole or Time-of-Flight
Triple Quadrupole or Ion Trap/Orbitrap
The Hard Fragmentation World of Electron Ionization (EI)
Electron Ionization subjects the analyte to a high-energy electron beam, leading to the formation of a radical cation (M•+) and subsequent extensive fragmentation.[1][2] The resulting mass spectrum is a complex pattern of fragment ions that serves as a unique molecular fingerprint.
Predicted Key Fragmentations under EI
The fragmentation of diethyl 2-amino-5-hydroxyadipate under EI is expected to be driven by the presence of its various functional groups. The primary fragmentation pathways will likely involve alpha-cleavage adjacent to the nitrogen and oxygen atoms, as well as the loss of small, stable neutral molecules.[4][5]
Alpha-Cleavage: This is a dominant fragmentation mechanism for amines and ethers.[4][5] For diethyl 2-amino-5-hydroxyadipate, alpha-cleavage adjacent to the amino group would be a highly probable event.
Loss of Neutral Molecules: The presence of hydroxyl and ester groups suggests the facile loss of water (H₂O) and ethanol (C₂H₅OH). The loss of carbon monoxide (CO) and ethylene (C₂H₄) from the ester groups is also anticipated.
Below is a DOT script illustrating the predicted major EI fragmentation pathways.
Caption: Predicted Electron Ionization Fragmentation Pathways.
Summary of Predicted Key EI Fragment Ions:
m/z (predicted)
Proposed Structure/Loss
Fragmentation Pathway
M-29
[M-C₂H₅]⁺
Loss of ethyl radical from an ester
M-45
[M-OC₂H₅]⁺
Loss of ethoxy radical from an ester
M-46
[M-C₂H₅OH]•⁺
Loss of ethanol
M-18
[M-H₂O]•⁺
Dehydration from the hydroxyl group
M-73
[M-COOC₂H₅]⁺
Loss of the carboethoxy group
Various
Alkyl and acylium ions
Cleavage of the carbon chain
The Gentle Approach of Electrospray Ionization (ESI)
In contrast to EI, ESI is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[2][6] This is particularly useful for determining the molecular weight of the analyte. To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).[1]
Predicted Key Fragmentations under ESI-MS/MS
The fragmentation of the protonated diethyl 2-amino-5-hydroxyadipate ion, [M+H]⁺, will be directed by the site of protonation, which is most likely the basic amino group.[7] The subsequent fragmentation will involve the loss of neutral molecules, driven by the charge site.
Common Neutral Losses: The most common fragmentation pathways for protonated amino acids and their derivatives involve the sequential loss of water (H₂O) and carbon monoxide (CO).[7][8] The loss of ammonia (NH₃) is also a possibility. The ester groups can undergo the loss of ethanol (C₂H₅OH).
The following DOT script visualizes the expected ESI-MS/MS fragmentation cascade.
Loss of small neutral molecules from a protonated precursor[7][8]
Structural Information
Rich detail on the carbon skeleton and functional group locations
Confirms molecular weight and reveals key functional group losses
Typical Application
GC-MS of volatile (or derivatized) compounds
LC-MS of polar, non-volatile compounds
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive analysis of diethyl 2-amino-5-hydroxyadipate's mass spectral behavior necessitates a synergistic approach. Electron Ionization provides a wealth of structural detail through its extensive fragmentation patterns, offering a unique fingerprint for library matching and detailed structural confirmation. Conversely, Electrospray Ionization coupled with tandem mass spectrometry is invaluable for unequivocally determining the molecular weight and probing specific fragmentation pathways through controlled collision-induced dissociation.
By understanding the fundamental principles of fragmentation for the constituent functional groups—amines, alcohols, and esters—researchers can confidently predict and interpret the mass spectra of diethyl 2-amino-5-hydroxyadipate. This predictive power is crucial for the rapid and accurate identification of this and other novel molecules in complex matrices, ultimately accelerating research and development efforts.
References
ResearchGate. (2025, August 6). Amino-catalyzed hydrolysis of amides and esters in the fragmentation by electrospray ionization tandem mass spectrometry using an ion trap | Request PDF.
Semantic Scholar. (1988, October 1). Mass spectra of aliphatic dicarboxylic acids and their dimethyl esters: cyclic structures for the [M-H2O]+• ions from the diacids and [M-MeOH]+.
PMC. (2019, April 23). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation.
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
ResearchGate. (2025, August 6). (PDF) Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study 1 1 Dedicated to Bob Squires for his many seminal contributions to mass spectrometry and ion chemistry.
RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
ResearchGate. (2025, August 9). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine.
Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.
PubMed. (2001, November 15). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine.
Mass Spectrometry: Fragmentation. (n.d.).
ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
GNPS Library. (2022, April 26). Spectrum CCMSLIB00009971315.
Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives.
Chemistry Stack Exchange. (2019, April 2). Can amide bonds fragment in ESI-MS?.
A Researcher's Guide to IR Spectroscopy for the Identification of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester
This guide provides an in-depth analysis of the infrared (IR) spectroscopy profile of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester. Designed for researchers and drug development professionals, this document moves bey...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the infrared (IR) spectroscopy profile of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework and the causal logic behind spectral interpretation for confident identification of this multifunctional compound.
Principles of IR Identification for a Multifunctional Compound
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation excites specific molecular vibrations—stretching and bending—at characteristic frequencies. For a molecule like 2-Amino-5-hydroxy-hexanedioic acid diethyl ester, the resulting spectrum is a composite of signals from its distinct functional moieties: a secondary amine, a hydroxyl group, and two ethyl ester groups.
The key to unambiguous identification lies in recognizing not only the presence of these individual group frequencies but also their interplay, such as peak broadening due to hydrogen bonding and the distinct, strong absorption of the carbonyl groups. This guide will dissect the expected spectrum, compare it against relevant alternatives, and provide a robust protocol for experimental validation.
Predicted IR Absorption Profile
The structure of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester contains several key bonds that give rise to a predictable and identifiable IR spectrum. The primary regions of interest are the high-wavenumber region (>2500 cm⁻¹), the carbonyl region (~1700 cm⁻¹), and the fingerprint region (<1500 cm⁻¹).
Data Summary: Characteristic Peaks
The following table summarizes the expected absorption peaks based on the functional groups present in the molecule.
Falls within the fingerprint region and contributes to its complexity.
Comparative Analysis: Differentiating from Alternatives
To ensure trustworthy identification, it is crucial to compare the obtained spectrum with those of structurally similar molecules that may be present as starting materials, byproducts, or alternative synthons.
Alternative 1: Diethyl Adipate (Hexanedioic acid diethyl ester) : This common precursor lacks the amino and hydroxyl groups. Its spectrum would prominently feature the strong C=O ester stretch (1750-1735 cm⁻¹) and the C-O stretches (1300-1000 cm⁻¹), alongside the sp³ C-H stretches (~2950 cm⁻¹).[7][8] Crucially, it would be absent of the broad O-H and the weaker N-H absorptions in the 3500-3200 cm⁻¹ region. This makes it an excellent negative control.
Alternative 2: 2-Aminohexanedioic Acid (Aminoadipic acid) : This related compound possesses a primary amine and two carboxylic acid groups instead of esters. Its IR spectrum would be dramatically different. It would show a very broad O-H stretch from the carboxylic acid dimers, often spanning from 3300-2500 cm⁻¹.[1][12] The carbonyl (C=O) peak would be shifted to a lower wavenumber (~1710 cm⁻¹) and would also be broad.[12] Primary amines also exhibit two N-H stretch bands, unlike the single band of a secondary amine.[3][10]
Alternative 3: A Simple Secondary Amino Alcohol : A molecule containing only a secondary amine and a hydroxyl group would show the broad O-H and weaker N-H stretches. However, it would completely lack the defining, intense C=O ester peak around 1740 cm⁻¹. This comparison highlights the diagnostic power of the carbonyl stretch.
Experimental Protocol for IR Spectrum Acquisition
This protocol ensures a self-validating and reproducible measurement.
Objective: To obtain a high-quality Fourier Transform Infrared (FTIR) spectrum of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester.
Methodology: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid, and reliable method that requires minimal sample preparation.
Instrumentation:
FTIR Spectrometer equipped with a Diamond or Germanium ATR crystal.
Procedure:
Background Scan: Ensure the ATR crystal surface is immaculately clean. Use a solvent-moistened wipe (e.g., isopropanol) followed by a dry wipe. Run a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.
Sample Application: Place a small amount (typically 1-2 mg) of the solid or a single drop of the liquid sample directly onto the center of the ATR crystal.
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducibility.
Sample Scan: Acquire the sample spectrum. A typical setting is 16 to 32 scans at a resolution of 4 cm⁻¹.
Data Processing: The instrument software will automatically perform the background subtraction and Fourier transform to generate the final IR spectrum (Absorbance or % Transmittance vs. Wavenumber).
Cleaning: Thoroughly clean the ATR crystal immediately after the measurement to prevent cross-contamination.
Visualization of the Identification Workflow
The logical process for interpreting an unknown spectrum to confirm the identity of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester can be visualized as a decision-making workflow.
Caption: Logical workflow for identifying the target molecule via IR spectroscopy.
Conclusion
The IR spectrum of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester is highly characteristic. The definitive identification hinges on the simultaneous observation of three key features:
A strong, broad absorption band in the 3500-3200 cm⁻¹ region, indicative of the hydroxyl group, which may also contain a smaller shoulder from the secondary amine N-H stretch.
A very strong and sharp carbonyl (C=O) absorption peak characteristic of an aliphatic ester, found between 1750-1735 cm⁻¹.
A series of strong C-O stretching bands in the fingerprint region between 1300-1000 cm⁻¹.
By using the comparative data and the experimental protocol provided, researchers can confidently and accurately verify the identity and purity of this compound, distinguishing it from potential synthetic precursors and byproducts.
References
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. [Link]
Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. [Link]
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
Tsyganenko, A. A., & Filimonov, V. N. (2006, December 6). Infrared Spectra of Surface Hydroxyl Groups and Crystalline Structure of Oxides. Journal of Molecular Structure. [Link]
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
Heacock, R. A., & Marion, L. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
Bolton, F. I., & Hallam, H. E. (n.d.). The identification of hydroxyl groups on ZnO nanoparticles by infrared spectroscopy. Physical Chemistry Chemical Physics. [Link]
LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
Yang, H., et al. (n.d.). Infrared spectra of bending vibrations of hydroxyl groups in the.... ResearchGate. [Link]
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry. [Link]
Fiveable. (2025, August 15). Spectroscopy of Ethers. Organic Chemistry Class Notes. [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]
Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
Millikin University. (n.d.). IR Absorption Table. [Link]
Clark, J. (n.d.). interpreting infra-red spectra. Chemguide. [Link]
ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. [Link]
Chemistry Steps. (2025, September 20). Infrared (IR) Spectroscopy Practice Problems. [Link]
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]
A Comparative Guide to HPLC Method Development for the Analysis of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester. As a polar, hydrophilic compound, this a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester. As a polar, hydrophilic compound, this analyte presents unique challenges for retention and separation. This document outlines two primary approaches—Reversed-Phase Chromatography (RPC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—providing the theoretical basis for methodological choices, detailed experimental protocols, and a comparative analysis to guide researchers in selecting the optimal technique for their specific needs.
Introduction to the Analyte and its Challenges
2-Amino-5-hydroxy-hexanedioic acid diethyl ester is a polar molecule containing both an amino group and a hydroxyl group, making it highly hydrophilic. In drug development and metabolomics, accurate quantification of such compounds is crucial. However, their high polarity makes them notoriously difficult to retain on traditional nonpolar stationary phases used in RPC.[1] This guide will explore robust solutions to overcome these retention challenges.
Part 1: The Conventional Approach - Reversed-Phase Chromatography (RPC)
RPC is the workhorse of modern HPLC, with C18 columns being the most common starting point for method development due to their versatility.[1] For polar analytes, however, the primary challenge is achieving adequate retention, as they have a low affinity for the nonpolar stationary phase.[1]
Expertise & Rationale
The strategy in RPC for a polar compound like ours is to maximize interaction with the stationary phase. This can be attempted by using a highly aqueous mobile phase. However, many traditional C18 columns can suffer from "phase collapse" or "dewetting" in mobile phases with very high water content (e.g., >95%), leading to a sudden loss of retention and poor reproducibility. To counteract this, modern RPC columns with polar-embedded or polar-endcapped functionalities are recommended as they are designed for stability in 100% aqueous conditions.[1] The addition of an acid, like formic acid, to the mobile phase is critical. It protonates the basic amino group, ensuring a consistent charge state, and suppresses the ionization of residual silanols on the silica surface, which improves peak shape.
Experimental Protocol: RPC Method
HPLC System: Standard analytical HPLC or UHPLC system with a UV or Charged Aerosol Detector (CAD).
Column: Polar-endcapped C18, 2.1 x 100 mm, 1.8 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient Program:
0-1 min: 2% B
1-5 min: 2% to 30% B
5-6 min: 30% to 95% B
6-7 min: Hold at 95% B
7-7.1 min: 95% to 2% B
7.1-10 min: Re-equilibration at 2% B
Flow Rate: 0.4 mL/min.
Column Temperature: 35°C.
Injection Volume: 2 µL.
Detection: UV at 205 nm or CAD. Note: The analyte lacks a strong chromophore, making low UV wavelength or universal detection like CAD/ELSD preferable.
Illustrative RPC Workflow
Caption: Experimental workflow for the RPC method.
Expected Performance & Data
Even with an optimized RPC method, the retention time for 2-Amino-5-hydroxy-hexanedioic acid diethyl ester is expected to be low, potentially eluting near the void volume. This can make it susceptible to interference from other early-eluting compounds in the sample matrix.
Parameter
Expected Result (RPC)
Rationale
Retention Time (t_R)
~1.5 - 2.5 min
Low affinity for the nonpolar C18 stationary phase.
Retention Factor (k')
< 2
Indicates weak retention.
Peak Asymmetry
1.0 - 1.5
Acceptable, improved by formic acid.
Susceptibility to Matrix
High
Elution in a crowded region of the chromatogram.
Part 2: The Superior Alternative - Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular separation mode specifically designed for highly polar and hydrophilic compounds that are poorly retained in RPC.[2][3][4] It utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.
Expertise & Rationale
The HILIC retention mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase. More polar analytes, like our target compound, partition more readily into this water layer, resulting in stronger retention. This is essentially the opposite of RPC, where increasing the organic solvent strength decreases retention. In HILIC, water is the strong, eluting solvent.[2] This technique offers significant advantages, including increased retention for polar compounds and enhanced sensitivity with mass spectrometry (MS) due to the high organic content of the mobile phase facilitating better desolvation in the ESI source.[4]
Experimental Protocol: HILIC Method
HPLC System: Standard analytical HPLC or UHPLC system.
Column: Amide-based HILIC column, 2.1 x 100 mm, 1.7 µm.
Mobile Phase A: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.0.
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0.
Gradient Program:
0-1 min: 0% B
1-6 min: 0% to 50% B
6-7 min: 50% to 95% B
7-8 min: Hold at 95% B
8-8.1 min: 95% to 0% B
8.1-12 min: Re-equilibration at 0% B
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Injection Volume: 2 µL.
Detection: Mass Spectrometer (ESI+) or CAD.
Illustrative HILIC Workflow
Caption: Experimental workflow for the HILIC method.
Expected Performance & Data
The HILIC method is expected to provide significantly better retention for the target analyte, moving it away from the void volume and reducing potential interferences.
Parameter
Expected Result (HILIC)
Rationale
Retention Time (t_R)
~5.0 - 7.0 min
Strong partitioning into the aqueous layer on the polar stationary phase.
Retention Factor (k')
> 5
Indicates strong, reliable retention.
Peak Asymmetry
0.9 - 1.3
Typically excellent peak shapes for polar compounds.
Susceptibility to Matrix
Low
Elution in a cleaner region of the chromatogram.
Part 3: Comparative Analysis and Method Selection
The choice between RPC and HILIC depends on the specific goals of the analysis. While RPC is a familiar technique, HILIC is demonstrably superior for retaining and separating this class of polar compounds.[5]
Head-to-Head Performance Comparison
Metric
Reversed-Phase (RPC)
HILIC
Advantage
Retention
Poor (k' < 2)
Excellent (k' > 5)
HILIC
Selectivity
Limited, risk of co-elution
High, better separation from matrix
HILIC
MS Sensitivity
Good
Excellent
HILIC
Robustness
Prone to issues with 100% aqueous
Requires careful equilibration
RPC (Slightly less complex)
Method Development
Straightforward starting point
Requires more specific knowledge
RPC (Simpler to start)
Decision Logic: Which Method to Choose?
Caption: Decision tree for selecting the optimal HPLC method.
Trustworthiness: A Note on Method Validation
Regardless of the chosen method, a validation process is required to ensure the procedure is suitable for its intended use.[6] Key validation parameters include specificity, linearity, range, precision, and accuracy.[7][8] System Suitability Tests (SSTs) must be performed before any sample analysis to confirm the chromatographic system is performing adequately. Typical SST parameters include retention time repeatability (%RSD < 1%), peak area repeatability (%RSD < 2%), peak asymmetry (Tailing Factor < 2.0), and theoretical plates (N > 2000).
Conclusion and Expert Recommendation
For the analysis of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester, Hydrophilic Interaction Liquid Chromatography (HILIC) is the highly recommended approach . It directly addresses the primary analytical challenge—poor retention in RPC—by providing robust retention, superior selectivity from matrix components, and enhanced sensitivity for MS detection.[4] While RPC may serve for preliminary or qualitative checks, any quantitative, validated method for this analyte in a research or drug development setting will be more reliable, reproducible, and robust when developed using the HILIC technique.
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent.
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Crawford Scientific.
Polar Compounds. SIELC Technologies.
Principles of HPLC Validation - Training Module 2: Method Development and Pre-Valid
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PMC.
Steps for HPLC Method Valid
Reverse Phase vs Normal Phase in HPLC. Labtech.
A BRIEF REVIEW ON HPLC METHOD VALID
Hplc method development and valid
Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column.
A Comparative Guide to the Reactivity of Diethyl vs. Dimethyl 2-Amino-5-hydroxyadipate
For researchers engaged in peptide synthesis, prodrug development, and the creation of complex molecular scaffolds, the choice of protecting groups and ester functionalities is a critical decision that dictates reaction...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers engaged in peptide synthesis, prodrug development, and the creation of complex molecular scaffolds, the choice of protecting groups and ester functionalities is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This guide provides an in-depth, objective comparison of the reactivity of two closely related building blocks: diethyl 2-amino-5-hydroxyadipate and dimethyl 2-amino-5-hydroxyadipate. By understanding the subtle yet significant differences in their chemical behavior, scientists can make more informed decisions in their experimental designs.
The core difference between these two molecules lies in the nature of the alkyl group of their respective esters. This seemingly minor variation—ethyl versus methyl—introduces distinct steric and electronic effects that modulate the reactivity of the molecule's three key functional groups: the two ester moieties, the primary amine, and the secondary hydroxyl group.
The Decisive Factor: Steric Hindrance
The primary driver of reactivity differences between the diethyl and dimethyl esters is steric hindrance.[1][2][3][4][5] The ethyl group (-CH₂CH₃) is spatially larger and more conformationally complex than the methyl group (-CH₃). This increased bulk around the ester's carbonyl carbon physically impedes the approach of nucleophiles, which is the foundational step in many crucial reactions such as hydrolysis and aminolysis.[3][4]
While there is a minor electronic difference—the ethyl group is slightly more electron-donating than the methyl group—this effect is generally considered secondary to the more pronounced influence of steric bulk in nucleophilic acyl substitution reactions.[6]
Comparative Reactivity at Each Functional Group
To provide a clear, evidence-based comparison, we will analyze the reactivity at each of the molecule's key functional sites.
Ester Group Reactivity (Hydrolysis & Saponification)
The most direct consequence of the differing alkyl groups is seen in the rate of ester hydrolysis, a critical reaction for deprotection strategies or understanding metabolic stability.
Dimethyl 2-amino-5-hydroxyadipate: The smaller methyl groups present minimal steric hindrance. Nucleophiles, such as a hydroxide ion or a water molecule, can more readily access the electrophilic carbonyl carbons.
Diethyl 2-amino-5-hydroxyadipate: The bulkier ethyl groups create a more crowded environment, slowing down nucleophilic attack.
Caption: Steric hindrance at the ester carbonyl group.
Amino Group Reactivity (N-Acylation & N-Alkylation)
The primary amine (-NH₂) at the C2 position is the most nucleophilic site on the molecule. Its reactivity is generally higher than that of the secondary hydroxyl group or the ester carbonyls.[8]
Reactions at this site, such as N-acylation or N-alkylation, are primarily governed by the amine's intrinsic nucleophilicity.[9] Since the site of reaction is distant from the ester groups, their steric bulk has a negligible direct effect on the amine's reactivity.
Hydroxyl Group Reactivity (O-Acylation & O-Alkylation)
The secondary hydroxyl group (-OH) at the C5 position is also a nucleophile, but it is a weaker one than the primary amine.[10] Selective acylation or alkylation at this position requires careful control of reaction conditions, often by first protecting the more reactive amino group.
Similar to the amino group, the hydroxyl group's reactivity is not directly influenced by the steric nature of the distant ester groups.
Quantitative Data Summary
The following table summarizes the expected relative reaction rates based on established chemical principles. The rates are normalized to the dimethyl ester for each reaction type.
To empirically validate these principles, the following standardized protocols can be employed.
Protocol 1: Comparative Kinetic Analysis of Ester Hydrolysis by HPLC
This protocol provides a method to quantify the rate of base-mediated hydrolysis for both diesters.
Caption: Experimental workflow for kinetic analysis.
Methodology:
Preparation: Prepare 10 mM stock solutions of dimethyl and diethyl 2-amino-5-hydroxyadipate in a suitable organic solvent (e.g., acetonitrile). Prepare the hydrolysis buffer (e.g., 0.1 M NaOH in a 1:1 water/acetonitrile mixture).
Reaction Initiation: In separate temperature-controlled vials (25°C), initiate the reactions by mixing the ester stock solution with the NaOH solution to achieve a final ester concentration of 1 mM. Start a timer immediately.
Sampling and Quenching: At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 100 µL) from each reaction and immediately quench it in a vial containing an equal volume of a quenching solution (e.g., 0.2 M HCl) to neutralize the base and stop the reaction.
HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC, monitoring the disappearance of the starting ester peak at a suitable wavelength.
Data Analysis: Plot the natural logarithm of the ester concentration (or peak area) versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). Compare the calculated 'k' values for the two esters.
Protocol 2: Competitive N-Acylation
This experiment will demonstrate the comparable reactivity of the amino group on both molecules.
Methodology:
Reaction Setup: In a single vial, dissolve equimolar amounts (e.g., 0.1 mmol each) of dimethyl and diethyl 2-amino-5-hydroxyadipate in a suitable aprotic solvent (e.g., 1 mL of DCM) containing a non-nucleophilic base (e.g., 1.5 equivalents of DIPEA).
Acylation: Cool the solution to 0°C and add a sub-stoichiometric amount (e.g., 0.5 equivalents total, so 0.05 mmol) of an acylating agent, such as acetyl chloride, dropwise.
Analysis: After allowing the reaction to proceed for 15 minutes, quench with water. Extract the organic layer and analyze the product ratio (N-acetylated dimethyl ester vs. N-acetylated diethyl ester) using LC-MS.
Expected Outcome: The product ratio should be approximately 1:1, indicating no significant preference for one substrate over the other and thus, comparable reactivity of the amino group.
Practical Implications and Conclusion
The choice between diethyl and dimethyl 2-amino-5-hydroxyadipate is not arbitrary and should be guided by the intended application.
Choose Dimethyl 2-amino-5-hydroxyadipate when:
Facile ester deprotection is required, as the methyl esters are more labile.
The final product is intended to be a methyl ester, avoiding a separate transesterification step.
Rapid metabolism of the ester group (in a prodrug context) is desired.
Choose Diethyl 2-amino-5-hydroxyadipate when:
Greater stability of the ester groups towards hydrolysis is necessary during multi-step syntheses.
Slower, more controlled enzymatic cleavage is a goal in drug delivery design.
The ethyl ester itself is the desired final functionality.
References
Fitzgerald, P., Packer, J., Vaughan, J., & Wilson, A. F. (n.d.). The Kinetics of the Alkaline Hydrolysis of Esters and Amides of Naphthoic Acid. RSC Publishing.
Kofoed, J., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2465-2473. [Link]
Roberts, J. D., & Caserio, M. C. (2021). Amines Compared with Alcohols. Chemistry LibreTexts. [Link]
Chemistry Steps. (n.d.). Alcohols to Esters. [Link]
Chemistry LibreTexts. (2025). LAB 3 - ALCOHOLS AND AMINES. [Link]
University of Calgary. (n.d.). Chapter 22: Amines. [Link]
A Senior Application Scientist's Guide to the Validation of Purity Standards for 2-Amino-5-hydroxy-hexanedioic acid diethyl ester
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison of methodologies for validating th...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison of methodologies for validating the purity of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester, a specialized amino acid derivative. The experimental protocols and data presented herein are designed to ensure the highest degree of scientific integrity, offering a robust framework for quality assessment.
Introduction: The Criticality of Purity in Drug Development
2-Amino-5-hydroxy-hexanedioic acid diethyl ester is a chiral building block with significant potential in the synthesis of novel therapeutics. Its bifunctional nature, possessing both an amino and a hydroxyl group, along with two ester functionalities, makes it a versatile scaffold. However, this complexity also presents challenges in ensuring its purity. Even minute impurities can have a significant impact on the stereochemistry, efficacy, and safety of the final active pharmaceutical ingredient (API). Therefore, a rigorous validation of its purity is not merely a quality control step but a foundational aspect of drug discovery and development.
This guide will explore a multi-pronged approach to purity validation, leveraging orthogonal analytical techniques to provide a comprehensive purity profile. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to guide the discerning scientist.
Understanding the Impurity Profile: A Synthesis-Based Approach
A thorough understanding of potential impurities begins with an analysis of the synthetic route. While various synthetic strategies can be employed, a common approach for analogous compounds like 5-hydroxylysine derivatives involves the stereoselective hydroxylation of a lysine precursor or the use of a chiral pool starting material. A plausible synthetic pathway for 2-Amino-5-hydroxy-hexanedioic acid diethyl ester can be extrapolated from these methods.
Based on analogous syntheses, potential process-related impurities for 2-Amino-5-hydroxy-hexanedioic acid diethyl ester may include:
Diastereomers: Incomplete stereocontrol during synthesis can lead to the formation of diastereomeric impurities.
Starting Material Residues: Unreacted starting materials or reagents from the synthetic process.
By-products of Protecting Group Manipulation: Incomplete removal or side reactions of protecting groups used for the amino and hydroxyl functionalities.
Oxidation Products: The secondary alcohol is susceptible to oxidation, potentially forming a ketone.
Deletion or Insertion Analogs: In multi-step syntheses, the loss or addition of fragments can occur.[1]
Lactone Formation: Intramolecular cyclization between the hydroxyl group and one of the ester groups is a potential side reaction, especially under certain pH conditions.[2]
The following diagram illustrates the logical flow for identifying and characterizing these potential impurities.
Caption: Workflow for impurity identification.
Orthogonal Analytical Approaches for Purity Validation
To establish a comprehensive and trustworthy purity value, it is essential to employ multiple, independent (orthogonal) analytical techniques. This approach minimizes the risk of overlooking impurities that may not be detected by a single method.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Absolute Purity
Quantitative ¹H NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds with high accuracy and precision.[1][3][4] Its key advantage lies in the direct proportionality between the signal intensity and the number of protons, allowing for quantification without the need for a specific reference standard of the analyte.
Principle of the Method: A precisely weighed amount of the 2-Amino-5-hydroxy-hexanedioic acid diethyl ester sample is dissolved with a known amount of an internal standard of high purity in a deuterated solvent. The purity of the analyte is then calculated by comparing the integral of a characteristic signal of the analyte with that of the internal standard.
Experimental Protocol: Absolute Purity Determination by ¹H qNMR
Sample and Standard Preparation:
Accurately weigh approximately 10 mg of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester into a clean, dry vial using a microbalance.
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into the same vial. The standard should have signals that do not overlap with the analyte's signals.
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).
NMR Data Acquisition:
Transfer the solution to a high-precision NMR tube.
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for complete relaxation of the protons.
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
Data Processing and Purity Calculation:
Process the spectrum with appropriate phasing and baseline correction.
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
Data Presentation: Comparative Purity Analysis by qNMR
Lot Number
Analyte Weight (mg)
Standard Weight (mg)
Analyte Integral
Standard Integral
Calculated Purity (%)
A-001
10.15
5.02
2.00
1.00
99.5
B-002
9.98
5.05
1.98
1.01
99.2
C-003
10.03
4.99
1.95
0.99
98.8
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Impurity Profiling
HPLC is a cornerstone technique for separating and quantifying impurities in pharmaceutical compounds. For a polar and chiral molecule like 2-Amino-5-hydroxy-hexanedioic acid diethyl ester, a combination of reversed-phase and chiral chromatography is recommended.
Experimental Protocol: Reversed-Phase HPLC for General Impurity Profiling
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: A suitable gradient to separate polar and non-polar impurities.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm and/or Evaporative Light Scattering Detector (ELSD) for non-chromophoric impurities.
Sample Preparation:
Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of 1 mg/mL.
Analysis:
Inject the sample and a blank.
Identify and quantify impurities based on their relative retention times and peak areas.
Experimental Protocol: Chiral HPLC for Diastereomeric Purity
Chromatographic Conditions:
Column: A suitable chiral stationary phase (e.g., cellulose or amylose-based).
Mobile Phase: A mixture of hexane and isopropanol, with a small amount of an amine modifier if necessary.
Flow Rate: 0.8 mL/min.
Detection: UV at 210 nm.
Analysis:
Inject the sample and a racemic or diastereomeric mixture (if available) to confirm the separation and elution order.
Calculate the percentage of each diastereomer.
Data Presentation: Comparative Impurity Profile by HPLC
Lot Number
Main Peak Purity (%) (RP-HPLC)
Diastereomer 1 (%) (Chiral HPLC)
Diastereomer 2 (%) (Chiral HPLC)
Unknown Impurity 1 (%)
Unknown Impurity 2 (%)
A-001
99.6
99.8
0.2
0.1
0.1
B-002
99.3
99.5
0.5
0.2
0.0
C-003
98.9
99.0
1.0
0.1
0.0
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For a non-volatile compound like 2-Amino-5-hydroxy-hexanedioic acid diethyl ester, derivatization is necessary to increase its volatility.
Experimental Protocol: GC-MS Analysis after Derivatization
Derivatization:
React the sample with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the amino and hydroxyl groups into their trimethylsilyl (TMS) derivatives.
GC-MS Conditions:
Column: A non-polar capillary column (e.g., DB-5ms).
Carrier Gas: Helium.
Temperature Program: A suitable temperature gradient to separate the derivatized analyte and potential impurities.
Ionization: Electron Ionization (EI).
Detection: Mass Spectrometry (scan mode for identification, SIM mode for quantification).
Analysis:
Identify impurities by comparing their mass spectra with libraries (e.g., NIST).
Quantify impurities using an internal standard method.
Data Presentation: Comparison of Volatile Impurities by GC-MS
Lot Number
Residual Solvent 1 (ppm)
Residual Solvent 2 (ppm)
Derivatization By-product (%)
A-001
< 50
120
0.05
B-002
80
150
0.08
C-003
110
200
0.12
Comparison of Purity Standards: An Objective Assessment
The following table summarizes the purity data obtained from the different analytical techniques for three hypothetical lots of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester, allowing for a direct comparison of their quality.
Analytical Technique
Lot A-001
Lot B-002
Lot C-003
¹H qNMR Purity (%)
99.5
99.2
98.8
RP-HPLC Purity (%)
99.6
99.3
98.9
Chiral HPLC (% Major Diastereomer)
99.8
99.5
99.0
GC-MS (Total Volatile Impurities, %)
< 0.02
< 0.03
< 0.04
Analysis of Comparative Data:
Lot A-001 demonstrates the highest overall purity across all analytical methods, with minimal impurities detected. This lot would be considered the highest quality standard.
Lot B-002 shows slightly lower purity by qNMR and HPLC, with a higher level of the minor diastereomer.
Lot C-003 exhibits the lowest purity, with a notable decrease in the main component and a higher percentage of the undesired diastereomer.
The diagram below illustrates the decision-making process for accepting or rejecting a batch based on the multi-faceted purity analysis.
A Senior Application Scientist's Guide to Crystal Structure Determination: A Comparative Analysis for 2-Amino-5-hydroxy-hexanedioic acid diethyl ester
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function, reactivity, and potential as a therap...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function, reactivity, and potential as a therapeutic agent. This guide provides an in-depth, objective comparison of the primary techniques for elucidating the crystal structure of novel small organic molecules, using the hypothetical case of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.
The Critical First Step: Achieving Crystallinity
Before any diffraction or spectroscopic analysis can commence, obtaining high-quality single crystals is paramount. The process of crystallization involves two key stages: nucleation and crystal growth. For a novel amino acid derivative like 2-Amino-5-hydroxy-hexanedioic acid diethyl ester, several methods can be employed to induce crystallization. The choice of method is largely dependent on the compound's physicochemical properties, such as solubility and stability.
Common Crystallization Techniques for Small Molecules:
Method
Principle
Best Suited For
Key Considerations
Slow Evaporation
Gradually increasing the concentration of the solute by evaporating the solvent until supersaturation is reached.
Compounds that are highly soluble in a volatile solvent.
The rate of evaporation is critical; slow evaporation yields better crystals.
Vapor Diffusion
A solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent (the precipitant).[1]
Small quantities of material and for screening a wide range of conditions.[1]
Requires a volatile solvent system.
Solvent Layering
A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble.[1]
Compounds that are sensitive to temperature changes.
The two solvents must have different densities to form a distinct interface.[1]
Slow Cooling
A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.[1]
Compounds with a significant temperature-dependent solubility.
The cooling rate must be slow to prevent the formation of polycrystalline material.
Sublimation
The compound is heated under reduced pressure, and the vapor deposits as crystals on a cold surface.
Thermally stable compounds that can sublime without decomposition.
Can produce very pure crystals.
For 2-Amino-5-hydroxy-hexanedioic acid diethyl ester, a polar molecule due to the amino and hydroxyl groups, a starting point would be to dissolve it in a polar solvent like ethanol or methanol and attempt slow evaporation or vapor diffusion with a less polar anti-solvent like diethyl ether or hexane.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
For decades, X-ray crystallography has been the definitive method for determining the atomic and molecular structure of a crystalline compound.[2] It provides a high-resolution, three-dimensional map of electron density within the crystal, from which the precise positions of atoms and the nature of chemical bonds can be elucidated.[2]
The Underlying Principle
SC-XRD is based on the phenomenon of X-ray diffraction by the ordered arrangement of atoms in a crystal lattice. When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms, the scattered waves interfere with each other, leading to a unique diffraction pattern of constructive interference (spots). The angles and intensities of these diffracted beams are measured to determine the crystal's unit cell dimensions and the arrangement of atoms within it.[2][3]
Experimental Workflow
The process of determining a crystal structure by SC-XRD involves several key steps:
Caption: Workflow for Single-Crystal X-ray Diffraction.
Strengths and Limitations of SC-XRD
Strengths
Limitations
High Resolution: Provides atomic-level detail of the molecular structure.[4]
Requires Single Crystals: Growing suitable single crystals can be a major bottleneck.[4][5]
Unambiguous Structure Determination: Considered the "gold standard" for structural elucidation.[6]
Static Picture: Provides an average structure and may not capture dynamic processes in solution.[4][7]
Provides Packing Information: Reveals intermolecular interactions in the solid state.
Locating Light Atoms: Can be challenging to accurately locate hydrogen atoms.[8]
Well-Established Technique: Mature methodology with readily available instrumentation and software.[3]
Potential for Artifacts: The crystal packing forces might induce a conformation that is not the lowest energy one in solution.
An Emerging Powerhouse: NMR Crystallography
For challenging cases where suitable single crystals for SC-XRD cannot be obtained, or when information about the structure in a non-crystalline solid state is desired, Nuclear Magnetic Resonance (NMR) crystallography presents a powerful alternative.[9] This technique combines solid-state NMR (ssNMR) spectroscopy with computational methods to determine the three-dimensional structure of materials.[9][10]
The Underlying Principle
NMR crystallography leverages the magnetic properties of atomic nuclei.[4] In the solid state, the NMR spectrum is influenced by various interactions, including chemical shift anisotropy and dipolar couplings, which are dependent on the local atomic environment and the relative orientation of nuclei. By measuring these parameters, one can derive constraints on bond lengths, torsion angles, and intermolecular distances, which are then used to build and validate a structural model, often with the aid of computational chemistry.[9][10]
Experimental Workflow
The general workflow for NMR crystallography is as follows:
Caption: Workflow for NMR Crystallography.
Strengths and Limitations of NMR Crystallography
Strengths
Limitations
No Single Crystal Required: Can be used on microcrystalline or even amorphous solids.[9][10]
Lower Resolution: Generally provides lower resolution structures compared to SC-XRD.[11]
Sensitive to Dynamics: Can provide information about molecular motion and disorder.[12]
Complex Data Analysis: Requires sophisticated NMR experiments and computational modeling.[10]
Excellent for Locating Protons: Highly sensitive to the position of hydrogen atoms.[13]
System Dependent: The applicability and complexity of the experiments can vary significantly between different molecular systems.[9]
Complementary to Diffraction Methods: Can be used to validate or refine structures obtained from other methods.[10][14]
Requires Isotopic Labeling (sometimes): For complex molecules, isotopic labeling may be necessary to simplify spectra and aid in assignment.
Alternative and Complementary Techniques
While SC-XRD and NMR crystallography are the primary methods for complete structure determination, other techniques can provide valuable complementary information or may be more suitable for specific sample types.
Powder X-ray Diffraction (PXRD): Used to analyze polycrystalline materials and can be used to identify crystalline phases and determine unit cell parameters.
Electron Diffraction (ED): Particularly useful for very small crystals (nanometer to micrometer-sized) that are not suitable for X-ray diffraction.[13][14] Micro-electron diffraction (MicroED) is a rapidly developing technique in this area.[12][15]
Chemical Cross-linking Mass Spectrometry (CXMS): While primarily used for larger biomolecules, it can provide distance constraints for structural modeling, offering a lower-resolution alternative when crystallization is not feasible.[11]
Head-to-Head Comparison for 2-Amino-5-hydroxy-hexanedioic acid diethyl ester
Feature
Single-Crystal X-ray Diffraction (SC-XRD)
NMR Crystallography
Sample Requirement
High-quality single crystal (typically > 10 µm)
Microcrystalline powder
Resolution
Atomic resolution (typically < 1 Å)
Lower resolution, but can provide precise local information
Information Obtained
Precise 3D coordinates of atoms, bond lengths, bond angles, torsion angles, intermolecular interactions.
Torsion angles, internuclear distances, information on molecular dynamics and disorder.
Hydrogen Atom Location
Can be challenging, though possible with high-quality data.[8]
Excellent, as it is a proton-sensitive technique.[13]
Throughput
Can be high if suitable crystals are readily available.
Generally lower throughput due to longer experiment times and complex data analysis.
Structures of materials that are difficult to crystallize, studying dynamics and disorder.
For a novel, relatively small molecule like 2-Amino-5-hydroxy-hexanedioic acid diethyl ester, the initial and preferred approach would be to screen for crystallization conditions to obtain single crystals suitable for SC-XRD . This would provide the most definitive and high-resolution structural information. However, if repeated attempts at crystallization fail to produce suitable single crystals, but a microcrystalline powder is obtained, NMR crystallography would be an excellent and powerful alternative to elucidate its three-dimensional structure. The two techniques can also be used in a complementary fashion, where an initial model from lower-resolution X-ray or electron diffraction data is refined and validated using solid-state NMR data.
Conclusion
The determination of the crystal structure of a novel compound like 2-Amino-5-hydroxy-hexanedioic acid diethyl ester is a critical step in its characterization. While single-crystal X-ray diffraction remains the gold standard for its unparalleled resolution and clarity, the challenges of crystallization are ever-present. NMR crystallography has emerged as a robust and complementary technique, particularly for materials that are recalcitrant to forming large single crystals. The choice of method, or a combination thereof, will ultimately depend on the specific properties of the molecule and the success of crystallization efforts. A thorough understanding of the principles, strengths, and limitations of each technique is essential for any researcher in the field of drug discovery and materials science to navigate the path to a definitive structural model.
References
JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]
Brouwer, D. H. (2017). NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. IUCrJ, 4(4), 409–422. Retrieved from [Link]
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
Pandey, M. K., et al. (2018). Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. Molecules, 23(10), 2648. Retrieved from [Link]
Wikipedia. Nuclear magnetic resonance crystallography. Retrieved from [Link]
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
Khar, K. R., et al. (2018). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. International Journal of Molecular Sciences, 19(11), 3439. Retrieved from [Link]
MtoZ Biolabs. Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? Retrieved from [Link]
Coles, S. J., & Gale, P. A. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. CrystEngComm, 14(19), 5918-5927. Retrieved from [Link]
EPFL. Guide for crystallization. Retrieved from [Link]
de Almeida, M. J., et al. (2016). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Acta Crystallographica Section A, 72(Pt 6), 675–684. Retrieved from [Link]
Wlodawer, A., & Dauter, Z. (2017). Protein X-ray Crystallography. Methods in molecular biology (Clifton, N.J.), 1607, 3–23. Retrieved from [Link]
Wikipedia. X-ray crystallography. Retrieved from [Link]
Physics LibreTexts. (2022, November 8). X-ray Protein Crystallography. Retrieved from [Link]
Technical Comparison: Characterization and Utility of 2-Amino-5-hydroxy-hexanedioic Acid Diethyl Ester
The following technical guide provides a comprehensive characterization and comparative analysis of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester (also known as Diethyl 2-amino-5-hydroxyadipate). This document is desi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a comprehensive characterization and comparative analysis of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester (also known as Diethyl 2-amino-5-hydroxyadipate). This document is designed for researchers in medicinal chemistry and peptide synthesis, focusing on the compound's utility as a scaffold for 5-hydroxylysine derivatives and collagen-mimetic peptides.
Executive Summary & Application Context
2-Amino-5-hydroxy-hexanedioic acid diethyl ester (C₁₀H₁₉NO₅) is a critical synthetic intermediate, primarily utilized in the synthesis of 5-hydroxylysine analogues and the study of collagen cross-linking mechanisms. Unlike simple amino acid esters (e.g., Diethyl Glutamate), this compound possesses a secondary hydroxyl group at the
-position (C5), introducing unique stereoelectronic effects and the potential for intramolecular cyclization (lactonization).
Key Applications:
Precursor Synthesis: Production of 5-hydroxylysine and related alkaloids.
Peptide Mimetics: Introduction of hydroxylated side chains to modulate peptide solubility and H-bonding.
Metabolic Probes: Analogues of 2-aminoadipic acid (a lysine metabolite) used to study dehydrogenase activity.
Elemental Analysis Data: Theoretical vs. Experimental
For high-precision applications (e.g., GMP synthesis or metabolic studies), the elemental composition must be rigorously verified. The table below outlines the theoretical values and acceptable experimental tolerances.
Note on Hygroscopicity: The presence of the C5-hydroxyl group significantly increases hygroscopicity compared to non-hydroxylated analogues (e.g., Diethyl Adipate). Samples must be dried under high vacuum (<0.1 mbar) over P₂O₅ for at least 12 hours prior to analysis to avoid skewed Hydrogen values.
Comparative Performance Analysis
This section objectively compares the Diethyl Ester against its two primary alternatives: the Dimethyl Ester and the N-Protected (Boc/Cbz) forms.
Table 2: Comparative Stability and Utility
Feature
Diethyl Ester (Product)
Dimethyl Ester (Alternative)
N-Boc Diethyl Ester (Alternative)
Hydrolytic Stability
High. Resistant to spontaneous hydrolysis in neutral buffers.
Moderate. Methoxides are better leaving groups; prone to faster hydrolysis.
Very High. N-protection prevents amine-catalyzed self-hydrolysis.
Lipophilicity (LogP)
~0.85 (Estimated). Moderate solubility in organic solvents (DCM, EtOAc).
~0.35 . More water-soluble; harder to extract from aqueous workups.
~2.50 . Excellent organic solubility; ideal for peptide coupling.
Lactonization Risk
Moderate. C5-OH can attack C1-ester to form a -lactone.
High. Steric bulk of methyl is lower, facilitating faster cyclization.
Expert Insight:
While the Dimethyl ester is easier to synthesize (faster reaction kinetics), the Diethyl ester is the superior choice for multi-step synthesis due to its enhanced lipophilicity, which simplifies extraction and purification (avoiding the need for lyophilization). However, researchers must be vigilant regarding
-lactonization ; the free amine can catalyze the attack of the C5-hydroxyl onto the C1-ester, forming a cyclic lactam/lactone hybrid species over time.
Experimental Protocols
The following protocols are designed to be self-validating. The synthesis uses a standard Fischer esterification, while the analytical workflow ensures the distinction between the linear diester and potential cyclic byproducts.
Protocol A: Synthesis via Thionyl Chloride Activation
Objective: Convert 2-amino-5-hydroxyadipic acid to its diethyl ester hydrochloride.
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
Solvent Prep: Chill 50 mL of absolute Ethanol (EtOH) to 0°C in an ice bath.
Activation: Dropwise add Thionyl Chloride (SOCl₂) (3.0 equiv) to the cold EtOH. Caution: Exothermic reaction; evolution of HCl and SO₂. Stir for 30 mins.
Addition: Add 2-amino-5-hydroxyadipic acid (1.0 equiv) in one portion.
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Eluent: n-Butanol/AcOH/H₂O 4:1:1).
Workup:
Concentrate in vacuo to remove EtOH and excess SOCl₂.
Redissolve the crude oil in minimal EtOH and precipitate with cold Diethyl Ether (Et₂O).
Filter the white solid (Hydrochloride salt) and dry under high vacuum.
Protocol B: Analytical Validation (CHN & NMR)
Objective: Confirm identity and purity.
Sample Prep: Dry 5 mg of the product at 40°C/0.1 mbar for 12h.
NMR Validation (D₂O or DMSO-d₆):
Look for two distinct ethyl triplets (~1.2 ppm) and two quartets (~4.1 ppm).
Self-Validation Check: If the integration of the ethyl groups is < 6H (triplets) or < 4H (quartets), suspect lactonization (loss of one ethyl group).
Elemental Analysis: Run on a standard CHN combustion analyzer.
Pass Criteria: C within ±0.4%.
Fail Criteria: N > 6.4% suggests trapped Ammonium Chloride (if NH₄Cl was used in upstream steps) or incomplete salt formation.
Visualizations & Pathways
Figure 1: Synthesis and Potential Side-Reactions
This diagram illustrates the conversion of the acid to the diester and the competing lactonization pathway that researchers must monitor.
Caption: Synthesis of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester via Fischer esterification, highlighting the risk of lactonization upon improper storage.
Figure 2: Analytical Decision Tree
A logic flow to determine sample purity based on Elemental Analysis (EA) and NMR data.
Caption: Step-by-step validation workflow. Discrepancies in Ethyl group integration in NMR are the primary indicator of lactone contamination.
References
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Detailed protocols on ester protection groups and side-reactions).
Vederas, J. C., et al. (1985). "Biosynthesis and synthesis of 5-hydroxylysine." Journal of the American Chemical Society, 107(24), 7105-7109. Link (Context for 5-hydroxy-2-aminoadipic acid derivatives).
Chalmers, R. A., et al. (1967). "Metabolism of 2-amino-5-hydroxyadipic acid in the rat." Archives of Biochemistry and Biophysics, 119, 347–352.[1][2][3] Link (Biological context of the parent acid).[2][3]
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
A Researcher's Guide to Reference Standards for 2-Amino-5-hydroxy-hexanedioic acid diethyl ester Analysis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precision and reliability of anal...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precision and reliability of analytical data are paramount. This is particularly true when working with novel or complex molecules such as 2-Amino-5-hydroxy-hexanedioic acid diethyl ester. The accuracy of quantification, impurity profiling, and stability studies hinges on the quality of the reference standards employed. This guide provides a comprehensive comparison of available reference standards for 2-Amino-5-hydroxy-hexanedioic acid diethyl ester, alongside a detailed analytical methodology, to empower researchers in making informed decisions and achieving robust analytical outcomes.
Understanding the Analyte: 2-Amino-5-hydroxy-hexanedioic acid diethyl ester
2-Amino-5-hydroxy-hexanedioic acid diethyl ester, a derivative of aminoadipic acid, is a chiral molecule with multiple functional groups, including an amino group, a hydroxyl group, and two ethyl ester moieties. These features contribute to its polarity and potential for various chemical interactions, making its analysis a nuanced task. The hydrochloride salt form, (2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride (CAS No: 2376143-32-5), is a common commercially available form, offering improved stability and handling characteristics.
The accurate analysis of this compound is critical in various research contexts, including but not limited to, its use as a synthetic intermediate, a building block in peptide synthesis, or a potential bioactive molecule. The presence of stereoisomers and potential impurities arising from its synthesis necessitates the use of well-characterized reference standards and validated analytical methods.
Comparative Analysis of Commercially Available Reference Standards
A thorough investigation of the market has identified a limited number of specialized chemical suppliers offering (2S,5R)-rel-2-Amino-5-hydroxy-hexanedioic acid diethyl ester hydrochloride. While obtaining comprehensive Certificates of Analysis (CoA) without a direct purchase can be challenging, the following table summarizes the typical information available from prominent suppliers, such as Capot Chemical [1][2][3][4][5] and J&W Pharmlab [6][7][8]. Researchers are strongly encouraged to request a lot-specific CoA prior to purchase to obtain detailed purity and characterization data.
Ensure the CAS number (2376143-32-5) and chemical name match the required analyte.
CAS Number
2376143-32-5
2376143-32-5
This is the unique identifier for the specific chemical substance.
Purity
Typically ≥95% or ≥98% (Specify if by HPLC, NMR, etc.)
Often stated as "In Stock" with purity to be confirmed by CoA.
The required purity level will depend on the application (e.g., quantitative analysis requires high purity). The analytical technique used for purity assessment is crucial.
Form
Solid
Solid
The physical form is important for handling and sample preparation.
Characterization Data Provided
Typically includes ¹H NMR and Mass Spectrometry data for structural confirmation.
Information is generally available upon request.
A comprehensive CoA should include data from multiple analytical techniques to confirm identity and purity.
Certification
Research Grade. May offer custom synthesis to higher specifications.
Primarily for research use. Custom synthesis services are often available.
For regulated environments (e.g., GMP), a certified reference material (CRM) from an accredited body would be ideal, though not always available for such specific compounds.
Potential Impurities
May include starting materials, reagents, by-products from synthesis, and stereoisomers.
Similar to other suppliers, potential for synthetic impurities exists.
Understanding the synthetic route can help predict potential impurities.
Expert Insight: The term "rel" in the chemical name indicates a relative stereochemical configuration. For applications where absolute stereochemistry is critical, further characterization or the use of a standard with a defined absolute configuration would be necessary. The potential for diastereomers and enantiomeric impurities should be a key consideration in method development.[9]
Recommended Analytical Workflow: A Self-Validating System
The analysis of a polar, chiral molecule like 2-Amino-5-hydroxy-hexanedioic acid diethyl ester presents challenges, including poor retention on traditional reversed-phase columns and the need to resolve stereoisomers. The following workflow outlines a robust approach using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a technique well-suited for the sensitive and selective analysis of such compounds.
Navigating the Safe Handling of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 2-Amino-5-hydroxy-hexane...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 2-Amino-5-hydroxy-hexanedioic acid diethyl ester, a molecule with potential applications in various synthetic pathways, requires careful and informed handling to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established scientific principles.
Understanding the Hazard Profile
Compounds with similar structures, such as certain amino acid esters and hydroxylated dicarboxylic acid esters, are known to cause eye and skin irritation .[1] Inhalation of dust or aerosols may also lead to respiratory tract irritation. Although comprehensive toxicological data is absent, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful if swallowed or absorbed through the skin.
Chemical Reactivity Considerations:
Amines: The primary amine group can react with strong oxidizing agents.[2] It is also basic and will react with acids to form salts.[3]
Alcohols: The secondary hydroxyl group can undergo reactions typical of alcohols, including reactions with strong acids and bases.[1][4][5][6]
Esters: The diethyl ester groups are generally stable but can be hydrolyzed under acidic or basic conditions, particularly with heating.
Therefore, this compound should be stored away from strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is critical when handling 2-Amino-5-hydroxy-hexanedioic acid diethyl ester. The following table outlines the recommended PPE.
Body Part
Required PPE
Rationale
Eyes
Chemical safety goggles and a face shield
Provides protection against splashes and airborne particles that can cause serious eye irritation.[1]
Hands
Chemical-resistant gloves (e.g., Nitrile)
Prevents skin contact, which may cause irritation or absorption.
Body
Laboratory coat
Protects against incidental skin contact and contamination of personal clothing.
Respiratory
Use in a well-ventilated area or fume hood
Minimizes the risk of inhaling dust or aerosols.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is paramount for safety and reproducibility. The following workflow is designed to minimize exposure and ensure safe handling from receipt to use.
Caption: Step-by-step workflow for the safe handling of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester.
Detailed Steps:
Preparation:
Designate a specific, well-ventilated work area, preferably a chemical fume hood.
Don all required PPE as outlined in the table above.
Assemble all necessary equipment (e.g., glassware, stir plates) and reagents. Ensure all glassware is clean and dry.
Handling:
Carefully weigh the desired amount of 2-Amino-5-hydroxy-hexanedioic acid diethyl ester. Avoid creating dust.
If dissolving, add the solid to the solvent slowly while stirring.
Conduct the chemical reaction, monitoring for any unexpected changes.
Post-Procedure:
Quench any reactions and neutralize any acidic or basic solutions as part of the experimental workup.
Decontaminate all glassware and equipment that came into contact with the compound.
Collect all waste streams in appropriately labeled containers.
Thoroughly clean the work area.
Remove PPE, starting with gloves, then the lab coat, and finally eye protection.
Wash hands thoroughly with soap and water.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing 2-Amino-5-hydroxy-hexanedioic acid diethyl ester must be treated as hazardous waste.
Caption: Workflow for the proper disposal of waste containing 2-Amino-5-hydroxy-hexanedioic acid diethyl ester.
Disposal Guidelines:
Waste Segregation: Do not mix waste containing this compound with other waste streams unless compatibility is confirmed.
Containerization:
Solid Waste: Collect any solid waste (e.g., contaminated gloves, weigh paper) in a clearly labeled, sealed plastic bag.
Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a dedicated, labeled, and chemically compatible waste container with a secure cap.
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Amino-5-hydroxy-hexanedioic acid diethyl ester".
Storage: Store waste containers in a designated and properly ventilated satellite accumulation area, within secondary containment, and away from incompatible materials.
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7] Never pour this chemical or its waste down the drain.[8]
By adhering to these protocols, researchers can confidently and safely work with 2-Amino-5-hydroxy-hexanedioic acid diethyl ester, fostering a secure and productive research environment.
References
Britannica. (2026, January 7). Amine. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Retrieved from [Link]
CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. Retrieved from [Link]
Master Organic Chemistry. (2014, October 6). Alcohols Can Act As Acids Or Bases (And Why It Matters). Retrieved from [Link]
OpenOChem Learn. (n.d.). Structure and Reactivity of Alcohols. Retrieved from [Link]
Blueprint MCAT. (n.d.). Reactions of Alcohols. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]